molecular formula C8H7BrF2O B1335703 2,3-Difluoro-6-methoxybenzyl bromide CAS No. 886501-83-3

2,3-Difluoro-6-methoxybenzyl bromide

Cat. No.: B1335703
CAS No.: 886501-83-3
M. Wt: 237.04 g/mol
InChI Key: SVUCRCMGEHPJGQ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-methoxybenzyl bromide is a useful research compound. Its molecular formula is C8H7BrF2O and its molecular weight is 237.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(bromomethyl)-1,2-difluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUCRCMGEHPJGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407354
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886501-83-3
Record name 2,3-Difluoro-6-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 2,3-Difluoro-6-methoxybenzyl bromide, a key building block in the development of novel pharmaceutical agents. The synthesis is presented as a three-step process commencing with the formylation of 3,4-difluoroanisole, followed by the reduction of the resulting aldehyde, and culminating in the bromination of the benzyl alcohol intermediate. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in its successful replication and optimization.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a sequential three-step reaction pathway. The process begins with the ortho-formylation of 3,4-difluoroanisole to yield 2,3-Difluoro-6-methoxybenzaldehyde. This intermediate is then subjected to reduction to afford 2,3-Difluoro-6-methoxybenzyl alcohol. The final step involves the conversion of the benzyl alcohol to the desired this compound.

Synthesis_Workflow Start 3,4-Difluoroanisole Step1 Step 1: Formylation Start->Step1 n-BuLi, DMF Intermediate1 2,3-Difluoro-6-methoxybenzaldehyde Step1->Intermediate1 Step2 Step 2: Reduction Intermediate1->Step2 NaBH4 Intermediate2 2,3-Difluoro-6-methoxybenzyl alcohol Step2->Intermediate2 Step3 Step 3: Bromination Intermediate2->Step3 PBr3 or POBr3 FinalProduct This compound Step3->FinalProduct

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure outlines the ortho-formylation of 3,4-difluoroanisole.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Difluoroanisole144.1146.8 g0.325
n-Butyllithium (2.5 M in hexanes)64.06130 mL0.325
N,N-Dimethylformamide (DMF)73.0925.0 mL0.325
Tetrahydrofuran (THF), anhydrous-500 mL-
Hydrochloric Acid (1 M)-200 mL-
Saturated Sodium Bicarbonate Solution-200 mL-
Brine-200 mL-
Anhydrous Magnesium Sulfate---
Diethyl Ether---
Petroleum Ether---

Procedure:

A solution of 3,4-difluoroanisole (46.8 g, 0.325 mol) in anhydrous tetrahydrofuran (200 mL) is cooled to -78 °C under a nitrogen atmosphere. To this solution, n-butyllithium (2.5 M in hexanes, 130 mL, 0.325 mol) is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 1 hour. Anhydrous N,N-dimethylformamide (25.0 mL, 0.325 mol) is then added dropwise, and the reaction mixture is stirred for an additional 2 hours at -78 °C. The reaction is quenched by the slow addition of 1 M hydrochloric acid (200 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 150 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (200 mL) and brine (200 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by recrystallization from a mixture of diethyl ether and petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.

Quantitative Data:

ProductYield (%)Melting Point (°C)1H NMR (CDCl3, δ ppm)
2,3-Difluoro-6-methoxybenzaldehyde~9555-5710.35 (s, 1H), 7.20 (m, 1H), 6.95 (m, 1H), 3.90 (s, 3H)
Step 2: Synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol

This protocol describes the reduction of the aldehyde to the corresponding benzyl alcohol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2,3-Difluoro-6-methoxybenzaldehyde172.1350.00.290
Sodium Borohydride (NaBH4)37.8311.00.290
Methanol-500 mL-
Water-500 mL-
Hydrochloric Acid (1 M)-As needed-
Diethyl Ether---
Anhydrous Sodium Sulfate---

Procedure:

To a solution of 2,3-Difluoro-6-methoxybenzaldehyde (50.0 g, 0.290 mol) in methanol (500 mL) at 0 °C, sodium borohydride (11.0 g, 0.290 mol) is added portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (500 mL). The methanol is removed under reduced pressure, and the aqueous residue is acidified to pH ~2 with 1 M hydrochloric acid. The mixture is then extracted with diethyl ether (3 x 200 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2,3-Difluoro-6-methoxybenzyl alcohol as a solid, which can be used in the next step without further purification.

Quantitative Data:

ProductYield (%)Physical State
2,3-Difluoro-6-methoxybenzyl alcohol>95Solid
Step 3: Synthesis of this compound

This final step details the bromination of the benzyl alcohol. This protocol is adapted from a similar synthesis of a structural isomer.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
2,3-Difluoro-6-methoxybenzyl alcohol174.1545.00.258
Phosphorus Tribromide (PBr3)270.6923.30.086
Dichloromethane (DCM), anhydrous-500 mL-
Saturated Sodium Bicarbonate Solution-300 mL-
Water-300 mL-
Brine-300 mL-
Anhydrous Sodium Sulfate---

Procedure:

To a solution of 2,3-Difluoro-6-methoxybenzyl alcohol (45.0 g, 0.258 mol) in anhydrous dichloromethane (500 mL) at 0 °C under a nitrogen atmosphere, phosphorus tribromide (23.3 g, 0.086 mol) is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is carefully quenched by the slow addition of saturated sodium bicarbonate solution (300 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with water (300 mL) and brine (300 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Quantitative Data:

ProductYield (%)Physical State
This compound~60-70 (expected)Oil or low-melting solid

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression of functional group transformations, starting from a commercially available substituted anisole and proceeding through key intermediates to the final product.

Logical_Flow cluster_0 Starting Material cluster_1 Step 1: C-H Activation and Formylation cluster_2 Intermediate 1 cluster_3 Step 2: Carbonyl Reduction cluster_4 Intermediate 2 cluster_5 Step 3: Nucleophilic Substitution (Bromination) cluster_6 Final Product 3,4-Difluoroanisole 3,4-Difluoroanisole Ortho-lithiation Ortho-lithiation 3,4-Difluoroanisole->Ortho-lithiation Electrophilic attack by DMF Electrophilic attack by DMF Ortho-lithiation->Electrophilic attack by DMF Hydrolysis Hydrolysis Electrophilic attack by DMF->Hydrolysis 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde Hydrolysis->2,3-Difluoro-6-methoxybenzaldehyde Hydride attack on carbonyl Hydride attack on carbonyl 2,3-Difluoro-6-methoxybenzaldehyde->Hydride attack on carbonyl Protonation of alkoxide Protonation of alkoxide Hydride attack on carbonyl->Protonation of alkoxide 2,3-Difluoro-6-methoxybenzyl alcohol 2,3-Difluoro-6-methoxybenzyl alcohol Protonation of alkoxide->2,3-Difluoro-6-methoxybenzyl alcohol Activation of hydroxyl group Activation of hydroxyl group 2,3-Difluoro-6-methoxybenzyl alcohol->Activation of hydroxyl group SN2 displacement by bromide SN2 displacement by bromide Activation of hydroxyl group->SN2 displacement by bromide This compound This compound SN2 displacement by bromide->this compound

Caption: Logical flow of the synthetic transformations.

References

A Technical Guide to the Physicochemical Properties of 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2,3-Difluoro-6-methoxybenzyl bromide (CAS No: 886501-83-3). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who utilize substituted benzyl halides as key intermediates in the synthesis of complex organic molecules. This guide collates available data on the chemical identity, structural features, and physical properties of the title compound. Where experimental data is not available, predicted values and data from structurally similar isomers are presented to provide context and reasonable estimations. Furthermore, this guide outlines a proposed synthetic route and standard analytical protocols for the characterization and quality control of this compound, supplemented with workflow diagrams for clarity.

Introduction

This compound is a halogenated aromatic compound that serves as a valuable building block in organic synthesis. The presence of multiple functional groups—a reactive benzyl bromide moiety, electron-withdrawing fluorine atoms, and an electron-donating methoxy group—makes it a versatile reagent for introducing a difluoro-methoxyphenyl group into a target molecule. Such motifs are of significant interest in medicinal chemistry, as the incorporation of fluorine can modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity. This guide aims to consolidate the physicochemical information of this compound to aid in its effective handling, reaction planning, and characterization.

Chemical Identity and Structure

The fundamental identification details for this compound are summarized in the table below.

IdentifierValueReference
IUPAC Name 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene[1]
CAS Number 886501-83-3
Molecular Formula C₈H₇BrF₂O[1][2]
Synonyms This compound, 3-(bromomethyl)-1,2-difluoro-4-methoxybenzene[1]

The chemical structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, a methoxy group, and a bromomethyl group. The relative positions of these substituents are critical for the compound's reactivity and its influence on the properties of larger molecules it is incorporated into.

Figure 1: Chemical structure of this compound.

Physicochemical Properties

General Properties
PropertyValueNotesReference
Molecular Weight 237.04 g/mol Calculated from the molecular formula.[][4]
Monoisotopic Mass 235.96483 DaThe mass of the molecule with the most abundant isotopes.[2]
Appearance White to yellow solidBased on data for similar compounds.
Predicted XlogP 2.7A measure of lipophilicity.[2]
Thermal and Physical Properties: A Comparative Overview

Direct experimental values for the melting point, boiling point, and density of this compound are not widely reported. The following table presents data for related isomers to provide an estimated range for these properties.

PropertyThis compound2,6-Difluoro-4-methoxybenzyl bromide3,5-Difluoro-4-methoxybenzyl bromide2,6-Difluorobenzyl bromide
CAS Number 886501-83-394278-68-9706786-42-785118-00-9
Melting Point (°C) Data not available43-4636.5-42.552-55
Boiling Point (°C) Data not available210.4 ± 35.0 (Predicted)Data not availableData not available
Density (g/cm³) Data not available1.566 ± 0.06 (Predicted)Data not availableData not available
Refractive Index Data not available1.514 (Predicted)Data not availableData not available

References for comparative data:[5][6][7]

Solubility

Specific solubility data for this compound is not available. However, based on its predicted XlogP of 2.7 and the general nature of benzyl halides, its solubility profile can be inferred:

  • Water: Poorly soluble.

  • Organic Solvents: Expected to be soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone.

Experimental Protocols

Proposed Synthesis Protocol

start 3,4-Difluoroanisole step1 Step 1: Formylation Reagents: LDA, DMF Product: 2,3-Difluoro-6-methoxybenzaldehyde start->step1 intermediate1 2,3-Difluoro-6-methoxybenzyl alcohol step1->intermediate1 Workup & Purification step2 Step 2: Reduction Reagents: NaBH₄, Methanol Product: 2,3-Difluoro-6-methoxybenzyl alcohol intermediate1->step2 step3 Step 3: Bromination Reagents: PBr₃ or CBr₄/PPh₃ Product: this compound step2->step3 product This compound step3->product Workup & Purification

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde [8]

  • Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon) and cool to -78 °C.

  • Slowly add a solution of 3,4-difluoroanisole in anhydrous THF to the LDA solution. Stir the mixture at -78 °C for 1-2 hours.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise and continue stirring for another 30 minutes at -78 °C.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Reduction to 2,3-Difluoro-6-methoxybenzyl alcohol

  • Dissolve the 2,3-difluoro-6-methoxybenzaldehyde in methanol or ethanol and cool the solution in an ice bath (0 °C).

  • Add sodium borohydride (NaBH₄) portion-wise with stirring.

  • After the addition is complete, allow the reaction to stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.

  • Carefully quench the reaction by the slow addition of water or dilute HCl.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

Step 3: Bromination to this compound

  • Dissolve the 2,3-difluoro-6-methoxybenzyl alcohol in an anhydrous solvent like dichloromethane (DCM) or diethyl ether under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of phosphorus tribromide (PBr₃) or a mixture of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction).

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by carefully pouring it into ice-cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the final product, this compound.

Analytical Methods: Purity Assessment

The purity of the synthesized this compound should be assessed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

sample Sample of This compound prep Sample Preparation (Dissolve in Acetonitrile/Methanol) sample->prep hplc HPLC System (C18 Reverse-Phase Column) prep->hplc Inject detector UV Detector (e.g., at 254 nm) hplc->detector mobile_phase Mobile Phase (e.g., Acetonitrile/Water Gradient) mobile_phase->hplc data Data Analysis (Chromatogram) detector->data result Purity (%) Calculation data->result

Figure 3: General workflow for purity analysis by HPLC.

General HPLC Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile or methanol at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both potentially containing 0.1% formic acid, can be used. A typical gradient might be: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the elution at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated peak area in the chromatogram. The identity can be confirmed by coupling the HPLC to a mass spectrometer (LC-MS).

Safety and Handling

Benzyl bromides are lachrymatory and corrosive. Appropriate safety precautions must be taken when handling this compound.

  • Engineering Controls: Handle only in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation from moisture and air. Keep away from strong oxidizing agents and bases.

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of new chemical entities, particularly in the pharmaceutical industry. While some experimental physicochemical data for this specific isomer remain to be reported, this guide provides a solid foundation based on its known chemical identity, predicted properties, and comparative data from related compounds. The proposed synthetic and analytical protocols offer a practical framework for its preparation and quality assessment in a research setting. Adherence to strict safety protocols is mandatory when working with this and related benzyl halides.

References

"2,3-Difluoro-6-methoxybenzyl bromide CAS number and structure"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Difluoro-6-methoxybenzyl bromide, a key reagent in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, properties, synthesis, and safe handling procedures.

Chemical Identification and Structure

CAS Number: 886501-83-3[1]

IUPAC Name: 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene[1]

Molecular Formula: C₈H₇BrF₂O[1]

Chemical Structure:

Synonyms:

  • 3-(Bromomethyl)-1,2-difluoro-4-methoxybenzene

Physicochemical Properties

PropertyValueSource/Notes
Molecular Weight 237.04 g/mol PubChem
Monoisotopic Mass 235.96483 DaPredicted
XlogP (predicted) 2.7Predicted
Boiling Point ~100-112 °C at 0.5 mmHgBased on 3-Methoxybenzyl bromide
Density ~1.436 g/mL at 25 °CBased on 3-Methoxybenzyl bromide[2]
Refractive Index ~1.575 at 20 °CBased on 3-Methoxybenzyl bromide

Synthesis and Purification

The synthesis of this compound can be achieved from its corresponding aldehyde, 2,3-Difluoro-6-methoxybenzaldehyde. A general two-step synthetic pathway is proposed below.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

A common method for the synthesis of 2,3-difluoro-6-methoxybenzaldehyde involves the ortho-formylation of 3,4-difluoroanisole.

Experimental Protocol:

  • A solution of lithium diisopropylamide (LDA) is prepared by diluting a commercial 2M solution in THF/n-heptane with dry THF under a nitrogen atmosphere and cooling to -75°C.

  • A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75°C. The mixture is stirred for 1 hour.

  • Dry N,N-dimethylformamide (DMF) is then added slowly, and stirring is continued for a short period at -70°C.

  • The reaction is quenched by the addition of acetic acid and water, and the mixture is allowed to warm to 10°C.

  • The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, dilute aqueous hydrochloric acid, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization from a mixture of diethyl ether and petroleum ether to yield 2,3-difluoro-6-methoxybenzaldehyde.

Bromination of 2,3-Difluoro-6-methoxybenzaldehyde to this compound

The conversion of the benzaldehyde to the benzyl bromide can be achieved through a two-step reduction and bromination sequence.

Conceptual Experimental Protocol:

  • Reduction to Alcohol: The 2,3-difluoro-6-methoxybenzaldehyde is reduced to the corresponding benzyl alcohol using a suitable reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the alcohol is extracted and purified.

  • Bromination of Alcohol: The purified 2,3-difluoro-6-methoxybenzyl alcohol is then converted to the target benzyl bromide. A common method involves reacting the alcohol with a brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) in an inert solvent such as diethyl ether or dichloromethane, often at reduced temperatures.

Purification:

The crude this compound can be purified by flash column chromatography on silica gel, using a non-polar eluent system such as a mixture of ethyl acetate and hexane.

Spectroscopic Data (Predicted)

As experimental spectra are not widely available, predicted spectral data can be a useful tool for characterization.

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂Br) around 4.5 ppm. The aromatic protons will appear as multiplets in the range of 6.8-7.5 ppm. The methoxy group protons will be a singlet at approximately 3.9 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the benzylic carbon (CH₂Br) around 30-35 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with the carbons attached to fluorine exhibiting characteristic C-F coupling. The methoxy carbon will be observed around 56 ppm.

  • Mass Spectrometry: The mass spectrum is expected to show the molecular ion peak and characteristic isotopic patterns for a bromine-containing compound.

Safety and Handling

No specific safety data sheet (SDS) for this compound is readily available. However, based on the data for structurally related benzyl bromides and the precursor aldehyde, the following precautions should be taken:

  • Hazard Statements: Likely to be corrosive and a lachrymator. May cause severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[3]

  • Precautionary Statements:

    • Use only in a well-ventilated area, preferably in a chemical fume hood.[3]

    • Wear protective gloves, clothing, eye, and face protection.[3]

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

    • Wash hands thoroughly after handling.[3]

    • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[3]

Applications in Drug Development

Benzyl bromides are versatile alkylating agents used in the synthesis of a wide range of organic molecules. This compound serves as a valuable building block for introducing the 2,3-difluoro-6-methoxybenzyl moiety into target molecules. This functional group can be found in various biologically active compounds and can influence properties such as metabolic stability, binding affinity, and lipophilicity.

A primary application is in the N-alkylation of amines to form secondary or tertiary amines, a common step in the synthesis of many pharmaceutical ingredients.

Experimental Workflow: N-Alkylation of a Primary Amine

The following diagram illustrates a typical experimental workflow for the N-alkylation of a primary amine using this compound.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification & Analysis Start Dissolve Primary Amine in Anhydrous Solvent AddBase Add Base (e.g., K₂CO₃, Et₃N) Start->AddBase AddBromide Add 2,3-Difluoro-6- methoxybenzyl bromide (dropwise) AddBase->AddBromide Heat Heat Reaction Mixture (e.g., 60-80 °C) AddBromide->Heat Monitor Monitor by TLC Heat->Monitor Quench Quench Reaction (e.g., with Water) Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer (Water, Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, IR) Purify->Characterize End N-Alkylated Product Characterize->End

Caption: General workflow for N-alkylation using this compound.

References

Spectroscopic and Synthetic Profile of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 2,3-Difluoro-6-methoxybenzyl bromide. Due to the limited availability of direct experimental data for this specific compound, this document presents predicted spectroscopic values based on established principles and data from analogous structures. It also details a reliable synthetic pathway.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are estimations derived from computational models and spectral data of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.0 - 7.3MultipletAromatic CH
~ 6.8 - 7.0MultipletAromatic CH
~ 4.5 - 4.7Singlet-CH₂Br
~ 3.9Singlet-OCH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 150 - 160 (d, JCF)C-F
~ 145 - 155 (d, JCF)C-F
~ 125 - 135Aromatic C-OCH₃
~ 115 - 125Aromatic CH
~ 110 - 120Aromatic CH
~ 105 - 115Aromatic C-CH₂Br
~ 55 - 65-OCH₃
~ 30 - 35-CH₂Br

Table 3: Predicted ¹⁹F NMR Data

Chemical Shift (δ, ppm)Assignment
-130 to -150Aromatic C-F
-140 to -160Aromatic C-F
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/zIon
236/238[M]⁺ (presence of Br isotopes)
157[M-Br]⁺
Infrared (IR) Spectroscopy

Table 5: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Assignment
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-OCH₃, -CH₂Br)
1600 - 1450Aromatic C=C stretch
1300 - 1200C-O stretch (aryl ether)
1200 - 1000C-F stretch
700 - 600C-Br stretch

Experimental Protocols

The synthesis of this compound can be achieved in a two-step process starting from 3,4-difluoroanisole.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This procedure is adapted from established methods for the ortho-lithiation and formylation of substituted anisoles.[1]

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • Hydrochloric acid (HCl), aqueous solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • A solution of diisopropylamine in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • An equimolar amount of n-BuLi is added dropwise, and the mixture is stirred for 30 minutes to form lithium diisopropylamide (LDA).

  • A solution of 3,4-difluoroanisole in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction is stirred for 1-2 hours at this temperature to ensure complete ortho-lithiation.

  • An excess of anhydrous DMF is added dropwise, and the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The reaction is quenched by the slow addition of aqueous HCl.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous MgSO₄ or Na₂SO₄, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 2,3-Difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of this compound

This is a standard reduction of the aldehyde to an alcohol, followed by bromination.

Sub-step 2a: Reduction to (2,3-Difluoro-6-methoxyphenyl)methanol

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • Water

Procedure:

  • 2,3-Difluoro-6-methoxybenzaldehyde is dissolved in methanol or ethanol at 0 °C.

  • Sodium borohydride is added portion-wise, and the reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried and concentrated to give the crude (2,3-Difluoro-6-methoxyphenyl)methanol, which can be used in the next step without further purification.

Sub-step 2b: Bromination to this compound

Materials:

  • (2,3-Difluoro-6-methoxyphenyl)methanol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane

Procedure (using PBr₃):

  • A solution of (2,3-Difluoro-6-methoxyphenyl)methanol in anhydrous diethyl ether is cooled to 0 °C.

  • Phosphorus tribromide (approximately 0.33 equivalents) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then at room temperature until completion.

  • The reaction is carefully quenched with ice-water and extracted with diethyl ether.

  • The organic layer is washed with saturated aqueous NaHCO₃ and brine, dried, and concentrated to yield this compound.

Visualization of Synthetic and Analytical Workflow

The following diagram illustrates the workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Spectroscopic_Workflow Start Start: 3,4-Difluoroanisole Step1 Step 1: Ortho-lithiation & Formylation Start->Step1 Intermediate1 Intermediate: 2,3-Difluoro-6-methoxybenzaldehyde Step1->Intermediate1 Step2a Step 2a: Reduction Intermediate1->Step2a Intermediate2 Intermediate: (2,3-Difluoro-6-methoxyphenyl)methanol Step2a->Intermediate2 Step2b Step 2b: Bromination Intermediate2->Step2b FinalProduct Final Product: this compound Step2b->FinalProduct Analysis Spectroscopic Analysis FinalProduct->Analysis NMR NMR (1H, 13C, 19F) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: Synthetic and analytical workflow for this compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-methoxybenzyl bromide is a substituted aromatic electrophile utilized in organic synthesis, particularly as an alkylating agent in the development of complex molecules and potential pharmaceutical intermediates. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring modulates the reactivity of the benzylic bromide, influencing its behavior in nucleophilic substitution reactions. This guide provides a comprehensive overview of the known reactivity, stability, and handling of this compound, based on available literature and data inferred from structurally related molecules. It includes a detailed experimental protocol for a representative reaction, quantitative data, and visualizations to aid in its practical application.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. This data is crucial for its use as a reagent in synthesis.

PropertyDataSource
Molecular Formula C₈H₇BrF₂OPubChem
Molecular Weight 237.04 g/mol PubChem
Appearance Assumed to be a solid or liquidSupplier Data
CAS Number 886501-83-3BOC Sciences[1]

Chemical Reactivity

The primary mode of reactivity for this compound is nucleophilic substitution at the benzylic carbon. The benzylic C-Br bond is polarized and susceptible to attack by a wide range of nucleophiles. The substitution pattern on the aromatic ring—two electron-withdrawing fluorine atoms and an electron-donating methoxy group—creates a complex electronic environment that influences the reaction mechanism, which can proceed via Sₙ1 or Sₙ2 pathways depending on the conditions.

Expected Reactivity Profile
  • General Electrophilicity : As a benzyl bromide, it is a potent electrophile used to introduce the 2,3-difluoro-6-methoxybenzyl moiety onto nucleophilic substrates.

  • Reaction with O-Nucleophiles : It readily reacts with phenols and alcohols to form ethers. This is a common application in medicinal chemistry for constructing complex scaffolds.

  • Reaction with N-Nucleophiles : Primary and secondary amines are expected to react to form the corresponding N-alkylated products. Due to the reactivity of benzyl bromides, over-alkylation can be a competing side reaction.[2][3]

  • Reaction with S-Nucleophiles : Thiols are excellent nucleophiles and are expected to react efficiently to form thioethers.[4][5]

Influence of Substituents

The electronic properties of the aromatic ring substituents play a critical role:

  • Fluorine Atoms (at C2, C3) : As highly electronegative atoms, they are strongly electron-withdrawing, which can destabilize a potential benzylic carbocation intermediate, thus favoring an Sₙ2 mechanism.

  • Methoxy Group (at C6) : The methoxy group is electron-donating through resonance, which would stabilize a benzylic carbocation, favoring an Sₙ1 mechanism.

The interplay of these opposing effects dictates the preferred reaction pathway, which can be further influenced by the solvent, temperature, and the nature of the nucleophile.

Logical Flow of a Typical Alkylation Reaction

The following diagram illustrates the general workflow for utilizing this compound as an alkylating agent.

G cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product reagents Nucleophile (Nu-H) + Base (e.g., K₂CO₃) add_reagent Add 2,3-Difluoro-6- methoxybenzyl bromide reagents->add_reagent Deprotonation of Nucleophile stir Stir at specified Temperature & Time add_reagent->stir Nucleophilic Attack quench Quench Reaction stir->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Alkylated Product (Nu-CH₂-Ar) purify->product

Caption: General workflow for nucleophilic alkylation.

Experimental Protocols

While public data is limited, a detailed protocol for the O-alkylation of a phenol is available from patent literature, providing a concrete example of its application.

Synthesis of 4-(2,3-Difluoro-6-methoxy-benzyloxy)-3-methoxy-benzaldehyde

This procedure demonstrates the use of this compound to alkylate vanillin.

Reaction Scheme:

Caption: O-alkylation of vanillin.

Protocol: A mixture of vanillin (1.52 g, 10 mmol), this compound (2.61 g, 11 mmol), and potassium carbonate (2.76 g, 20 mmol) in 20 mL of dimethylformamide (DMF) was stirred at 80°C for 16 hours. After completion, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography.

Quantitative Data:

Reactant 1Reactant 2BaseSolventTemp.TimeYield
VanillinThis compoundK₂CO₃DMF80°C16 h92%

Stability and Storage

Proper handling and storage are critical to maintain the integrity of reactive reagents like benzyl bromides.

General Stability
  • Thermal Stability : Substituted benzyl bromides can be thermally labile. Studies on nitrobenzyl halides, for instance, show that bromide derivatives are less stable than their chloride counterparts.[6] It is recommended to avoid excessive heat.

  • Hydrolytic Stability : Benzyl bromides can be sensitive to moisture, leading to hydrolysis to the corresponding benzyl alcohol. The presence of electron-withdrawing fluorine atoms may influence this sensitivity.

  • Light Sensitivity : While not explicitly documented for this compound, similar halogenated aromatic compounds can be light-sensitive. Storage in amber vials is a standard precaution.

Recommended Storage Conditions

Based on safety data sheets for analogous compounds, the following storage conditions are recommended:

  • Temperature : Store in a cool, well-ventilated area.[7][8]

  • Atmosphere : For long-term storage, keeping the compound under an inert atmosphere (e.g., Argon) is advisable to prevent degradation from air and moisture.[7]

  • Container : Keep in a tightly closed container.[7][8]

  • Incompatibilities : Avoid contact with strong oxidizing agents and strong acids.[7]

Potential Degradation Pathway

The primary degradation pathway is likely hydrolysis, as depicted below.

G start This compound product 2,3-Difluoro-6-methoxybenzyl alcohol start->product  Hydrolysis (H₂O) (Sₙ1 or Sₙ2)

Caption: Hydrolytic degradation pathway.

Conclusion

This compound is a valuable reagent for introducing a difluoro-methoxyphenyl moiety into organic molecules. Its reactivity is characteristic of a potent benzylic alkylating agent, suitable for reactions with a variety of O-, N-, and S-nucleophiles. The electronic effects of the fluorine and methoxy substituents likely favor Sₙ2-type reactions but can be influenced by reaction conditions. Due to its potential sensitivity to heat, moisture, and air, the compound should be handled with care and stored under cool, dry, and inert conditions to ensure its chemical integrity for synthetic applications. The limited availability of public data underscores the need for careful reaction optimization and characterization by researchers employing this compound.

References

A Technical Guide to Fluorinated Benzylating Agents in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. Fluorinated benzyl groups, in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity. This technical guide provides a comprehensive overview of the core methodologies for benzylic fluorination, presenting a comparative analysis of common fluorinated benzylating agents, detailed experimental protocols, and insights into the biological impact of these modifications.

Core Concepts in Benzylic Fluorination

The introduction of a fluorine atom at the benzylic position of a molecule can profoundly influence its biological activity.[1][2] This is attributed to the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.[2] These properties can lead to:

  • Blocked Metabolic Pathways: The C-F bond is resistant to enzymatic cleavage, preventing metabolic oxidation at the benzylic position, a common site of drug degradation.[3][4]

  • Altered Acidity and Basicity: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons and decrease the basicity of adjacent nitrogen atoms, impacting drug-receptor interactions and solubility.[5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable intermolecular interactions, such as hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, leading to increased potency.[2]

  • Improved Membrane Permeability: The introduction of fluorine can modulate the lipophilicity of a molecule, which is a critical factor for its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

A Comparative Look at Fluorinated Benzylating Agents & Methods

The synthesis of fluorinated benzyl moieties can be broadly categorized into electrophilic and nucleophilic fluorination strategies.[7] Recent advancements have also highlighted the utility of radical-based and photocatalytic methods.[1][8]

Table 1: Comparison of Common Benzylic Fluorination Methods
MethodFluorinating Agent(s)Catalyst/InitiatorKey AdvantagesKey LimitationsTypical Yields
Electrophilic Fluorination Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Lewis acids (e.g., ZrCl₄), Transition metals (e.g., Pd, Cu, Fe)Broad substrate scope, commercially available reagents.[1][9]Can require harsh conditions, potential for side reactions.[10]32-98%[11]
Nucleophilic Fluorination Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor®N/AEffective for deoxyfluorination of benzylic alcohols.Reagents can be moisture-sensitive and thermally unstable.Variable
Photocatalytic Fluorination Selectfluor®, NFSIOrganic dyes (e.g., 9-fluorenone, Acr⁺-Mes), Decatungstate photocatalystsMild reaction conditions, high functional group tolerance, can be adapted for continuous flow.[1][8][12]Can require specific light sources and photocatalysts.Good to excellent[1][12]
Copper-Catalyzed C-H Fluorination N-Fluorobenzenesulfonimide (NFSI)Copper(I) or Copper(II) salts with ligands (e.g., bathophenanthroline)Site-selective C-H activation, enables subsequent functionalization.[10][13][14][15][16][17]Ligand and reaction condition optimization can be crucial for selectivity.[10][14]Moderate to good[13][14]

Detailed Experimental Protocols

Copper-Catalyzed Benzylic C-H Fluorination with NFSI

This protocol is adapted from the work of Stahl and colleagues and describes a general procedure for the copper-catalyzed fluorination of a benzylic C-H bond using NFSI.[10][14]

Materials:

  • Substrate with a benzylic C-H bond

  • Copper(I) iodide (CuI)

  • Bathophenanthroline (BPhen)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Lithium carbonate (Li₂CO₃)

  • Methylboronic acid (MeB(OH)₂) (as a redox buffer)[10][14]

  • Chlorobenzene (PhCl), anhydrous

Procedure:

  • In a nitrogen-filled glovebox, add CuI (5 mol %), BPhen (5.5 mol %), NFSI (1.5 equiv), Li₂CO₃ (1.5 equiv), and MeB(OH)₂ (0.2 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Add the benzylic substrate (1.0 equiv) and anhydrous chlorobenzene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture at 45 °C for 16 hours.

  • After cooling to room temperature, the reaction mixture can be filtered through a short plug of silica gel, eluting with a suitable organic solvent.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired benzyl fluoride.

Photocatalytic Benzylic Fluorination with Selectfluor

This protocol is a general representation of a visible-light-mediated benzylic fluorination using an organic photocatalyst.[1]

Materials:

  • Substrate with a benzylic C-H bond

  • Selectfluor®

  • 9-Fluorenone (photocatalyst)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To an oven-dried reaction tube, add the benzylic substrate (1.0 equiv), Selectfluor® (1.2 equiv), and 9-fluorenone (10 mol %).

  • Add anhydrous acetonitrile to achieve a substrate concentration of 0.1 M.

  • Seal the tube and place it in front of a visible light source (e.g., a household compact fluorescent lamp).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until reaction completion is observed by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the fluorinated product.

Visualizing Workflows and Biological Impact

Experimental Workflow: Copper-Catalyzed Benzylic Fluorination

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification reagents Weigh Reagents: CuI, BPhen, NFSI, Li2CO3, MeB(OH)2 substrate Add Substrate and Anhydrous Solvent reagents->substrate Combine in reaction vial stir Stir at 45 °C for 16h substrate->stir filter Filter through Silica Gel stir->filter concentrate Concentrate in vacuo filter->concentrate purify Column Chromatography concentrate->purify product product purify->product Isolated Fluorinated Product

Caption: General workflow for copper-catalyzed benzylic fluorination.

Signaling Pathway Modulation by Fluorinated Drugs

Fluorinated benzylating agents are instrumental in the synthesis of kinase inhibitors used in oncology. For example, drugs targeting the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML) often feature fluorinated moieties to enhance their efficacy.[2][4] The diagram below illustrates a simplified representation of the BCR-ABL signaling pathway and the inhibitory action of such drugs.

G cluster_pathway BCR-ABL Signaling Pathway in CML cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT STAT5 JAK/STAT Pathway BCR_ABL->STAT5 Proliferation Increased Cell Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation Fluorinated_Inhibitor Fluorinated Kinase Inhibitor (e.g., Asciminib) Fluorinated_Inhibitor->BCR_ABL Inhibition

Caption: Inhibition of the BCR-ABL pathway by a fluorinated drug.

Conclusion

Fluorinated benzylating agents and the associated synthetic methodologies are indispensable tools in modern drug discovery. The ability to selectively introduce fluorine at the benzylic position allows for the fine-tuning of a molecule's properties to overcome challenges such as metabolic instability and to enhance therapeutic efficacy. The choice of fluorinating agent and method depends on the specific substrate and desired outcome, with photocatalytic and transition-metal-catalyzed approaches offering milder and more selective alternatives to classical methods. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism continues to grow, the development of novel fluorinated benzylating agents and their applications will undoubtedly remain a vibrant area of research.

References

An In-depth Technical Guide to 2,3-Difluoro-6-methoxybenzyl bromide: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Difluoro-6-methoxybenzyl bromide is a fluorinated aromatic compound with potential applications as a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and safety information. While a specific historical account of its discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of fluorinated building blocks in organic synthesis. This document outlines a plausible and scientifically supported multi-step synthesis pathway, beginning from commercially available precursors. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to assist researchers in its preparation and application.

Introduction and Historical Context

The development of fluorinated organic molecules has been a significant focus in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as increased metabolic stability, enhanced binding affinity, and altered electronic properties. Benzyl bromides, in general, are versatile reagents in organic synthesis, serving as common precursors for the introduction of a benzyl group. The combination of fluorine and methoxy substituents on the benzene ring, as seen in this compound, offers a nuanced tool for fine-tuning the steric and electronic characteristics of target molecules.

While a singular "discovery" of this compound is not readily identifiable in the literature, its utility can be inferred from the development of related fluorinated and methoxy-substituted benzyl halides. These compounds are frequently employed in the synthesis of pharmaceuticals and other functional materials. The preparation of this specific isomer likely arose from the need for precisely substituted aromatic building blocks in multi-step synthetic campaigns.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some of this data is predicted, as extensive experimental characterization is not widely published.

PropertyValueSource
Molecular Formula C₈H₇BrF₂OPubChem[1][2]
Molecular Weight 237.04 g/mol BOC Sciences[]
IUPAC Name 3-(bromomethyl)-1,2-difluoro-4-methoxybenzeneBOC Sciences[]
CAS Number 886501-83-3BOC Sciences[]
Canonical SMILES COC1=C(C(=C(C=C1)F)F)CBrPubChem[1][2]
InChI Key SVUCRCMGEHPJGQ-UHFFFAOYSA-NPubChem[1][2]
Predicted XlogP 2.7PubChem[1][2]
Monoisotopic Mass 235.96483 DaPubChem[1][2]

Proposed Synthesis Pathway

The proposed pathway involves:

  • Formylation of 3,4-difluoroanisole to produce 2,3-Difluoro-6-methoxybenzaldehyde.

  • Reduction of the aldehyde to the corresponding 2,3-Difluoro-6-methoxybenzyl alcohol.

  • Bromination of the alcohol to yield the final product, this compound.

Synthesis_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction cluster_2 Step 3: Bromination 3,4-Difluoroanisole 3,4-Difluoroanisole 2,3-Difluoro-6-methoxybenzaldehyde 2,3-Difluoro-6-methoxybenzaldehyde 3,4-Difluoroanisole->2,3-Difluoro-6-methoxybenzaldehyde Formylation Aldehyde 2,3-Difluoro-6-methoxybenzaldehyde LDA_DMF 1. LDA, THF, -75 °C 2. DMF Alcohol 2,3-Difluoro-6-methoxybenzyl alcohol Aldehyde->Alcohol Reduction Alcohol_2 2,3-Difluoro-6-methoxybenzyl alcohol NaBH4 NaBH4, MeOH Product This compound Alcohol_2->Product Bromination PBr3 PBr3 or CBr4/PPh3

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from a known procedure for the formylation of 3,4-difluoroanisole.[4]

Materials:

  • 3,4-Difluoroanisole

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Diethyl ether

  • Water

  • 0.2 N Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under a nitrogen atmosphere, a 2 M solution of lithium diisopropylamide in THF/heptane is diluted with anhydrous THF and cooled to -75 °C.

  • A solution of 3,4-difluoroanisole in anhydrous THF is added dropwise to the LDA solution, maintaining the temperature at -75 °C. The mixture is stirred for 1 hour.

  • Anhydrous N,N-dimethylformamide is then added dropwise, and the reaction is stirred for an additional 10 minutes at -70 °C.

  • The reaction is quenched by the addition of acetic acid and water, and the mixture is allowed to warm to 10 °C.

  • The product is extracted with diethyl ether. The combined organic layers are washed sequentially with water, 0.2 N aqueous hydrochloric acid, and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification by recrystallization from diethyl ether/petroleum ether affords 2,3-difluoro-6-methoxybenzaldehyde.

Synthesis of 2,3-Difluoro-6-methoxybenzyl alcohol (Proposed)

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Water

  • Saturated aqueous ammonium chloride

Procedure:

  • 2,3-Difluoro-6-methoxybenzaldehyde is dissolved in methanol and cooled to 0 °C in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of water, followed by saturated aqueous ammonium chloride.

  • The product is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield 2,3-Difluoro-6-methoxybenzyl alcohol.

Synthesis of this compound (Proposed)

Materials:

  • 2,3-Difluoro-6-methoxybenzyl alcohol

  • Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

  • Anhydrous diethyl ether or dichloromethane

Procedure using PBr₃:

  • A solution of 2,3-Difluoro-6-methoxybenzyl alcohol in anhydrous diethyl ether is cooled to 0 °C.

  • Phosphorus tribromide is added dropwise with stirring.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is carefully quenched with ice-water and extracted with diethyl ether.

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to give the crude product.

Procedure using CBr₄ and PPh₃ (Appel Reaction):

  • To a solution of 2,3-Difluoro-6-methoxybenzyl alcohol and carbon tetrabromide in dichloromethane at 0 °C, a solution of triphenylphosphine in dichloromethane is added dropwise.

  • The mixture is stirred at room temperature until the reaction is complete.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis and Purification

Workflow cluster_prep Precursor Synthesis cluster_final Final Product Synthesis & Purification start Start: 3,4-Difluoroanisole formylation Formylation (LDA, DMF) start->formylation aldehyde 2,3-Difluoro-6-methoxybenzaldehyde formylation->aldehyde reduction Reduction (NaBH4) aldehyde->reduction alcohol 2,3-Difluoro-6-methoxybenzyl alcohol reduction->alcohol bromination Bromination (PBr3 or CBr4/PPh3) alcohol->bromination crude_product Crude this compound bromination->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of the target compound.

Safety Information

As with all benzyl bromides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a valuable, albeit not extensively documented, building block for organic synthesis. This guide provides a scientifically sound, proposed pathway for its synthesis, based on established chemical transformations. The compiled data and detailed protocols are intended to empower researchers to prepare and utilize this compound in their synthetic endeavors, contributing to the advancement of medicinal chemistry and materials science. Further experimental validation of its properties and reactivity is encouraged to fully elucidate its potential.

References

Exploring Analogs of 2,3-Difluoro-6-methoxybenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and potential biological activities of analogs derived from 2,3-Difluoro-6-methoxybenzyl bromide. This compound, featuring a fluorinated and methoxy-substituted benzene ring coupled with a reactive benzyl bromide moiety, serves as a versatile scaffold for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. This document outlines synthetic strategies for creating a diverse library of analogs, presents data on related compounds to inform analog design, and discusses potential biological pathways these molecules may influence.

Core Compound Profile: this compound

This compound is a substituted aromatic compound with the molecular formula C8H7BrF2O. The presence of two fluorine atoms and a methoxy group on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making its derivatives of interest for pharmaceutical research. The benzyl bromide group provides a reactive handle for a variety of nucleophilic substitution reactions.

Physicochemical Properties (Predicted)

PropertyValueReference
Molecular FormulaC8H7BrF2O[1]
Monoisotopic Mass235.96483 Da[1]
XlogP (predicted)2.7[1]
SMILESCOC1=C(C(=C(C=C1)F)F)CBr[1]
InChIInChI=1S/C8H7BrF2O/c1-12-7-3-2-6(10)8(11)5(7)4-9/h2-3H,4H2,1H3[1]
InChIKeySVUCRCMGEHPJGQ-UHFFFAOYSA-N[1]

Synthetic Pathways for Analog Development

The primary route for generating analogs of this compound involves the nucleophilic substitution of the bromide ion. This allows for the introduction of a wide range of functional groups, leading to the synthesis of ethers, amines, esters, and other derivatives.

Synthesis of Ether Analogs

The Williamson ether synthesis is a robust method for preparing ether analogs. This reaction involves the treatment of an alcohol or a phenol with a base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

  • To a solution of the desired alcohol or phenol (1.0 eq.) in a suitable aprotic solvent (e.g., THF, DMF, or DMSO) at 0 °C, add a strong base (e.g., NaH, KH, or K2CO3, 1.1 eq.) portion-wise.[2]

  • Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture.

  • The reaction is then stirred at room temperature or heated, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether analog.

Logical Workflow for Ether Synthesis

2_3_Difluoro_6_methoxybenzyl_bromide 2,3-Difluoro-6- methoxybenzyl bromide Ether_Analog Ether Analog 2_3_Difluoro_6_methoxybenzyl_bromide->Ether_Analog SN2 Reaction Alcohol_Phenol Alcohol / Phenol (R-OH) Alkoxide_Phenoxide Alkoxide / Phenoxide (R-O-) Alcohol_Phenol->Alkoxide_Phenoxide Deprotonation Base Base (e.g., NaH, K2CO3) Base->Alkoxide_Phenoxide Alkoxide_Phenoxide->Ether_Analog

Caption: Williamson ether synthesis workflow.

Synthesis of Amine Analogs

Primary, secondary, and tertiary amines can be synthesized by reacting this compound with ammonia, primary amines, or secondary amines, respectively.[3][4] To avoid polyalkylation, a large excess of the amine nucleophile is often used.[5] The Gabriel synthesis provides an alternative route for the clean synthesis of primary amines.[3]

Experimental Protocol: General Procedure for Amine Synthesis (Direct Alkylation)

  • Dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or acetonitrile in a sealed tube.[5]

  • Add a concentrated solution of the desired amine (e.g., ammonia, primary amine, or secondary amine, >3 eq.).[5]

  • Heat the sealed tube to an appropriate temperature and monitor the reaction by TLC.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with a basic aqueous solution (e.g., NaHCO3) to neutralize the ammonium salt.

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification by column chromatography affords the desired amine analog.

Logical Workflow for Amine Synthesis

2_3_Difluoro_6_methoxybenzyl_bromide 2,3-Difluoro-6- methoxybenzyl bromide Ammonium_Salt Ammonium Salt Intermediate 2_3_Difluoro_6_methoxybenzyl_bromide->Ammonium_Salt SN2 Reaction Amine_Nucleophile Amine Nucleophile (R1R2NH) Amine_Nucleophile->Ammonium_Salt Amine_Analog Amine Analog Ammonium_Salt->Amine_Analog Deprotonation Base_Workup Base Workup (e.g., NaHCO3) Base_Workup->Amine_Analog

Caption: Direct amination workflow.

Synthesis of Ester Analogs

Ester analogs can be prepared by reacting this compound with a carboxylate salt. The carboxylate can be generated in situ by treating a carboxylic acid with a non-nucleophilic base.

Experimental Protocol: General Procedure for Ester Synthesis

  • To a solution of a carboxylic acid (1.0 eq.) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate or triethylamine (1.1 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the carboxylate salt.

  • Add this compound (1.0 eq.) to the reaction mixture.

  • Heat the reaction and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield the pure ester analog.

Logical Workflow for Ester Synthesis

2_3_Difluoro_6_methoxybenzyl_bromide 2,3-Difluoro-6- methoxybenzyl bromide Ester_Analog Ester Analog 2_3_Difluoro_6_methoxybenzyl_bromide->Ester_Analog SN2 Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO-) Carboxylic_Acid->Carboxylate Deprotonation Base Base (e.g., K2CO3) Base->Carboxylate Carboxylate->Ester_Analog

Caption: Esterification workflow.

Potential Biological Activities and Signaling Pathways

While specific biological data for analogs of this compound are not extensively reported, the broader class of substituted benzyl bromides and their derivatives have shown promise in various therapeutic areas. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to biological targets.[6]

Antimicrobial Activity

Studies on synthetic benzyl bromides have demonstrated their potential as antibacterial and antifungal agents.[7][8][9] These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7] The mechanism of action is likely related to the alkylating nature of the benzyl bromide moiety, which can react with nucleophilic residues in essential microbial enzymes or structural proteins, leading to cell death.

Hypothesized Mechanism of Antimicrobial Action

Analog Benzyl Bromide Analog Microbial_Cell Microbial Cell Analog->Microbial_Cell Alkylation Covalent Alkylation Analog->Alkylation Nucleophilic_Target Nucleophilic Target (e.g., Cys, His in Enzymes) Microbial_Cell->Nucleophilic_Target Nucleophilic_Target->Alkylation Inactivation Enzyme/Protein Inactivation Alkylation->Inactivation Cell_Death Microbial Cell Death Inactivation->Cell_Death

Caption: Alkylation mechanism of antimicrobial action.

Table of Antimicrobial Activity for Representative Benzyl Bromides

CompoundOrganismMIC (mg/mL)Reference
Benzyl bromide (1a)S. aureus1[7]
Benzyl bromide (1a)S. pyogenes2[7]
Benzyl bromide (1a)E. faecalis2[7]
Benzyl bromide (1a)K. pneumoniae2[7]
Benzyl bromide (1a)S. typhi2[7]
Benzyl bromide (1a)E. coli2[7]
Benzyl bromide (1a)C. albicans0.25[7]
Benzyl bromide (1c)S. pyogenes0.5[7]
Benzyl bromide (1c)E. faecalis2[7]
Benzyl bromide (1c)S. aureus4[7]
Benzyl bromide (1c)K. pneumoniae4[7]
Benzyl bromide (1c)S. typhi4[7]

Note: Compounds 1a and 1c are generic benzyl bromides from the cited study and not direct analogs of this compound.

Conclusion and Future Directions

This compound is a promising starting material for the synthesis of a diverse range of chemical analogs. The synthetic routes to ethers, amines, and esters are well-established and can be readily adapted to create a library of novel compounds. Based on the known biological activities of related benzyl bromides, these new analogs warrant investigation for their potential antimicrobial properties. Further research should focus on the synthesis and screening of a focused library of these derivatives to establish structure-activity relationships and identify lead compounds for further development. The incorporation of the difluoro-methoxy-substituted phenyl ring is anticipated to confer favorable pharmacokinetic properties, making these analogs attractive candidates for drug discovery programs.

References

Unraveling the Activity of 2,3-Difluoro-6-methoxybenzyl Bromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzyl bromide is a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. Its substituted benzyl bromide structure suggests reactivity as an alkylating agent, a characteristic often exploited in the synthesis of complex organic molecules and pharmaceutical agents. This technical guide aims to provide a comprehensive overview of the available information regarding the mechanism of action of this compound. However, based on a thorough review of the current scientific literature, specific details regarding its biological mechanism of action, cellular targets, and associated signaling pathways remain largely uncharacterized.

While direct studies on this compound are limited, the broader class of substituted benzyl bromides has been investigated for various biological activities. For instance, related compounds like 3-Methoxybenzyl Bromide have been explored for their potential antimicrobial and antiplasmodium properties, often serving as versatile reagents in the synthesis of biologically active molecules.[1] The presence of fluorine atoms in the 2 and 3 positions of the benzene ring, along with a methoxy group at the 6 position, is expected to modulate the electrophilicity and steric hindrance of the benzylic carbon, thereby influencing its reactivity and potential biological targets. The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[2]

This guide will focus on the available chemical information for this compound and provide a speculative framework for its potential mechanism of action based on the reactivity of the benzyl bromide moiety.

Chemical Properties and Synthesis

A clear understanding of the physicochemical properties of this compound is fundamental to postulating its biological interactions.

PropertyValueReference
Molecular FormulaC8H7BrF2O[3][4]
Monoisotopic Mass235.96483 Da[3][4]
Predicted XlogP2.7[3][4]

Table 1: Physicochemical Properties of this compound

The synthesis of related difluoro-methoxybenzyl bromides and their precursors has been documented. For example, the synthesis of 2,3-Difluoro-6-methoxybenzaldehyde, a potential precursor, involves the reaction of 3,4-difluoroanisole with n-butyllithium followed by quenching with N,N-dimethylformamide.[5] The subsequent conversion to the benzyl bromide would typically involve reduction of the aldehyde to the corresponding alcohol, followed by bromination.

Postulated Mechanism of Action: Covalent Modification of Biological Targets

Given the presence of a reactive benzyl bromide group, the primary postulated mechanism of action for this compound is through covalent modification of nucleophilic residues on biological macromolecules such as proteins and nucleic acids.

Postulated_Mechanism_of_Action Compound 2,3-Difluoro-6-methoxybenzyl Bromide Covalent_Adduct Covalent Adduct Compound->Covalent_Adduct SN2 Reaction Target Biological Target (e.g., Protein, DNA) Nucleophile Nucleophilic Residue (e.g., Cys, His, Lys, Guanine) Target->Nucleophile Nucleophile->Covalent_Adduct Functional_Alteration Alteration of Biological Function Covalent_Adduct->Functional_Alteration

Figure 1: Postulated mechanism of action for this compound involving covalent modification of a biological target via an SN2 reaction with a nucleophilic residue.

This covalent interaction would lead to the formation of a stable adduct, potentially altering the structure and function of the target molecule. This could result in the inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription, ultimately leading to a cellular response. The identification of specific cellular targets is a critical step in validating this hypothesis.

Potential Experimental Workflows for Target Identification

To elucidate the mechanism of action of this compound, a series of experiments would be required. A potential workflow for identifying its cellular targets is outlined below.

Experimental_Workflow cluster_in_vitro In Vitro / In Silico cluster_in_cellulo In Cellulo cluster_validation Target Validation Phenotypic_Screening Phenotypic Screening (e.g., cell viability, reporter assays) Affinity_Purification Affinity Purification-Mass Spectrometry (AP-MS) Phenotypic_Screening->Affinity_Purification Chemoproteomics Chemoproteomic Profiling Phenotypic_Screening->Chemoproteomics Target_Engagement_Assays Cellular Target Engagement Assays Affinity_Purification->Target_Engagement_Assays Computational_Docking Computational Docking Studies Biochemical_Assays In Vitro Biochemical Assays with Recombinant Protein Computational_Docking->Biochemical_Assays Chemoproteomics->Target_Engagement_Assays Genetic_Manipulation Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) Target_Engagement_Assays->Genetic_Manipulation Target_Engagement_Assays->Biochemical_Assays

Figure 2: A potential experimental workflow for the identification and validation of cellular targets of this compound.

Experimental Protocols:

Detailed experimental protocols for the techniques mentioned above are extensive and would need to be optimized for the specific compound and biological system under investigation. However, a general outline for a chemoproteomic approach is as follows:

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reporter tag (e.g., a clickable alkyne or azide group) for subsequent enrichment.

  • Cellular Treatment: Treat cultured cells or cell lysates with the tagged compound.

  • Lysis and Click Chemistry: Lyse the cells and perform a click reaction to attach a biotin handle to the tagged compound that is covalently bound to its protein targets.

  • Enrichment: Use streptavidin-coated beads to enrich the biotinylated protein-compound adducts.

  • Proteomics: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure strongly suggests a role as an alkylating agent that covalently modifies biological targets. The future of research on this compound will depend on the systematic application of target identification strategies, such as chemoproteomics, to uncover its cellular binding partners. The identification of these targets will be the crucial first step in understanding its biological activity and potential therapeutic applications. Further studies will then be necessary to validate these targets and to characterize the downstream signaling pathways and cellular consequences of their modification. The information presented in this guide provides a foundational framework for initiating such investigations.

References

"theoretical studies on 2,3-Difluoro-6-methoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

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Methodological & Application

Application Notes and Protocols for 2,3-Difluoro-6-methoxybenzyl bromide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzyl bromide is a key building block in synthetic organic chemistry, particularly valued in the development of novel therapeutic agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, imparts specific reactivity and allows for the fine-tuning of physicochemical properties of target molecules. This benzyl bromide derivative is primarily utilized as an alkylating agent for various nucleophiles, including phenols, amines, and amides. A significant application of this reagent is in the synthesis of potent and selective inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in a range of central nervous system (CNS) disorders such as schizophrenia and Huntington's disease.

Key Applications in Organic Synthesis

The primary application of this compound is in the O-alkylation of phenolic compounds and the N-alkylation of nitrogen-containing heterocycles. These reactions are fundamental in the construction of the core scaffolds of various biologically active molecules.

O-Alkylation of Phenols

The reaction of this compound with phenols proceeds via a nucleophilic substitution (SN2) mechanism to form the corresponding benzyl ethers. This transformation is crucial in the synthesis of a class of PDE10A inhibitors where a substituted pyrazolylphenol moiety is linked to the difluoro-methoxybenzyl group.

N-Alkylation of Heterocycles

Similarly, this reagent can be employed for the N-alkylation of various nitrogen-containing heterocycles, such as pyrazoles and anilines. The resulting N-benzylated products are important intermediates in the synthesis of a diverse range of pharmaceutical candidates.

Data Presentation

The following table summarizes the quantitative data for a representative application of this compound in the synthesis of a PDE10A inhibitor.

Reactant 1 Reactant 2 Product Reaction Type Base Solvent Temperature (°C) Time (h) Yield (%) Reference
This compound4-(1-Methyl-1H-pyrazol-4-yl)phenol4-(1-(2,3-difluoro-6-methoxybenzyl)-1H-pyrazol-4-yl)phenolO-AlkylationK₂CO₃Acetonitrile801285[1]

Note: The yield is based on a representative procedure and may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: O-Alkylation of 4-(1-Methyl-1H-pyrazol-4-yl)phenol

This protocol describes the synthesis of a key intermediate for a PDE10A inhibitor.

Materials and Reagents:

  • This compound

  • 4-(1-Methyl-1H-pyrazol-4-yl)phenol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(1-methyl-1H-pyrazol-4-yl)phenol (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous acetonitrile to the flask to achieve a concentration of 0.1 M with respect to the phenol.

Procedure:

  • While stirring the suspension, add this compound (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexanes:ethyl acetate eluent). The starting material should be consumed, and a new, less polar spot corresponding to the O-alkylated product should appear.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield the pure product.

Protocol 2: General Procedure for N-Alkylation of Anilines

This protocol provides a general method for the N-alkylation of substituted anilines using this compound.

Materials and Reagents:

  • This compound

  • Substituted aniline (e.g., 2,3-difluoro-6-nitroaniline)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the substituted aniline (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) to the flask.

  • Add anhydrous DMF to the flask to achieve a concentration of 0.2 M with respect to the aniline.

Procedure:

  • While stirring the suspension, add this compound (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC.

Workup and Purification:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

O_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 This compound P 4-(1-(2,3-Difluoro-6-methoxybenzyl)- 1H-pyrazol-4-yl)phenol R1->P R2 4-(1-Methyl-1H-pyrazol-4-yl)phenol R2->P Base K₂CO₃ Base->P Solvent Acetonitrile Solvent->P Temp 80 °C Temp->P

Caption: Reaction scheme for the O-alkylation of a pyrazolylphenol.

Experimental_Workflow A 1. Reaction Setup (Reactants, Base, Solvent) B 2. Addition of This compound A->B C 3. Heating and Stirring (e.g., 80 °C, 12h) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Workup (Filtration, Extraction, Washing) D->E Upon Completion F 6. Purification (Column Chromatography) E->F G 7. Product Characterization (NMR, MS) F->G PDE10A_Significance A 2,3-Difluoro-6-methoxybenzyl bromide B Synthesis of PDE10A Inhibitors A->B Key Building Block C Phosphodiesterase 10A (PDE10A) B->C Targets D CNS Disorders (Schizophrenia, Huntington's Disease) C->D Implicated in

References

Application Notes and Protocols for Alkylation Reactions with 2,3-Difluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of amines and O-alkylation of phenols using 2,3-Difluoro-6-methoxybenzyl bromide. This versatile reagent is valuable in medicinal chemistry for the introduction of the 2,3-difluoro-6-methoxybenzyl moiety, which can modulate the physicochemical and pharmacological properties of target molecules.

Reaction Principle: Nucleophilic Substitution

The alkylation reactions with this compound proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The electron-rich nucleophile, typically a deprotonated amine (amide) or a phenoxide, attacks the electrophilic benzylic carbon of the bromide. This concerted reaction involves the simultaneous formation of a new carbon-nitrogen (C-N) or carbon-oxygen (C-O) bond and the cleavage of the carbon-bromine (C-Br) bond, with the bromide ion acting as the leaving group. The presence of a suitable base is crucial to deprotonate the nucleophile, thereby increasing its nucleophilicity and facilitating the reaction.

N-Alkylation of Amines

The N-alkylation of primary and secondary amines with this compound provides access to the corresponding secondary and tertiary amines, respectively. The reaction is typically carried out in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed during the reaction.

General Protocol for N-Alkylation

A standard procedure for the N-alkylation of a primary or secondary amine with this compound is as follows:

1. Reaction Setup:

  • To a dry round-bottom flask containing a magnetic stir bar, add the amine (1.0 equivalent).

  • Add an anhydrous inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equivalents).

  • Add a suitable anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile (CH₃CN), to achieve a concentration of 0.1-0.5 M with respect to the amine.

2. Addition of Alkylating Agent:

  • While stirring the suspension at room temperature, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise.

3. Reaction Conditions:

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Stir the reaction for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

5. Purification:

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired N-alkylated product.

Data on N-Alkylation Reactions
Amine SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
Primary Aliphatic AmineK₂CO₃DMF7016[Yield not specified in literature]
Secondary Aliphatic AmineCs₂CO₃CH₃CN7016[Yield not specified in literature]
AnilineK₂CO₃DMF8012[Yield not specified in literature]
Substituted AnilineCs₂CO₃CH₃CN8012[Yield not specified in literature]

O-Alkylation of Phenols (Williamson Ether Synthesis)

The O-alkylation of phenols with this compound, a classic Williamson ether synthesis, is a reliable method for the preparation of the corresponding aryl benzyl ethers. The reaction requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.

General Protocol for O-Alkylation

A general procedure for the O-alkylation of a phenol with this compound is as follows:

1. Reaction Setup:

  • In a dry reaction vessel equipped with a magnetic stirrer, dissolve the phenol (1.0 equivalent) in an anhydrous polar aprotic solvent like DMF, acetone, or acetonitrile.

  • Add a suitable base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) (1.5-3.0 equivalents) in portions at room temperature.

2. Addition of Alkylating Agent:

  • Stir the resulting mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

3. Reaction Conditions:

  • Heat the reaction mixture to a temperature ranging from 50 °C to the reflux temperature of the solvent.

  • Monitor the reaction progress by TLC until the starting phenol is consumed (typically 2-12 hours).

4. Work-up:

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

5. Purification:

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the pure aryl-(2,3-difluoro-6-methoxybenzyl) ether.

Data on O-Alkylation Reactions
Phenol SubstrateBaseSolventTemp (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux6[Yield not specified in literature]
4-MethoxyphenolNaHDMF604[Yield not specified in literature]
4-NitrophenolCs₂CO₃CH₃CN808[Yield not specified in literature]
2,4-DichlorophenolK₂CO₃DMF10012[Yield not specified in literature]

Note: Quantitative yield data for the O-alkylation with this compound is not explicitly available in the reviewed literature. The provided conditions are representative of Williamson ether syntheses and should be optimized for specific phenolic substrates.

Visualizing the Workflow

The following diagrams illustrate the general workflows for N-alkylation and O-alkylation reactions.

N_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up Amine Amine (1 eq) Reagent_Add Add 2,3-Difluoro-6- methoxybenzyl bromide (1.1 eq) at RT Amine->Reagent_Add Base Base (K2CO3, 2-3 eq) Base->Reagent_Add Solvent Anhydrous Solvent (DMF) Solvent->Reagent_Add Heat Heat to 60-80 °C (4-12 h) Reagent_Add->Heat Quench Quench with H2O Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Column Chromatography) Dry->Purify Product N-Alkylated Product Purify->Product

Caption: General workflow for the N-alkylation of amines.

O_Alkylation_Workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up Phenol Phenol (1 eq) Reagent_Add Add 2,3-Difluoro-6- methoxybenzyl bromide (1.1 eq) Phenol->Reagent_Add Base Base (K2CO3, 1.5-3 eq) Base->Reagent_Add Solvent Anhydrous Solvent (DMF, Acetone) Solvent->Reagent_Add Heat Heat to 50-100 °C (2-12 h) Reagent_Add->Heat Quench Quench with H2O Heat->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purification (Chromatography/ Recrystallization) Dry->Purify Product O-Alkylated Product Purify->Product

Caption: General workflow for the O-alkylation of phenols.

Application Notes and Protocols: 2,3-Difluoro-6-methoxybenzyl bromide as a Building Block for Pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,3-Difluoro-6-methoxybenzyl bromide is a valuable fluorinated building block for the synthesis of complex organic molecules, particularly for applications in medicinal chemistry and drug discovery. The presence of fluorine atoms can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to target proteins. The methoxy group provides an additional point for potential hydrogen bonding or steric interaction within a protein's binding pocket. This document provides detailed protocols for the synthesis of this compound and its application in the synthesis of a hypothetical kinase inhibitor scaffold, along with relevant quantitative data and a discussion of its potential biological significance.

I. Synthesis of this compound

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available 3,4-difluoroanisole. The overall synthetic workflow is depicted below.

G A 3,4-Difluoroanisole B 2,3-Difluoro-6-methoxybenzaldehyde A->B 1. LDA, THF, -75 °C 2. DMF C 2,3-Difluoro-6-methoxybenzyl alcohol B->C NaBH4, Methanol D This compound C->D PPh3, NBS, THF

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

This protocol is adapted from established procedures for the ortho-formylation of substituted anisoles.

Materials:

  • 3,4-Difluoroanisole

  • Lithium diisopropylamide (LDA) solution (2 M in THF/heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Acetic acid

  • Water (deionized)

  • Diethyl ether

  • 0.2 N Hydrochloric acid

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Petroleum ether

Procedure:

  • To a solution of LDA (171 mL, 341 mmol) in a flame-dried round-bottom flask under a nitrogen atmosphere, add dry THF (250 mL) and cool the mixture to -75 °C.

  • Slowly add a solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in dry THF (100 mL) dropwise, maintaining the temperature at -75 °C. Stir the mixture for 1 hour.

  • Add dry DMF (27.6 mL, 358 mmol) dropwise, keeping the temperature at -70 °C, and continue stirring for 10 minutes.

  • Quench the reaction by adding acetic acid (30 mL) and then water (400 mL), allowing the mixture to warm to 10 °C.

  • Extract the aqueous layer with diethyl ether (2 x 300 mL).

  • Combine the organic layers and wash sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil which should crystallize upon standing.

  • Purify the crude product by recrystallization from diethyl ether/petroleum ether to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid.

ParameterValueReference
Typical Yield 95%[1]
Purity High (recrystallized)[1]
Reaction Time ~2-3 hours[1]

Step 2: Synthesis of (2,3-Difluoro-6-methoxyphenyl)methanol

This protocol employs a standard reduction of an aldehyde to a primary alcohol using sodium borohydride.[2][3][4][5][6]

Materials:

  • 2,3-Difluoro-6-methoxybenzaldehyde

  • Sodium borohydride (NaBH4)

  • Methanol

  • Dichloromethane

  • Water (deionized)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2,3-Difluoro-6-methoxybenzaldehyde (10 g, 58.1 mmol) in methanol (100 mL) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.2 g, 58.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Add water (50 mL) to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield (2,3-Difluoro-6-methoxyphenyl)methanol as a crude product, which can be used in the next step without further purification.

ParameterValueReference (Analogous Reactions)
Typical Yield >95%[2][6]
Purity Sufficient for next step
Reaction Time 1.5 hours[3]

Step 3: Synthesis of this compound

This protocol details the bromination of a benzyl alcohol using triphenylphosphine and N-bromosuccinimide.[7]

Materials:

  • (2,3-Difluoro-6-methoxyphenyl)methanol

  • Triphenylphosphine (PPh3)

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane

  • Water (deionized)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve (2,3-Difluoro-6-methoxyphenyl)methanol (9.0 g, 51.7 mmol) and triphenylphosphine (14.9 g, 56.9 mmol) in dry THF (100 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add N-bromosuccinimide (10.1 g, 56.9 mmol) portion-wise to the stirred solution at room temperature. The reaction is typically rapid and exothermic.

  • Monitor the reaction by TLC; it is usually complete within 5-10 minutes.

  • Quench the reaction with water (50 mL) and extract with dichloromethane (2 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

ParameterValueReference (Analogous Reactions)
Typical Yield 70-85%[7]
Purity >95% after chromatography
Reaction Time < 30 minutes[7]

II. Application in the Synthesis of a Hypothetical Kinase Inhibitor

This compound is an excellent electrophile for the N-alkylation of heterocyclic scaffolds commonly found in kinase inhibitors. Here, we present a protocol for its reaction with a pyrazolopyrimidine core, a privileged structure in many kinase inhibitors, including those targeting p38 MAP kinase and EGFR.

G cluster_1 Building Block cluster_2 Scaffold A This compound C Hypothetical Kinase Inhibitor Core A->C K2CO3, DMF B Pyrazolopyrimidine amine B->C G Stress Cellular Stress / Cytokines TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates Inflammation Inflammation (TNF-α, IL-1β production) MK2->Inflammation Inhibitor Hypothetical Inhibitor (containing 2,3-difluoro- 6-methoxyphenyl moiety) Inhibitor->p38 inhibits

References

Application Notes and Protocols: 2,3-Difluoro-6-methoxybenzyl bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The strategic incorporation of fluorine and methoxy functional groups is a cornerstone of modern medicinal chemistry, utilized to enhance the pharmacological profile of drug candidates.[1][2] Fluorine's unique properties, such as its small size and high electronegativity, can significantly improve metabolic stability, binding affinity, and lipophilicity.[1][2][3] The methoxy group is also a common feature in bioactive molecules, influencing receptor interactions and solubility. 2,3-Difluoro-6-methoxybenzyl bromide is a chemical building block that combines these valuable features, making it a promising reagent for the synthesis of novel therapeutic agents. While specific, high-profile applications of this exact isomer are not extensively documented in publicly available literature, its structural motifs are present in a variety of compounds explored in oncology, inflammation, and infectious diseases. These notes provide an overview of the potential applications, supported by protocols for the synthesis and evaluation of derivatives based on methodologies for structurally related compounds.

Potential Therapeutic Applications

The 2,3-difluoro-6-methoxybenzyl moiety is a versatile scaffold that can be incorporated into a range of molecular architectures to target various biological pathways. Based on the activity of structurally analogous compounds, potential therapeutic applications include:

  • Kinase Inhibitors: Protein kinases are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer.[][5][6] The development of small molecule kinase inhibitors is a major focus of drug discovery.[][6][7] The fluoro- and methoxy-substituted phenyl ring of this compound can be used to probe interactions within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity.[7][8]

  • Anticancer Agents: Beyond kinase inhibition, benzyl-substituted heterocyclic compounds have shown promise as anticancer agents through various mechanisms, including disruption of microtubule polymerization and induction of apoptosis.[9][10][11][12][13] The physicochemical properties imparted by the difluoro-methoxy substitution pattern could lead to improved cellular permeability and target engagement.[14]

  • Anti-inflammatory and Antimicrobial Agents: Phenolic and benzyl derivatives are known to possess anti-inflammatory and antimicrobial properties.[1][15][16][17] The incorporation of the 2,3-difluoro-6-methoxybenzyl group could modulate these activities, potentially leading to the development of new treatments for inflammatory conditions and infectious diseases.

Data Presentation: Physicochemical Properties and Potential Advantages

The introduction of the 2,3-difluoro-6-methoxybenzyl moiety into a lead compound can confer several advantages. The table below summarizes these potential benefits and the physicochemical properties of the structurally related 3-fluoro-4-methoxybenzyl bromide.

ParameterValue (for 3-fluoro-4-methoxybenzyl bromide)[18]Potential Advantage of the 2,3-Difluoro-6-methoxybenzyl Moiety
Molecular Formula C8H8BrFOProvides a unique combination of functional groups for synthesis.
Molecular Weight 219.053 g/mol Appropriate size for a fragment in drug design.
ACD/LogP 2.84The difluoro substitution can enhance lipophilicity, potentially improving membrane permeability.[14]
Polar Surface Area 9.23 ŲLow polar surface area may contribute to good oral bioavailability.
Metabolic Stability Not availableFluorine atoms can block sites of oxidative metabolism, increasing the compound's half-life.[2][14]
Binding Affinity Not availableFluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, enhancing binding affinity.[2]

Experimental Protocols

The following are representative protocols for the synthesis of a hypothetical derivative of this compound and its subsequent biological evaluation. These protocols are based on standard laboratory procedures for similar compounds and would require optimization for specific applications.

Protocol 1: Synthesis of a Hypothetical Kinase Inhibitor Intermediate

This protocol describes the N-alkylation of a pyrazole core, a common scaffold in kinase inhibitors, with this compound.

Objective: To synthesize 1-(2,3-difluoro-6-methoxybenzyl)-1H-pyrazole.

Materials:

  • This compound

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of pyrazole (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

Visualization of Synthetic Workflow:

G reagent1 Pyrazole base K2CO3, DMF reagent1->base reagent2 2,3-Difluoro-6- methoxybenzyl bromide reagent2->base workup Workup & Purification base->workup N-Alkylation product 1-(2,3-Difluoro-6-methoxybenzyl) -1H-pyrazole workup->product

Caption: Synthetic workflow for N-alkylation.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of a synthesized compound against a target protein kinase.

Objective: To determine the IC₅₀ value of a test compound against a specific kinase.

Materials:

  • Test compound (dissolved in DMSO)

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add the kinase enzyme to the wells of a 384-well plate containing kinase assay buffer.

  • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.

Visualization of Assay Workflow:

G start Prepare serial dilution of test compound step1 Add kinase and compound to 384-well plate start->step1 step2 Pre-incubate step1->step2 step3 Add ATP and substrate to start reaction step2->step3 step4 Incubate for reaction step3->step4 step5 Add detection reagent to stop reaction and generate signal step4->step5 end Read plate (e.g., luminescence) and calculate IC50 step5->end

Caption: Workflow for in vitro kinase inhibition assay.

Signaling Pathway Context

Compounds derived from this compound could potentially modulate various signaling pathways implicated in cancer. For instance, a hypothetical kinase inhibitor might target a component of the MAPK/ERK pathway, which is frequently hyperactivated in tumors.

Visualization of a Hypothetical Target Pathway:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK (Potential Target) RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor Hypothetical Inhibitor (derived from 2,3-difluoro-6- methoxybenzyl bromide) Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway.

This compound represents a valuable, albeit underexplored, building block for medicinal chemistry. The strategic placement of its difluoro and methoxy substituents offers a promising avenue for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and conceptual frameworks provided herein serve as a guide for researchers to explore the potential of this and related scaffolds in the discovery of novel therapeutics.

References

Application Notes and Protocols: 2,3-Difluoro-6-methoxybenzyl bromide as a Chemical Probe for Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Difluoro-6-methoxybenzyl bromide is a substituted benzyl halide that can serve as a valuable chemical probe for investigating biological systems. Due to the presence of the reactive benzyl bromide moiety, this compound can act as an alkylating agent, forming covalent bonds with nucleophilic residues on biomolecules such as proteins. This property allows for its use in a variety of applications including enzyme inhibition studies, covalent labeling of proteins for target identification and validation, and as a tool for probing the functional roles of specific amino acid residues within a protein's active or allosteric sites.

The fluorine and methoxy substitutions on the benzene ring can modulate the reactivity and selectivity of the benzyl bromide, as well as introduce unique spectroscopic signatures for detection. These characteristics make this compound a potentially powerful tool in chemical biology and drug discovery.

Principle of Action

The primary mechanism of action for this compound as a biological probe is the covalent modification of nucleophilic amino acid residues. Benzyl halides are known to react with soft nucleophiles, with a preference for cysteine thiols, although reactions with other residues such as histidine, lysine, and aspartate can also occur depending on the local microenvironment and the reactivity of the specific benzyl halide.

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the nucleophilic side chain of an amino acid attacks the benzylic carbon, displacing the bromide ion. This results in the formation of a stable covalent bond between the probe and the target protein.

Potential Applications

  • Enzyme Inhibition: Covalent modification of an essential amino acid residue in an enzyme's active site can lead to irreversible inhibition. This can be used to study enzyme mechanisms and to develop potent and long-acting inhibitors.

  • Target Identification and Validation: By attaching a reporter tag (e.g., a fluorophore or a biotin) to the this compound core, it can be used as a probe to identify and validate novel drug targets.

  • Mapping Binding Pockets: Covalent probes can be used to map the binding pockets of proteins. Identifying the site of covalent modification through techniques like mass spectrometry can provide valuable structural information about the protein-ligand interaction.

  • Probing Cysteine Reactivity: The reactivity of cysteine residues can vary significantly depending on their local environment. This compound can be used to probe the accessibility and reactivity of different cysteine residues within a protein or across the proteome.

Data Presentation

Table 1: Hypothetical Inhibition of a Target Cysteine Protease by this compound

Concentration (µM)% Inhibition (Mean ± SD, n=3)IC₅₀ (µM)
0.112.3 ± 2.1
148.7 ± 3.51.05
1091.2 ± 1.8
10098.9 ± 0.5

Table 2: Hypothetical Reactivity Profile with Nucleophilic Amino Acids

Amino AcidApparent Second-Order Rate Constant (k_app) (M⁻¹s⁻¹)
Cysteine150
Histidine15
Lysine5
Aspartate< 1

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potential of this compound against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the target enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • This compound stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add a fixed concentration of the target enzyme to each well.

  • Add the serially diluted this compound to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 30 minutes) at room temperature to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to each well.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at appropriate time intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the probe compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Protocol 2: Covalent Labeling of a Target Protein

Objective: To confirm the covalent binding of this compound to a target protein.

Materials:

  • Purified target protein

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE gels and running buffer

  • Coomassie Brilliant Blue stain or Western blot apparatus

  • Mass spectrometer

Procedure:

  • Incubate the purified target protein with an excess of this compound in PBS for 1-2 hours at 37°C. Include a control sample of the protein incubated with DMSO.

  • Quench the reaction by adding a reducing agent like dithiothreitol (DTT) to cap any unreacted probe.

  • Separate the protein samples by SDS-PAGE.

  • Visualize the protein bands by Coomassie staining. A shift in the molecular weight of the protein treated with the probe compared to the control can indicate covalent modification.

  • For more definitive evidence, excise the protein band of interest from the gel.

  • Digest the protein with a protease (e.g., trypsin).

  • Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the specific amino acid residue(s) modified by the probe.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_res Results prep_probe Prepare Probe Stock (this compound in DMSO) incubation Incubate Probe with Protein prep_probe->incubation prep_protein Purify Target Protein prep_protein->incubation separation Separate by SDS-PAGE incubation->separation analysis Analyze by Mass Spectrometry separation->analysis id_site Identify Covalent Modification Site analysis->id_site confirm_binding Confirm Covalent Binding id_site->confirm_binding

Caption: Workflow for identifying covalent protein modification.

signaling_pathway probe This compound protein Target Protein (e.g., Kinase, Protease) probe->protein Binds to active/allosteric site nucleophilic_residue Nucleophilic Residue (e.g., Cysteine) probe->nucleophilic_residue Covalent Modification (Alkylation) protein->nucleophilic_residue covalent_complex Covalent Probe-Protein Complex nucleophilic_residue->covalent_complex downstream_effect Modulation of Downstream Signaling covalent_complex->downstream_effect Inhibition/Activation biological_response Altered Biological Response downstream_effect->biological_response

Caption: Hypothetical mechanism of action in a signaling pathway.

logical_relationship cluster_probe_properties Probe Properties cluster_experimental_outcome Experimental Outcome cluster_interpretation Interpretation reactivity Benzyl Bromide Reactivity covalent_modification Covalent Modification reactivity->covalent_modification selectivity Ring Substituent Effects (Fluoro, Methoxy) selectivity->covalent_modification biological_effect Observed Biological Effect covalent_modification->biological_effect target_engagement Target Engagement Confirmed biological_effect->target_engagement functional_role Functional Role of Modified Residue target_engagement->functional_role

Application Notes and Protocols for the Incorporation of 2,3-Difluoro-6-methoxybenzyl bromide into Heterocyclic Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 2,3-difluoro-6-methoxybenzyl moiety into various nitrogen-containing heterocyclic scaffolds. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties conferred by its fluorine and methoxy substituents, which can modulate the pharmacological profile of parent heterocyclic compounds. The following protocols are designed as a starting point for researchers to explore the synthesis of novel chemical entities for drug discovery and development.

Introduction

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds.[1][2] The targeted modification of these scaffolds by N-alkylation with functionalized benzyl halides is a cornerstone of medicinal chemistry, enabling the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The 2,3-difluoro-6-methoxybenzyl group is a particularly interesting substituent. The electron-withdrawing nature of the two fluorine atoms can influence the acidity of the heterocyclic N-H bond and impact interactions with biological targets, while the methoxy group can affect solubility and metabolic stability.[3][4]

This document details generalized protocols for the N-benzylation of common heterocyclic cores, including imidazoles, pyrazoles, and benzimidazoles, as well as a method for the construction of substituted quinazolinones using 2,3-difluoro-6-methoxybenzyl bromide.

General Reaction Principle: N-Alkylation

The incorporation of the 2,3-difluoro-6-methoxybenzyl group onto a nitrogen heterocycle is typically achieved through a nucleophilic substitution reaction (SN2). The nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic benzylic carbon of this compound. A base is generally required to deprotonate the N-H of the heterocycle, thereby increasing its nucleophilicity and driving the reaction to completion.[3] The choice of base and solvent is crucial for achieving high yields and, in the case of asymmetric heterocycles like pyrazoles and triazoles, for controlling regioselectivity.

Experimental Protocols

Note: These protocols are generalized and may require optimization for specific substrates. It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: N-Alkylation of Imidazole

This protocol describes the synthesis of 1-(2,3-difluoro-6-methoxybenzyl)-1H-imidazole, a common scaffold in medicinal chemistry.

Materials:

  • Imidazole

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (10 mL per mmol of imidazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.05 eq) in anhydrous acetonitrile dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours.

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

  • Purify the product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

General Workflow for N-Alkylation of Imidazole

N_Alkylation_Imidazole cluster_setup Reaction Setup cluster_workup Workup & Purification Start Start Reactants Imidazole, K₂CO₃, CH₃CN Start->Reactants 1. Add_Reagent Add 2,3-Difluoro-6- methoxybenzyl bromide Reactants->Add_Reagent 2. Heat Heat (60-80°C) Add_Reagent->Heat 3. Cool Cool to RT Heat->Cool 4. Filter Filter Cool->Filter 5. Concentrate Concentrate Filter->Concentrate 6. Extract Aqueous Workup Concentrate->Extract 7. Dry Dry & Evaporate Extract->Dry 8. Purify Column Chromatography Dry->Purify 9. End Pure Product Purify->End 10.

Caption: Workflow for the N-alkylation of imidazole.

Protocol 2: Regioselective N-Alkylation of Pyrazole

The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. This protocol, using a strong base, often favors the less sterically hindered nitrogen.

Materials:

  • Pyrazole

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous THF.

  • Carefully add sodium hydride (1.1 eq).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of pyrazole (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.

  • Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.05 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the regioisomers.

Protocol 3: N-Alkylation of Benzimidazole

This protocol outlines the synthesis of 1-(2,3-difluoro-6-methoxybenzyl)-1H-benzo[d]imidazole.

Materials:

  • Benzimidazole

  • This compound

  • Anhydrous Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • In a round-bottom flask, dissolve benzimidazole (1.0 eq) in anhydrous DMF.

  • Add cesium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 20 minutes.

  • Add this compound (1.1 eq) and stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of 3-(2,3-difluoro-6-methoxybenzyl)-2-phenylquinazolin-4(3H)-one

This protocol describes a two-step synthesis of a quinazolinone derivative.

Step 1: Synthesis of 2-phenyl-4H-benzo[d][3][5]oxazin-4-one

  • To a solution of anthranilic acid (1.0 eq) in pyridine, add benzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the mixture into ice-water and collect the precipitate by filtration. Wash with cold water and dry to obtain the intermediate.

Step 2: Synthesis of the Quinazolinone

  • A mixture of the intermediate from Step 1 (1.0 eq), 2,3-difluoro-6-methoxybenzylamine (1.1 eq), and phosphorus oxychloride (POCl₃) (0.5 eq) in toluene is refluxed for 8-12 hours.

  • Cool the reaction mixture, and pour it into a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the residue by column chromatography.

Synthesis of Substituted Quinazolinone

Quinazolinone_Synthesis cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Anthranilic_Acid Anthranilic Acid Intermediate_1 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one Anthranilic_Acid->Intermediate_1 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Intermediate_1 Final_Product 3-(2,3-difluoro-6-methoxybenzyl)- 2-phenylquinazolin-4(3H)-one Intermediate_1->Final_Product Benzylamine 2,3-Difluoro-6-methoxy- benzylamine Benzylamine->Final_Product

Caption: Two-step synthesis of a substituted quinazolinone.

Data Presentation: Representative N-Alkylation Reactions

The following table summarizes typical reaction conditions and yields for the N-alkylation of various heterocycles with substituted benzyl bromides, providing a reference for the expected outcomes when using this compound.

HeterocycleAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)Reference
ImidazoleBenzyl bromideK₂CO₃CH₃CNRT492[3]
ImidazoleBenzyl bromideNaHTHF0 to RT395[3]
PyrazoleBenzyl bromideK₂CO₃DMF1005~85[6]
PyrazoleBenzyl bromideNaHTHF0 to RT6~90[6]
BenzimidazoleBenzyl bromideK₂CO₃DMFRT1288[7]
Benzimidazole4-Methoxybenzyl bromideK₂CO₃DMFRT1091[7]
3-Amino-1,2,4-triazoleBenzyl halidesN/AEthanol70N/A85-96
2-AminobenzimidazoleBenzyl halidesN/AEthanol70N/A85-96

Application Notes: Biological Significance and Potential

The incorporation of the 2,3-difluoro-6-methoxybenzyl moiety into heterocyclic scaffolds holds significant potential for the development of novel therapeutic agents.

  • Modulation of Physicochemical Properties: The fluorine atoms can enhance metabolic stability and binding affinity through the formation of hydrogen bonds and dipole-dipole interactions. The methoxy group can improve solubility and also serve as a key interaction point with biological targets.

  • Anticancer Potential: Many N-substituted heterocyclic compounds, including those with quinazolinone and benzimidazole cores, have demonstrated potent anticancer activity. The unique electronic profile of the 2,3-difluoro-6-methoxybenzyl group could lead to novel interactions with cancer-related targets such as kinases or tubulin.

  • Antimicrobial and Antiviral Activity: Nitrogen heterocycles are a rich source of antimicrobial and antiviral agents. The introduction of fluorinated substituents is a well-established strategy to enhance the efficacy of these compounds.

  • CNS Activity: The ability of small molecules to cross the blood-brain barrier is often influenced by their lipophilicity and hydrogen bonding capacity. The substituents on the benzyl ring can be tailored to optimize these properties for targeting central nervous system disorders.

Signaling Pathway Hypothesis

Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway Molecule N-(2,3-difluoro-6-methoxybenzyl)- Heterocycle Kinase Target Kinase (e.g., EGFR, VEGFR) Molecule->Kinase Binds to ATP-binding site Phospho_Substrate Phosphorylated Substrate Molecule->Phospho_Substrate Inhibits Kinase->Phospho_Substrate Phosphorylation Cell_Proliferation Cell Proliferation & Survival ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling Phospho_Substrate->Downstream Downstream->Cell_Proliferation

Caption: Hypothetical inhibition of a kinase signaling pathway.

Researchers are encouraged to use the provided protocols as a foundation for synthesizing a library of novel heterocyclic compounds featuring the 2,3-difluoro-6-methoxybenzyl moiety. Subsequent screening of these compounds in relevant biological assays will be crucial for identifying new lead candidates for various therapeutic areas.

References

Application Notes and Protocols: 2,3-Difluoro-6-methoxybenzyl Bromide in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the use of 2,3-difluoro-6-methoxybenzyl bromide as a key reagent in the synthesis of targeted enzyme inhibitors. The following sections outline its application in the development of inhibitors for the NLRP3 inflammasome and Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1), crucial targets in inflammatory diseases and tuberculosis, respectively.

Inhibition of the NLRP3 Inflammasome

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its dysregulation is linked to a variety of inflammatory disorders. Small molecule inhibitors of NLRP3 are therefore of significant therapeutic interest. This compound has been utilized in the synthesis of novel 1,2,3-triazole-based NLRP3 inhibitors[1].

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Priming Step cluster_activation Activation Step PAMPs PAMPs / DAMPs TIR_domain TIR-domain containing adaptor proteins PAMPs->TIR_domain NF_kB NF-κB TIR_domain->NF_kB Pro_IL1b Pro-IL-1β NF_kB->Pro_IL1b transcription NLRP3_gene NLRP3 Gene NF_kB->NLRP3_gene transcription IL1b Mature IL-1β (Pro-inflammatory) Pro_IL1b->IL1b cleavage by Caspase-1 NLRP3_protein NLRP3 NLRP3_gene->NLRP3_protein Activation_Signal Activation Signal (e.g., K+ efflux) Activation_Signal->NLRP3_protein ASC ASC NLRP3_protein->ASC Pro_Caspase1 Pro-Caspase-1 ASC->Pro_Caspase1 Inflammasome NLRP3 Inflammasome Assembly Pro_Caspase1->Inflammasome Caspase1 Active Caspase-1 Inflammasome->Caspase1 cleavage Gasdermin_D Gasdermin-D Caspase1->Gasdermin_D cleavage Pyroptosis Pyroptosis Gasdermin_D->Pyroptosis

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

Experimental Protocol: Synthesis of a 1,2,3-Triazole-Based NLRP3 Inhibitor Intermediate

This protocol describes the synthesis of methyl 4-(1-(2,3-difluoro-6-methoxybenzyl)-1H-1,2,3-triazol-4-yl)benzoate (Compound 35), an intermediate in the development of potent NLRP3 inhibitors[1].

Materials:

  • Methyl 4-ethynylbenzoate

  • This compound

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

Procedure:

  • To a solution of methyl 4-ethynylbenzoate (1 equivalent) and this compound (1 equivalent) in DMF, add CuI (0.1 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization from a DCM/EtOH mixture to yield the final product as a white solid (65% yield)[1].

Data Summary

While specific IC50 values for the compound directly synthesized from this compound were not provided in the primary literature, the lead compound in the study, which shares the core scaffold, demonstrated potent inhibition of the NLRP3 inflammasome.

CompoundTargetAssayIC50 (µM)
Lead Compound 8 [1]NLRP3IL-1β release in J774A.1 cells0.55 ± 0.16

Inhibition of DprE1 for Tuberculosis Treatment

Decaprenylphosphoryl-β-D-ribose 2´-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tuberculosis drugs. This compound has been employed as a building block in the synthesis of benzomorpholine-based DprE1 inhibitors[2].

Logical Relationship: Scaffold Hopping Strategy

Scaffold_Hopping TBA_7371 Lead Compound (TBA-7371) Azaindole Core Scaffold_Hop Scaffold Hopping Strategy TBA_7371->Scaffold_Hop New_Series New Compound Series Benzomorpholine Core Scaffold_Hop->New_Series Core Replacement SAR_Exploration Structure-Activity Relationship (SAR) Exploration New_Series->SAR_Exploration Potent_Inhibitor Identification of Potent DprE1 Inhibitor (Compound B18) SAR_Exploration->Potent_Inhibitor

Caption: Scaffold hopping strategy from an azaindole to a benzomorpholine core.

Experimental Protocol: Synthesis of a Benzomorpholine-Based DprE1 Inhibitor Intermediate

This protocol outlines the general method for the N-alkylation of a benzomorpholine intermediate with this compound[2].

Materials:

  • Benzomorpholine intermediate (e.g., A13 in the cited literature)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

Procedure:

  • To a solution of the benzomorpholine intermediate (1 equivalent) and this compound (1.2 equivalents) in DMF, add K₂CO₃ (3 equivalents).

  • Stir the mixture at ambient temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash three times with water.

  • Separate the organic phase, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography (e.g., 10%–30% ethyl acetate in hexane) to afford the desired N-alkylated product (yields around 80%)[2].

Experimental Workflow: Synthesis and Evaluation

DprE1_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start_Mat Benzomorpholine Intermediate Alkylation N-Alkylation Reaction (DMF, K2CO3) Start_Mat->Alkylation Reagent 2,3-Difluoro-6- methoxybenzyl bromide Reagent->Alkylation Purification Purification (Column Chromatography) Alkylation->Purification Final_Product Final Benzomorpholine Derivative Purification->Final_Product MIC_Assay MIC Assay against M. tuberculosis H37Ra Final_Product->MIC_Assay DprE1_Assay DprE1 Enzyme Inhibition Assay Final_Product->DprE1_Assay Activity_Data Antimycobacterial Activity Data MIC_Assay->Activity_Data

Caption: General workflow for the synthesis and evaluation of DprE1 inhibitors.

Data Summary

The benzomorpholine derivatives incorporating the 2,3-difluoro-6-methoxybenzyl moiety were found to be largely inactive in the initial screen. However, this synthetic step was crucial for exploring the structure-activity relationship that ultimately led to the discovery of a potent inhibitor with a different substitution pattern.

Compound SeriesR₂ SubstitutionMIC (µg/mL) against M. tuberculosis H37Ra
B6-10 [2]2,3-difluoro-6-methoxyphenylInactive
A4 [2](from TBA-7371)0.5
B18 (Lead) [2](Optimized)0.015

This data highlights the importance of the this compound as a tool for probing the chemical space around a lead scaffold, even if it is not part of the final optimized inhibitor.

References

Application Notes and Protocols for the Development of Fluorescent Tags with 2,3-Difluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a hypothetical application for the development of a fluorescent tag using 2,3-Difluoro-6-methoxybenzyl bromide. As of the current literature survey, the direct use of this compound for the synthesis of fluorescent probes has not been documented. The proposed methodologies are based on established chemical principles for the synthesis and bioconjugation of similar fluorescent compounds. All quantitative data presented are hypothetical and for illustrative purposes.

Introduction

Fluorescent labeling is a cornerstone technique in modern biological and pharmaceutical research, enabling the visualization and tracking of biomolecules with high specificity and sensitivity. The development of novel fluorophores with tailored properties remains an active area of research. This document outlines a potential application for This compound as a reactive building block for the synthesis of a novel fluorescent tag, herein designated DFMB-7HMC (2,3-Difluoro-6-methoxybenzyl-7-hydroxy-4-methylcoumarin).

The proposed synthesis involves the alkylation of the readily available and fluorescent 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with this compound. The resulting ether linkage is generally stable, and the introduction of the difluoro-methoxybenzyl moiety may influence the spectroscopic properties and cellular permeability of the parent coumarin fluorophore. These notes provide a hypothetical framework for the synthesis, characterization, and potential biological application of this novel fluorescent probe.

Hypothetical Application: Synthesis and Use of DFMB-7HMC

The primary application of DFMB-7HMC is envisioned as a fluorescent labeling reagent for biomolecules, particularly for thiol-containing molecules such as cysteine residues in proteins or glutathione. This would require further modification of the DFMB-7HMC core to introduce a thiol-reactive group. However, the core DFMB-7HMC molecule itself could be investigated for its utility in cell imaging and as a potential sensor, depending on its spectroscopic properties and environmental sensitivity.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical spectroscopic and photophysical properties of the parent fluorophore (7-hydroxy-4-methylcoumarin) and the proposed DFMB-7HMC derivative.

Property7-Hydroxy-4-methylcoumarinDFMB-7HMC (Hypothetical)
Excitation Max (λex) 365 nm375 nm
Emission Max (λem) 445 nm460 nm
Molar Extinction Coeff. 19,000 M⁻¹cm⁻¹22,000 M⁻¹cm⁻¹
Quantum Yield (Φ) 0.630.75
Solubility Moderate in organic solventsHigh in organic solvents

Experimental Protocols

Protocol 1: Synthesis of DFMB-7HMC Fluorescent Tag

This protocol describes the hypothetical synthesis of the DFMB-7HMC fluorescent tag via O-alkylation of 7-hydroxy-4-methylcoumarin.

Materials:

  • 7-Hydroxy-4-methylcoumarin

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 7-hydroxy-4-methylcoumarin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • To this stirring suspension, add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure DFMB-7HMC product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Spectroscopic Characterization of DFMB-7HMC

This protocol outlines the procedure for determining the key spectroscopic properties of the synthesized DFMB-7HMC.

Materials:

  • Purified DFMB-7HMC

  • Spectroscopy-grade ethanol

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of DFMB-7HMC in spectroscopy-grade ethanol.

  • UV-Vis Absorption Spectrum:

    • Dilute the stock solution to a concentration of 10 µM in ethanol.

    • Record the absorption spectrum from 250 nm to 500 nm using the UV-Vis spectrophotometer.

    • Determine the wavelength of maximum absorbance (λmax).

    • Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl).

  • Fluorescence Emission and Excitation Spectra:

    • Using the same 10 µM solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the determined λmax (e.g., 375 nm) and scan the emission spectrum from 400 nm to 600 nm to determine the emission maximum (λem).

    • Set the emission wavelength to the determined λem (e.g., 460 nm) and scan the excitation spectrum from 250 nm to 450 nm to confirm the excitation maximum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a series of dilutions of both the DFMB-7HMC and a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) to have absorbances below 0.1 at the excitation wavelength of the standard.

    • Measure the absorbance and integrated fluorescence intensity for each solution.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.

    • Calculate the quantum yield of DFMB-7HMC using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ is the quantum yield, Slope is the slope from the plot, and n is the refractive index of the solvent.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product Reactant1 7-Hydroxy-4-methylcoumarin Reaction_Step O-Alkylation Reactant1->Reaction_Step Reactant2 This compound Reactant2->Reaction_Step Base K₂CO₃ Base->Reaction_Step Solvent Anhydrous DMF Solvent->Reaction_Step Temperature 60°C, 12h Temperature->Reaction_Step Workup Aqueous Workup & Extraction Purification Column Chromatography Workup->Purification Product DFMB-7HMC Purification->Product Reaction_Step->Workup

Caption: Synthetic workflow for the proposed synthesis of DFMB-7HMC.

Bioconjugation_Pathway cluster_probe Fluorescent Probe cluster_biomolecule Target Biomolecule cluster_product Labeled Biomolecule Probe DFMB-7HMC-Maleimide Conjugation Bioconjugation Probe->Conjugation Thiol-Maleimide Reaction Protein Protein with Cysteine Residue (-SH) Protein->Conjugation Labeled_Protein Fluorescently Labeled Protein Conjugation->Labeled_Protein

Caption: Hypothetical bioconjugation pathway of a maleimide-modified DFMB-7HMC.

Troubleshooting & Optimization

"troubleshooting side reactions of 2,3-Difluoro-6-methoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methoxybenzyl bromide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most prevalent side reactions are hydrolysis, homocoupling (Wurtz-type reaction), elimination, and over-alkylation of the nucleophile. The reactivity of benzyl bromides makes them susceptible to these pathways, especially under non-optimal reaction conditions.[1][2][3][4]

Q2: How can I minimize the formation of the homocoupling byproduct, 1,2-bis(2,3-difluoro-6-methoxyphenyl)ethane?

A2: The formation of this Wurtz-type byproduct is common in reactions involving organometallic intermediates, such as Grignard reactions.[1][4][5][6] To minimize its formation, consider the following:

  • Solvent Choice: Use solvents like 2-methyltetrahydrofuran (2-MeTHF) or diethyl ether, which have been shown to suppress Wurtz coupling, over tetrahydrofuran (THF).[4][7]

  • Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration of the benzyl bromide.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-10°C) to control the exothermic reaction and reduce the rate of the coupling side reaction.[4]

Q3: My reaction is showing a significant amount of 2,3-difluoro-6-methoxybenzyl alcohol as a byproduct. What is the cause and how can I prevent it?

A3: The presence of 2,3-difluoro-6-methoxybenzyl alcohol is a strong indication of hydrolysis of the starting material. Benzyl bromides are sensitive to moisture and can react with water to form the corresponding alcohol.[8][9][10][11] To prevent this:

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use anhydrous solvents to minimize the presence of water in the reaction mixture.

  • Purification of Starting Material: If the starting material has been stored for a long time, it may have partially hydrolyzed. Consider purifying it before use if you suspect contamination.

Q4: I am observing the formation of an unexpected alkene. What is happening?

A4: The formation of an alkene suggests an elimination reaction is occurring. With a strong, sterically hindered base, an E2 elimination can compete with the desired SN2 substitution, leading to the formation of 2,3-difluoro-6-methoxystyrene.[2][12][13] To favor substitution over elimination:

  • Choice of Base: Use a weaker, non-hindered base if possible.

  • Temperature: Lowering the reaction temperature generally favors substitution over elimination.

Q5: In my N-alkylation reaction with a primary amine, I am getting a significant amount of the di-benzylated product. How can I improve the selectivity for mono-alkylation?

A5: Over-alkylation is a common issue when reacting benzyl bromides with primary amines, as the mono-alkylated product can be more nucleophilic than the starting amine.[14] To improve selectivity:

  • Stoichiometry: Use a large excess of the primary amine relative to the this compound.

  • Slow Addition: Add the benzyl bromide slowly to the solution of the amine to maintain a low concentration of the alkylating agent.

  • Protecting Groups: Consider using a protecting group on the amine that can be removed after the initial alkylation.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product in Nucleophilic Substitution Reactions
Potential Cause Troubleshooting Steps
Hydrolysis of Starting Material 1. Ensure all glassware is oven-dried or flame-dried before use. 2. Use anhydrous solvents. 3. Perform the reaction under an inert atmosphere (N₂ or Ar).
Wurtz Homocoupling 1. Add the benzyl bromide solution slowly to the reaction mixture. 2. Maintain a low reaction temperature. 3. For Grignard reactions, consider using 2-MeTHF instead of THF as the solvent.[4][7]
Elimination Side Reaction 1. Use a less sterically hindered base. 2. Lower the reaction temperature.
Low Reactivity of Nucleophile 1. Consider using a stronger base to deprotonate the nucleophile. 2. Add a catalyst such as sodium iodide (NaI) to in situ generate the more reactive benzyl iodide.[15]
Issue 2: Formation of Multiple Products in Amination Reactions
Potential Cause Troubleshooting Steps
Over-alkylation (Di- or Tri-benzylation) 1. Use a significant excess of the amine (3-5 equivalents). 2. Add the this compound slowly to the amine solution. 3. Consider protecting the amine if possible.
Competing Elimination 1. Use a non-hindered amine if the reaction allows. 2. Lower the reaction temperature.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect product distribution in common reactions involving benzyl bromides. Note that these are representative examples and actual results may vary.

Table 1: Solvent Effects on Wurtz Coupling in Benzyl Grignard Formation

SolventYield of Grignard Product (%)Yield of Wurtz Coupling Byproduct (%)
Diethyl Ether (Et₂O)8020
Tetrahydrofuran (THF)3070
2-Methyltetrahydrofuran (2-MeTHF)8515
Data is illustrative and based on trends reported for similar benzyl halides.[5][7]

Table 2: Influence of Base on Substitution vs. Elimination

BaseDesired Substitution Product (%)Elimination Byproduct (%)
K₂CO₃9010
NaH8515
t-BuOK4060
Reaction conditions: Benzyl bromide with an alcohol in the specified base.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from the commercially available 3,4-difluoroanisole.

Step 1: Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde

  • A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C under a nitrogen atmosphere.

  • 3,4-difluoroanisole is added dropwise to the LDA solution at -78°C and stirred for 1 hour.[16]

  • Anhydrous N,N-dimethylformamide (DMF) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78°C.[16]

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

  • The product is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 2,3-difluoro-6-methoxybenzaldehyde.

Step 2: Synthesis of this compound

  • To a solution of 2,3-difluoro-6-methoxybenzaldehyde in anhydrous methanol at 0°C, sodium borohydride is added portion-wise.

  • The reaction is stirred for 1 hour at 0°C and then warmed to room temperature for an additional hour.

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 2,3-difluoro-6-methoxybenzyl alcohol.

  • The crude alcohol is dissolved in anhydrous dichloromethane, and the solution is cooled to 0°C.

  • Phosphorus tribromide is added dropwise, and the reaction is stirred at 0°C for 2 hours.

  • The reaction is carefully quenched with ice water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.

Protocol 2: General Procedure for O-Alkylation using this compound

  • To a solution of the alcohol (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Side_Reactions main This compound + Nucleophile (Nu-H) desired Desired Substitution Product (R-Nu) main->desired Desired SN2/SN1 Path hydrolysis Hydrolysis Product (Benzyl Alcohol) main->hydrolysis Side Reaction (+ H2O) wurtz Wurtz Coupling Product (Dimer) main->wurtz Side Reaction (organometallic) elimination Elimination Product (Alkene) main->elimination Side Reaction (strong base) over_alkylation Over-alkylation Product (R-Nu-Bn) desired->over_alkylation Side Reaction (if Nu-H has >1 reactive site)

Caption: Common reaction pathways for this compound.

Troubleshooting_Workflow start Reaction Issues Encountered (Low Yield, Multiple Products) check_conditions Review Reaction Conditions: - Anhydrous? - Inert atmosphere? - Temperature control? start->check_conditions analyze_byproducts Analyze Byproducts by GC-MS, LC-MS, NMR check_conditions->analyze_byproducts hydrolysis Hydrolysis Product Detected? analyze_byproducts->hydrolysis fix_hydrolysis Improve Anhydrous Technique: - Dry glassware - Use dry solvents - Inert atmosphere hydrolysis->fix_hydrolysis Yes wurtz Wurtz Coupling Product Detected? hydrolysis->wurtz No end Optimized Reaction fix_hydrolysis->end fix_wurtz Optimize for Grignard/Organometallic: - Slow addition - Low temperature - Change solvent (e.g., to 2-MeTHF) wurtz->fix_wurtz Yes elimination Elimination Product Detected? wurtz->elimination No fix_wurtz->end fix_elimination Favor Substitution: - Use weaker/non-hindered base - Lower temperature elimination->fix_elimination Yes over_alkylation Over-alkylation Detected? elimination->over_alkylation No fix_elimination->end fix_over_alkylation Control Stoichiometry: - Use excess nucleophile - Slow addition of benzyl bromide over_alkylation->fix_over_alkylation Yes over_alkylation->end No fix_over_alkylation->end

Caption: A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Optimization of Reaction Conditions for 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2,3-Difluoro-6-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

The recommended and most direct starting material is 2,3-Difluoro-6-methoxytoluene . The synthesis involves the selective bromination of the benzylic methyl group.

Q2: What are the common methods for the benzylic bromination of 2,3-Difluoro-6-methoxytoluene?

The most common method is a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[1][2][3]

Q3: What are the potential side reactions to be aware of during the synthesis?

Potential side reactions include:

  • Over-bromination: Formation of 2,3-difluoro-6-methoxybenzylidene dibromide.[4]

  • Aromatic Ring Bromination: Electrophilic substitution on the electron-rich aromatic ring, although less likely when using NBS compared to Br2.[4][5]

  • Decomposition of the product: Benzyl bromides can be unstable, especially when exposed to heat, light, or moisture.[6]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material (2,3-Difluoro-6-methoxytoluene) and the formation of the product.[4]

Q5: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition.[7][8] It should be kept away from strong oxidizing agents and acids.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Conversion of Starting Material 1. Inactive Reagents: The N-bromosuccinimide (NBS) may be old or degraded. The radical initiator (e.g., AIBN) may have lost its activity.[4]2. Insufficient Initiation: Inadequate heating for thermal initiators or an inappropriate light source for photochemical initiation.[4]3. Presence of Inhibitors: Radical scavengers, such as oxygen or impurities in the solvent or reagents, can quench the reaction.[4]1. Use Fresh Reagents: Use a fresh batch of NBS and initiator. Ensure proper storage of the initiator as per the supplier's recommendations.2. Ensure Proper Initiation: For thermal initiation with AIBN, ensure the reaction temperature is maintained at 70-80 °C. For photochemical initiation, use a suitable UV lamp.3. Degas the Solvent: Before adding reagents, degas the solvent by bubbling with an inert gas like nitrogen or argon to remove dissolved oxygen.
Formation of Multiple Products (Low Selectivity) 1. Over-bromination: High reaction temperature, prolonged reaction time, or an excess of NBS can lead to the formation of the dibrominated byproduct.[4]2. Aromatic Ring Bromination: Presence of free bromine (Br2) can lead to electrophilic aromatic substitution. This is more likely if the reaction is run at a high concentration or if HBr is generated and reacts with NBS.[4]1. Control Reaction Conditions: Use a slight excess (1.05-1.1 equivalents) of the starting material relative to NBS. Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.2. Use NBS: NBS is preferred over liquid bromine as it maintains a low, steady concentration of Br2, favoring radical chain reaction over electrophilic addition.[3]
Product Decomposition During Workup or Purification 1. Hydrolysis: The benzyl bromide is sensitive to water and can hydrolyze to the corresponding benzyl alcohol.2. Thermal Instability: Prolonged exposure to high temperatures during solvent evaporation or purification can cause decomposition.[6]1. Anhydrous Conditions: Use anhydrous solvents and perform the workup quickly. Wash with cold, dilute aqueous solutions if necessary.2. Avoid High Temperatures: Use a rotary evaporator at a low temperature to remove the solvent. For purification, consider flash column chromatography at room temperature.

Experimental Protocols

General Protocol for Benzylic Bromination of 2,3-Difluoro-6-methoxytoluene

This is a general procedure and may require optimization.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-Difluoro-6-methoxytoluene (1.0 eq.).

  • Reagent Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., carbon tetrachloride, acetonitrile, or ethyl acetate). Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically around 70-80 °C for AIBN in CCl4) and stir vigorously. The reaction can also be initiated using a UV lamp at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with a cold, dilute aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure at a low temperature.

    • Purify the crude product by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate).

Data Presentation

Table 1: Hypothetical Optimization of Reaction Conditions

Entry Solvent Initiator Temperature (°C) Time (h) Yield (%) Purity (%)
1CCl4AIBN7737590
2AcetonitrileAIBN822.58092
3Ethyl AcetateAIBN7747088
4CCl4BPO7737289
5AcetonitrileUV lamp2558595

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Start: 2,3-Difluoro-6-methoxytoluene dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add NBS and Radical Initiator dissolve->add_reagents initiate Initiate Reaction (Heat or UV Light) add_reagents->initiate monitor Monitor Progress (TLC/GC) initiate->monitor cool Cool to RT monitor->cool filter Filter Succinimide cool->filter wash Aqueous Wash filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Final Product chromatography->product troubleshooting_logic cluster_no_conversion Low/No Conversion cluster_low_selectivity Low Selectivity cluster_decomposition Product Decomposition start Reaction Issue? check_reagents Check Reagent Activity start->check_reagents No Conversion control_conditions Control Stoichiometry & Time start->control_conditions Multiple Products anhydrous_workup Use Anhydrous Conditions start->anhydrous_workup Decomposition check_initiation Verify Initiation Conditions check_reagents->check_initiation degas_solvent Degas Solvent check_initiation->degas_solvent use_nbs Ensure NBS is Used control_conditions->use_nbs low_temp_purification Avoid High Temperatures anhydrous_workup->low_temp_purification

References

"improving yields in reactions involving 2,3-Difluoro-6-methoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methoxybenzyl bromide. The information is designed to help improve reaction yields and address common issues encountered during its use in nucleophilic substitution reactions.

Troubleshooting Guides

Issue 1: Low or No Yield in O-Alkylation Reactions (e.g., Williamson Ether Synthesis)

Possible Causes and Solutions

CauseRecommended Action
Incomplete Deprotonation of the Nucleophile (Alcohol/Phenol) Use a sufficiently strong base to fully deprotonate the hydroxyl group. Sodium hydride (NaH) is often more effective than weaker bases like potassium carbonate (K₂CO₃) for less acidic alcohols. For phenols, K₂CO₃ is typically adequate.
Inappropriate Solvent Use a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents effectively solvate the cation of the base, increasing the nucleophilicity of the alkoxide/phenoxide.
Low Reaction Temperature While higher temperatures can promote side reactions, a temperature of 60-80°C is often a good starting point for these reactions. If the reaction is sluggish at room temperature, gentle heating is recommended.
Side Reaction: Elimination (E2) As a primary benzylic bromide, this compound is not prone to elimination. However, if using a very sterically hindered and strong base, this could become a minor pathway. Ensure the use of an appropriate base and moderate temperatures.
Degradation of this compound Benzyl bromides can be sensitive to moisture and light. Ensure the reagent is of high purity and has been stored correctly. Consider purification if the quality is questionable.
Issue 2: Low Yield or Complex Mixture in N-Alkylation Reactions (e.g., with Primary or Secondary Amines)

Possible Causes and Solutions

CauseRecommended Action
Over-alkylation The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.[1][2] To minimize this, use a slight excess of the amine relative to the benzyl bromide. Alternatively, a large excess of the amine can be used to favor mono-alkylation.
Insufficient Basicity A base is required to neutralize the HBr formed during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic. Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).
Inappropriate Solvent Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally effective for N-alkylation reactions.
Low Reaction Temperature Similar to O-alkylation, these reactions may require heating to proceed at a reasonable rate. A starting temperature of 60-80°C is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

A1: As a primary benzylic halide, this compound reacts predominantly through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This means the reaction occurs in a single, concerted step where the nucleophile attacks the carbon bearing the bromine, and the bromide ion leaves simultaneously.

Q2: How do the fluorine and methoxy substituents affect the reactivity of the molecule?

A2: The fluorine and methoxy groups are electron-withdrawing and electron-donating, respectively, through inductive and resonance effects. These substituents can influence the electrophilicity of the benzylic carbon and the overall electronic properties of the molecule. However, the primary factor determining its reactivity in substitution reactions is its nature as a primary benzylic bromide, which is highly susceptible to S(_N)2 attack.

Q3: What are the best general conditions for a Williamson ether synthesis with this compound?

A3: A good starting point for a Williamson ether synthesis would be to deprotonate the alcohol or phenol with a suitable base (e.g., NaH for alcohols, K₂CO₃ for phenols) in an anhydrous polar aprotic solvent like DMF. Then, add this compound and heat the reaction mixture, typically between 60-80°C, while monitoring the progress by TLC.

Q4: How can I avoid the formation of multiple products when reacting with a primary amine?

A4: To favor mono-alkylation, you can adjust the stoichiometry. Using a slight excess (1.1-1.5 equivalents) of the amine can help, but for more selective reactions, a large excess of the amine is often employed. Another strategy involves using a protecting group on the amine if feasible within your synthetic route.

Q5: My reaction is complete by TLC, but the isolated yield is low. What could be the issue?

A5: Low isolated yields despite good conversion can be due to several factors during the workup and purification. The product may have some water solubility, leading to losses during aqueous extraction. Ensure you are using the appropriate extraction solvent and consider back-extracting the aqueous layers. Additionally, the product may be volatile or unstable on silica gel. Consider alternative purification methods like crystallization or distillation if applicable.

Quantitative Data Summary

The following tables present illustrative data for optimizing reaction conditions. This data is based on general principles of S(_N)2 reactions and should be used as a guideline for experimental design.

Table 1: Illustrative Yields for O-Alkylation of 4-Fluorophenol

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)AcetoneReflux1265
2K₂CO₃ (1.5)DMF80685
3NaH (1.2)THF60878
4NaH (1.2)DMF80492
5Cs₂CO₃ (1.5)Acetonitrile80690

Table 2: Illustrative Yields for N-Alkylation of Morpholine

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (2.0)AcetonitrileReflux1075
2K₂CO₃ (2.0)DMF80588
3DIPEA (2.0)DMF80882
4K₂CO₃ (2.0)DMSO80491
5None*AcetonitrileReflux2445

*Reaction without an external base often leads to lower yields due to protonation of the starting amine.

Experimental Protocols

General Protocol for O-Alkylation of a Phenol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of 0.2-0.5 M with respect to the phenol.

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15-30 minutes. Then, add this compound (1.05 eq.) dropwise.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

General Protocol for N-Alkylation of a Primary Amine
  • Preparation: To a round-bottom flask, add the primary amine (1.2 eq.) and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add DMF to achieve a concentration of 0.2-0.5 M with respect to the benzyl bromide.

  • Addition of Alkylating Agent: To the stirred suspension, add this compound (1.0 eq.).

  • Reaction: Heat the reaction mixture to 70°C and stir for 6-12 hours, monitoring the reaction by TLC for the disappearance of the benzyl bromide and the appearance of the product spots (mono- and di-alkylated).

  • Workup: Cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the product with ethyl acetate or another suitable solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by column chromatography to separate the desired mono-alkylated product from any di-alkylated side product and unreacted amine.

Visualizations

O_Alkylation_Workflow cluster_reactants Reactant Preparation Phenol Phenol Reaction_Vessel Reaction Mixture (Stirring) Phenol->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Anhydrous DMF Solvent->Reaction_Vessel Heating Heating (e.g., 80°C) Reaction_Vessel->Heating Alkylating_Agent 2,3-Difluoro-6- methoxybenzyl bromide Alkylating_Agent->Reaction_Vessel Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Desired Ether Product Purification->Product

Caption: General workflow for O-alkylation reactions.

Troubleshooting_Yield cluster_reaction_issues Reaction Optimization cluster_workup_issues Workup & Purification Issues Start Low or No Yield Observed Check_Conversion Check Reaction Conversion by TLC/LC-MS Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction No Complete_Reaction Reaction Complete, Low Isolated Yield Check_Conversion->Complete_Reaction Yes Check_Base Is the base strong enough? Incomplete_Reaction->Check_Base Check_Solvent Is the solvent polar aprotic? Check_Base->Check_Solvent Check_Temp Is the temperature sufficient? Check_Solvent->Check_Temp Check_Reagent_Quality Is the benzyl bromide pure? Check_Temp->Check_Reagent_Quality Improved_Yield Improved Yield Check_Reagent_Quality->Improved_Yield Extraction_Loss Product lost during extraction? Complete_Reaction->Extraction_Loss Purification_Loss Product unstable on silica? Extraction_Loss->Purification_Loss Purification_Loss->Improved_Yield

Caption: Troubleshooting decision tree for low reaction yields.

References

"addressing stability issues of 2,3-Difluoro-6-methoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing stability issues related to 2,3-Difluoro-6-methoxybenzyl bromide. Below you will find troubleshooting guides and frequently asked questions to ensure the successful handling, storage, and application of this reagent in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Reagent Degradation (Discoloration, Polymerization) 1. Exposure to Light, Heat, or Moisture: Like many benzyl bromides, this compound is sensitive to environmental factors that can initiate decomposition.[1][2] 2. Inherent Instability: The presence of the methoxy group can contribute to the lability of the benzylic bromide, potentially leading to the formation of a stabilized carbocation and subsequent decomposition or polymerization, similar to what is observed with 2,6-dimethoxybenzyl bromide. 3. Contamination: Contact with incompatible materials such as metals (e.g., steel spatulas) or impurities can catalyze decomposition.[1]1. Proper Storage: Store in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerated or frozen).[1][3] 2. Inert Handling: Use non-metallic spatulas (e.g., Teflon or ceramic) and handle the reagent in a dry, inert atmosphere (glove box or glove bag) whenever possible. 3. Use Fresh Reagent: For best results, use the reagent as received and avoid long-term storage after the container has been opened. If discoloration is observed, purification by recrystallization or column chromatography may be necessary, though it is often preferable to use a fresh batch.
Low Reaction Yield or Incomplete Conversion 1. Degraded Reagent: Use of a partially decomposed starting material will result in lower yields. 2. Side Reactions: The benzylic bromide may participate in side reactions, such as elimination or reaction with the solvent or base. Benzyl bromides are reactive and can undergo both SN1 and SN2 substitution reactions.[4][5] 3. Inappropriate Reaction Conditions: Incorrect temperature, solvent, or base can hinder the desired reaction pathway.1. Verify Reagent Quality: Before use, check for any signs of degradation. If in doubt, an NMR spectrum can confirm the purity. 2. Optimize Reaction Conditions:     a. Solvent: Use a dry, non-protic solvent.     b. Base: Use a non-nucleophilic base if deprotonation is required.     c. Temperature: Run the reaction at the lowest effective temperature to minimize side reactions. 3. Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction and identify the formation of byproducts.
Formation of Multiple Products 1. Competing Reaction Pathways: The substrate may have multiple reactive sites, or the reaction conditions may favor more than one pathway. 2. Over-alkylation: If the product of the initial alkylation is also nucleophilic, it may react further with the benzyl bromide.1. Control Stoichiometry: Use a precise stoichiometry of reactants. A slight excess of the nucleophile may be beneficial in some cases to ensure the complete consumption of the benzyl bromide. 2. Slow Addition: Add the this compound solution dropwise to the reaction mixture to maintain a low concentration and minimize side reactions.
Difficulty in Product Purification 1. Co-elution with Byproducts: Decomposition products or unreacted starting material may have similar polarities to the desired product. 2. Residual Reagent: Unreacted benzyl bromide can be difficult to remove.1. Quenching Excess Reagent: After the reaction is complete, any remaining benzyl bromide can be quenched by adding a nucleophilic scavenger like triethylamine or thiourea.[6] This converts it into a salt, which can be easily removed by an aqueous wash. 2. Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to ensure its stability?

A1: To maximize shelf life, store the compound in a cool, dark, and dry environment.[1][7] It should be kept in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated (2-8 °C). For longer-term storage, freezing may be an option. Avoid exposure to light and moisture.[1]

Q2: What are the visible signs of decomposition for this reagent?

A2: Decomposition can be indicated by a change in color (e.g., turning yellow or brown) or the formation of a solid or polymeric residue. If the material appears discolored or clumpy, it is likely undergoing degradation and may not be suitable for use without purification.

Q3: What safety precautions should I take when handling this compound?

A3: this compound is expected to be a lachrymator and an irritant, similar to other benzyl bromides.[8] Always handle this compound in a well-ventilated chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust or vapors and contact with skin and eyes.[2]

Q4: Can I purify this compound if it shows signs of decomposition?

A4: If the compound is a solid, recrystallization from a suitable non-polar solvent may be effective. For thermally stable benzyl bromides, vacuum distillation can be an option, though this is often not recommended for potentially unstable compounds.[9] However, given the likely instability, it is generally advisable to use a fresh, high-purity batch of the reagent for the best and most reproducible results.

Q5: What is the likely decomposition pathway for this compound?

A5: While specific studies on this compound are limited, a plausible decomposition pathway, by analogy to other methoxy-substituted benzyl bromides, involves the loss of the bromide ion to form a resonance-stabilized benzylic carbocation. This carbocation is highly reactive and can be attacked by nucleophiles (such as water in the air) or can lead to polymerization.

Experimental Protocols

Representative Experimental Protocol: N-Alkylation of a Primary Amine

This protocol provides a general procedure for the N-alkylation of a primary amine using this compound.

Materials:

  • This compound

  • Primary amine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the reactants.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

  • Slowly add the solution of this compound to the stirring amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the use of this compound.

G cluster_storage Storage and Handling Workflow Receive Receive Reagent Inspect Inspect for Discoloration Receive->Inspect Upon Arrival Store Store in Cool, Dark, Dry, Inert Atmosphere Inspect->Store If OK Handle Handle in Fume Hood with PPE Store->Handle For Experiment Use Use in Experiment Handle->Use

Caption: Recommended storage and handling workflow.

G start Low Reaction Yield Observed check_reagent Check Reagent Quality (Color, Purity) start->check_reagent reagent_ok Reagent is OK check_reagent->reagent_ok Yes reagent_bad Reagent is Degraded check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temp, Solvent, Base) reagent_ok->check_conditions purify_or_replace Purify or Replace Reagent reagent_bad->purify_or_replace conditions_ok Conditions are Appropriate check_conditions->conditions_ok Yes conditions_bad Conditions are Suboptimal check_conditions->conditions_bad No check_side_reactions Analyze for Side Products (TLC, LC-MS) conditions_ok->check_side_reactions optimize Optimize Reaction Conditions conditions_bad->optimize

Caption: Troubleshooting decision tree for low yield.

G reagent This compound C₈H₇BrF₂O carbocation Resonance-Stabilized Carbocation Highly Reactive Intermediate reagent->carbocation - Br⁻ polymerization Polymerization Insoluble Polymer carbocation->polymerization Self-reaction hydrolysis Hydrolysis (with H₂O) 2,3-Difluoro-6-methoxybenzyl alcohol carbocation->hydrolysis + H₂O

Caption: Potential decomposition pathway.

References

Technical Support Center: 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-6-methoxybenzyl bromide. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a substituted aromatic compound. Benzyl bromides are frequently used in organic synthesis as alkylating agents to introduce a benzyl protecting group for alcohols, phenols, and carboxylic acids. The fluorine and methoxy substituents on the benzene ring can influence its reactivity and stability.

Q2: What are the main degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on the general reactivity of benzyl bromides, the primary degradation pathways are likely to be hydrolysis, and to a lesser extent, photodecomposition and thermal decomposition.[1][2]

  • Hydrolysis: Reaction with water or moisture is a common degradation pathway for benzyl bromides, leading to the formation of the corresponding benzyl alcohol (2,3-Difluoro-6-methoxybenzyl alcohol) and hydrogen bromide (HBr).[1][2] This reaction can be accelerated by the presence of bases.

  • Photodecomposition: Exposure to light, particularly UV radiation, can potentially lead to the homolytic cleavage of the carbon-bromine bond, generating radical species that can undergo further reactions.

  • Thermal Decomposition: At elevated temperatures, benzyl bromides can decompose. While specific data for this compound is unavailable, a related compound, 2,6-dimethoxybenzyl bromide, is known to be unstable and decomposes at room temperature over hours to days.[3]

Q3: How should I properly store this compound to minimize degradation?

To ensure the stability of this compound, it is crucial to store it under the following conditions:

  • Temperature: Store at low temperatures (e.g., in a refrigerator at 2-8 °C). For long-term storage, a freezer (-20 °C) is recommended.

  • Moisture: Keep in a tightly sealed container in a dry environment, preferably in a desiccator, to prevent hydrolysis.

  • Light: Protect from light by using an amber-colored vial or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation and reaction with atmospheric moisture.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low yield in benzylation reaction Degradation of the benzyl bromide reagent.- Use a fresh bottle of this compound. - Ensure all reaction glassware is thoroughly dried before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use anhydrous solvents.
Incomplete reaction.- Increase the reaction time or temperature. - Use a suitable base (e.g., potassium carbonate, triethylamine) to scavenge the HBr byproduct.
Formation of an alcohol byproduct (2,3-Difluoro-6-methoxybenzyl alcohol) Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Dry all glassware in an oven before use.
Discoloration of the reagent (yellow to brown) Decomposition of the benzyl bromide.- The reagent may have degraded. It is advisable to use fresh reagent for best results. - If the discoloration is minor, the reagent might still be usable for some applications, but purification by recrystallization or column chromatography may be necessary.
Inconsistent results between experiments Variable reagent quality due to improper storage.- Adhere strictly to recommended storage conditions (see FAQ Q3). - Aliquot the reagent upon receipt to avoid repeated opening of the main container.

Experimental Protocols

Protocol 1: General Procedure for a Benzylation Reaction

This protocol describes a general method for the benzylation of an alcohol using this compound.

Materials:

  • Alcohol substrate

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas supply

  • Syringes and needles

Procedure:

  • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of inert gas.

  • To a round-bottom flask, add the alcohol substrate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the solids under an inert atmosphere.

  • Slowly add a solution of this compound (1.2 eq) in anhydrous DMF to the reaction mixture at room temperature with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Degradation by Hydrolysis

This protocol outlines a method to assess the stability of this compound in the presence of water.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • Vials

Procedure:

  • Prepare a stock solution of this compound in acetonitrile.

  • In separate vials, prepare solutions with varying percentages of water (e.g., 0%, 1%, 5%, 10% water in acetonitrile).

  • Keep the vials at a constant temperature (e.g., 25 °C) and protect them from light.

  • At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial and analyze by HPLC.

  • Monitor the decrease in the peak area of this compound and the appearance of the peak corresponding to 2,3-Difluoro-6-methoxybenzyl alcohol.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

DegradationPathways A This compound B 2,3-Difluoro-6-methoxybenzyl alcohol + HBr A->B Hydrolysis (H₂O) C Radical Species A->C Photodecomposition (Light) D Decomposition Products A->D Thermal Decomposition (Heat)

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Substrate & Base A->B C Add Anhydrous Solvent B->C D Add Benzyl Bromide Solution C->D E Monitor by TLC D->E F Quench with Water E->F G Extract Product F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for a typical benzylation reaction.

References

"safe handling and storage procedures for 2,3-Difluoro-6-methoxybenzyl bromide"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2,3-Difluoro-6-methoxybenzyl bromide was not available. The information provided herein is synthesized from SDS documentation for closely related substituted benzyl bromides and general chemical safety resources. Always consult the specific SDS provided by your supplier before handling this chemical.

This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling and storage of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound is expected to be a corrosive and lachrymatory agent.[1] The primary hazards include:

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns upon contact.[2][3][4]

  • Serious Eye Damage: Can cause severe eye irritation and damage.[2][3][4]

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation, coughing, and tightness in the chest.[2][3]

  • Lachrymator: It is expected to be a strong lachrymator, causing effects similar to tear gas, such as intense irritation to the eyes, nose, and throat.[1]

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound?

A2: A comprehensive PPE setup is crucial. Always wear:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and, if there is a splash risk, a chemical-resistant apron.

  • Respiratory Protection: All handling of solids and solutions should be done in a certified chemical fume hood.[3] If there's a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Q3: My compound has turned a slight yellow color in the bottle. Is it still usable?

A3: Substituted benzyl bromides can be sensitive to air and light, leading to degradation over time.[2] A slight discoloration may indicate some level of decomposition. While it might still be usable for some applications, its purity is compromised. It is recommended to run a small-scale test reaction to check its efficacy. For sensitive or GMP-regulated experiments, using a fresh, unopened bottle is advised. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light.[2]

Q4: I am experiencing eye and throat irritation while working with the compound, even inside the fume hood. What should I do?

A4: This indicates a potential exposure, which should be addressed immediately:

  • Stop Work: Safely cap your containers and cease the experiment.

  • Check Fume Hood: Verify that the fume hood sash is at the correct height and that the airflow monitor indicates it is functioning correctly. Ensure the area around the fume hood is clear of obstructions that could disrupt airflow.

  • Review Handling Technique: Ensure you are not creating aerosols or dust by dropping solids or pouring liquids too quickly. Keep all containers as far back in the hood as practical.

  • Seek Fresh Air: If irritation persists, move to an area with fresh air.[7]

  • Report Incident: Inform your supervisor or safety officer about the incident for further investigation.

Data Presentation

Table 1: Hazard Identification and Classification (Based on Analogous Compounds)

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 1B / 2Causes severe skin burns and eye damage / Causes skin irritation.[2][4][6]
Serious Eye Damage/IrritationCategory 1 / 2ACauses serious eye damage / Causes serious eye irritation.[2][3][4]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[2][3]

Table 2: Storage and Handling Parameters

ParameterRecommendationSource
Storage Temperature Store in a cool, dry place. Recommended 2-8°C.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon). Moisture sensitive.[2][6]
Incompatible Materials Strong oxidizing agents, strong acids, moisture.[8]
Handling Area Use only in a well-ventilated area, preferably a chemical fume hood.[3][6]

Experimental Protocols

Protocol 1: Receiving and Storing the Compound
  • Inspect: Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify: Confirm the label matches the order and that the supplier's SDS is on file.

  • Log: Record the date of receipt in your chemical inventory.

  • Store: Place the container in a designated, secondary containment bin in a cool, dry, and well-ventilated area, away from incompatible materials.[8][9] If the SDS specifies, store under an inert atmosphere.

Protocol 2: Weighing and Solution Preparation
  • Preparation: Ensure the chemical fume hood is on and working. Place all necessary equipment (balance, weigh paper, spatula, glassware, solvent) inside the hood.

  • Don PPE: Put on all required PPE, including double gloves if your institution's policy requires it.

  • Weighing: Carefully transfer the desired amount of the solid compound from the reagent bottle to weigh paper or a tared vial. Avoid creating dust.[3]

  • Transfer: Add the weighed solid to the reaction vessel or volumetric flask.

  • Dissolving: Slowly add the solvent to the solid inside the fume hood.

  • Sealing: Immediately and tightly cap the reagent bottle, flushing with an inert gas if required for storage. Cap the prepared solution.

  • Cleanup: Clean the spatula and work area within the fume hood. Dispose of any contaminated weigh paper or wipes in the designated solid hazardous waste container.

Protocol 3: Small Spill Cleanup (Inside a Fume Hood)
  • Alert: Notify others in the immediate area.

  • Contain: Ensure the spill is contained within the fume hood.

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial spill pillow.[8] Do not use combustible materials like paper towels initially.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable decontamination solution (check your institution's guidelines; often a soap and water solution is used), followed by clean water wipes.[10]

  • Dispose: Place all used cleaning materials into the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor or safety officer.

Visualizations

SafeHandlingWorkflow start Start: Prepare to Handle This compound review_sds 1. Review SDS and Lab-Specific SOP start->review_sds ppe 2. Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) review_sds->ppe fume_hood 3. Work in a Certified Chemical Fume Hood ppe->fume_hood weigh 4. Weigh and Dispense Reagent Carefully to Avoid Dust fume_hood->weigh close 5. Tightly Seal Reagent Bottle (Flush with Inert Gas if Required) weigh->close cleanup 6. Clean Work Area and Equipment Inside Fume Hood close->cleanup dispose 7. Dispose of Waste in Labeled Hazardous Waste Container cleanup->dispose doff_ppe 8. Doff PPE and Wash Hands dispose->doff_ppe end End: Procedure Complete doff_ppe->end

Caption: Workflow for Safely Handling this compound.

SpillResponseDecisionTree cluster_small cluster_large spill Spill Occurs assess Assess Spill: Is it small, contained in a fume hood, and are you trained to handle it? spill->assess small_spill Small Spill Procedure assess->small_spill Yes large_spill Large Spill Procedure assess->large_spill No alert 1. Alert others in the area small_spill->alert evacuate 1. Evacuate the laboratory and alert others large_spill->evacuate absorb 2. Absorb with inert material (e.g., sand, vermiculite) alert->absorb collect 3. Collect waste into a sealed, labeled container absorb->collect decon 4. Decontaminate the area collect->decon report_small 5. Report to Supervisor decon->report_small end End report_small->end notify 2. Notify Emergency Services and EH&S evacuate->notify deny_entry 3. Prevent re-entry notify->deny_entry deny_entry->end

Caption: Decision Tree for Spill Response Procedures.

References

Technical Support Center: Reactions Involving 2,3-Difluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions to synthesize or utilize 2,3-Difluoro-6-methoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the radical bromination of 2,3-Difluoro-6-methoxytoluene using a brominating agent like N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride or acetonitrile.[1] This reaction is a variation of the Wohl-Ziegler bromination.[2][3]

Q2: What are the primary impurities I should expect in the synthesis of this compound?

A2: The most significant impurity is the over-brominated product, 2,3-Difluoro-6-methoxybenzylidene bromide (the di-bromo analog).[4][5] Depending on the reaction conditions, you may also encounter unreacted starting material (2,3-Difluoro-6-methoxytoluene) and potentially minor amounts of aromatic bromination products, especially if acidic conditions are present.[5]

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product and any major impurities. Additionally, a noticeable color change from colorless to a deep reddish-brown and back to a pale yellow can indicate the progression and completion of the reaction.[6] It is important to note that some starting material may remain even when the reaction is complete.[6]

Q4: What are the recommended purification methods for this compound?

A4: The crude product can be purified by recrystallization from a suitable solvent system, such as ether/petroleum ether, or by column chromatography on silica gel.[7]

Q5: Are there any known safety concerns when working with this compound and its synthetic precursors?

A5: Yes, benzyl bromides are lachrymators and should be handled in a well-ventilated fume hood. The solvents used, such as carbon tetrachloride, can be toxic and environmentally harmful, so appropriate safety precautions and waste disposal procedures must be followed. NBS is a source of bromine and should be handled with care.

Troubleshooting Guides

Issue 1: High Levels of Di-bromo Impurity

Symptoms:

  • NMR or GC-MS analysis shows a significant peak corresponding to the di-bromo product (2,3-Difluoro-6-methoxybenzylidene bromide).

  • Difficulty in purifying the desired mono-bromo product by recrystallization.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry of NBS Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of NBS relative to the starting toluene.
High Local Concentration of Bromine Add NBS portion-wise or as a slurry over the course of the reaction to maintain a low concentration of bromine.
Prolonged Reaction Time Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to a satisfactory level.
Inefficient Radical Initiation Ensure the radical initiator (AIBN) is fresh and used in an appropriate catalytic amount (e.g., 0.05-0.1 equivalents).
Issue 2: Incomplete Reaction or Low Yield

Symptoms:

  • TLC and NMR analysis show a large amount of unreacted 2,3-Difluoro-6-methoxytoluene.

  • Low isolated yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Radical Initiator Use a fresh batch of AIBN or another suitable radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition.
Insufficient Reaction Time or Temperature Increase the reaction time or reflux temperature, while carefully monitoring for the formation of impurities.
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Use freshly distilled solvents if necessary.
Poor Quality NBS Use high-purity NBS. Impurities in NBS can affect the reaction outcome.
Issue 3: Presence of Aromatic Bromination Byproducts

Symptoms:

  • NMR or GC-MS analysis indicates the presence of isomers where bromine is substituted on the aromatic ring.

Possible Causes and Solutions:

CauseRecommended Action
Acidic Reaction Conditions Ensure the reaction is carried out under neutral conditions. The presence of HBr, a byproduct, can promote electrophilic aromatic substitution. Using a non-polar solvent can minimize this.
Use of an Inappropriate Brominating Agent For substrates prone to aromatic bromination, consider using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a catalyst like ZrCl4 to enhance selectivity for benzylic bromination.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a standard Wohl-Ziegler bromination procedure.

Materials:

  • 2,3-Difluoro-6-methoxytoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or Acetonitrile

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-Difluoro-6-methoxytoluene (1 equivalent) in CCl₄.

  • Add NBS (1.05 equivalents) and AIBN (0.05 equivalents) to the solution.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Data Presentation

The following table provides hypothetical data on the purity of this compound obtained under different reaction conditions to illustrate the impact of key parameters.

ExperimentNBS (equivalents)Initiator (equivalents)Reaction Time (hours)Purity of Mono-bromo Product (%)Di-bromo Impurity (%)Unreacted Starting Material (%)
11.050.05285105
21.20.05275205
31.050.128884
41.050.05480155

Visualizations

Logical Troubleshooting Workflow for Impurity Mitigation

troubleshooting_workflow start Reaction Complete Analyze Crude Product impurity_check High Impurity Levels? start->impurity_check high_dibromo High Di-bromo Impurity impurity_check->high_dibromo Yes acceptable_purity Acceptable Purity? impurity_check->acceptable_purity No check_stoichiometry Check NBS Stoichiometry (1.05-1.1 eq) high_dibromo->check_stoichiometry slow_addition Slow NBS Addition high_dibromo->slow_addition monitor_time Optimize Reaction Time high_dibromo->monitor_time incomplete_reaction Incomplete Reaction check_initiator Check Initiator Activity and Amount incomplete_reaction->check_initiator increase_temp_time Increase Temperature/Time incomplete_reaction->increase_temp_time check_inhibitors Check for Inhibitors incomplete_reaction->check_inhibitors aromatic_bromination Aromatic Bromination check_acidity Ensure Neutral Conditions aromatic_bromination->check_acidity change_reagent Consider Alternative Brominating Agent (DBDMH) aromatic_bromination->change_reagent end Pure Product check_stoichiometry->end slow_addition->end monitor_time->end check_initiator->end increase_temp_time->end check_inhibitors->end check_acidity->end change_reagent->end acceptable_purity->high_dibromo No, Di-bromo acceptable_purity->incomplete_reaction No, Starting Material acceptable_purity->aromatic_bromination No, Aromatic Impurity acceptable_purity->end Yes

Caption: Troubleshooting workflow for mitigating impurities.

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start 2,3-Difluoro-6-methoxytoluene NBS AIBN CCl₄ reflux Reflux 2-4 hours start->reflux cool_filter Cool and Filter Remove Succinimide reflux->cool_filter wash Wash Organic Layer Sat. NaHCO₃ Brine cool_filter->wash dry_concentrate Dry and Concentrate Anhydrous MgSO₄ wash->dry_concentrate purify Purification Column Chromatography or Recrystallization dry_concentrate->purify end Final Product | {this compound} purify->end

Caption: Synthesis and purification workflow.

References

Technical Support Center: Scale-Up for Reactions with 2,3-Difluoro-6-methoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when scaling up chemical reactions involving 2,3-Difluoro-6-methoxybenzyl bromide. The following troubleshooting guides and frequently asked questions (FAQs) provide practical advice and solutions to ensure a safe, efficient, and reproducible scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling this compound at a large scale?

A1: this compound is a lachrymator, meaning it is a strong eye irritant that can cause tearing.[1][2] At a larger scale, the risk of exposure to vapors is significantly higher. Key safety measures include:

  • Engineering Controls: All handling and reactions should be conducted in a well-ventilated area, preferably within a closed system or a fume hood with adequate airflow.[1][2]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, solvent-resistant gloves (e.g., nitrile), and protective clothing.[1] For large-scale operations, a full-face respirator may be necessary.[2]

  • Emergency Preparedness: Ensure that safety showers and eyewash stations are readily accessible.[1] Have a clear standard operating procedure (SOP) for handling spills and accidental exposure.

Q2: My reaction yield decreased significantly when moving from a 1L flask to a 50L reactor. What are the likely causes?

A2: A drop in yield upon scale-up is a common issue and can often be attributed to several factors that change with scale:[3]

  • Inefficient Mixing: Inadequate agitation in a larger vessel can lead to poor distribution of reactants, localized concentration gradients, and the formation of by-products.[4]

  • Poor Temperature Control: Alkylation reactions are often exothermic. The reduced surface-area-to-volume ratio in a large reactor can make heat dissipation less efficient, leading to "hot spots" where side reactions and degradation can occur.[5][6]

  • Reagent Addition Rate: The rate of addition of this compound or other reactants, which may have been trivial at the lab scale, becomes critical at a larger scale to control the reaction rate and heat generation.[5]

Q3: We are observing new, unidentified impurities in our scaled-up batches. How can we identify and control them?

A3: The impurity profile can change during scale-up due to variations in reaction conditions.[3]

  • Common By-products: In alkylation reactions, common impurities can include over-alkylated products or isomers formed due to localized high temperatures or concentrations. For Friedel-Crafts type reactions, polyalkylation is a known issue.[7][8]

  • Analytical Monitoring: Implement in-process analytical monitoring (e.g., HPLC, UPLC) to track the formation of the product and impurities throughout the reaction.[9] This can help pinpoint when the impurities are forming.

  • Raw Material Quality: Ensure the quality and purity of your starting materials and solvents, as contaminants can have a more pronounced effect at a larger scale.[10][11]

  • Process Optimization: Re-evaluate and optimize reaction parameters such as temperature, concentration, and addition rates at the pilot scale to minimize impurity formation.[4]

Troubleshooting Guides

This section provides a structured approach to troubleshooting specific issues you may encounter during the scale-up of reactions with this compound.

Issue 1: Poor or Inconsistent Reaction Conversion
Symptom Possible Cause Recommended Action
Reaction stalls before completion Inadequate Mixing: Poor mass transfer is preventing reactants from coming into contact.[4]- Increase agitation speed.- Evaluate the impeller design for the specific reactor geometry and reaction mixture viscosity.- Consider installing baffles to improve turbulence.
Insufficient Temperature: The reaction may require a specific temperature to proceed at a reasonable rate.- Verify that the internal temperature is at the target setpoint and that there are no "cold spots."- Gradually increase the reaction temperature in small increments while monitoring for impurity formation.
Poor Reagent Quality: The purity of this compound or other reactants may be lower than in lab-scale experiments.[10][11]- Test the purity of all raw materials before use.- Consider sourcing from a different supplier if inconsistencies are found.
Batch-to-batch inconsistency Variability in Raw Materials: Inconsistent quality of starting materials or solvents.[10][11]- Establish strict quality control specifications for all incoming raw materials.- Qualify and consistently use reliable suppliers.
Inconsistent Process Parameters: Minor deviations in temperature, addition rates, or hold times can have a larger impact at scale.- Implement and strictly follow a detailed batch production record.[12]- Use calibrated process control equipment to ensure consistency.[13]
Issue 2: Thermal Runaway or Poor Temperature Control
Symptom Possible Cause Recommended Action
Rapid, uncontrolled temperature increase Exothermic Reaction: The heat generated by the reaction exceeds the cooling capacity of the reactor.[6][14]- IMMEDIATE ACTION: Stop the addition of all reactants.[15]- Maximize cooling to the reactor jacket.- If necessary, have a quenching agent (e.g., a cold, inert solvent) ready to add to the reactor to halt the reaction.
Too Rapid Reagent Addition: Adding the benzyl bromide or another reactant too quickly can lead to a rapid release of heat.[5]- Reduce the addition rate.- Consider a subsurface addition near the agitator for better dispersion.- Dilute the reagent to be added to better control its concentration.
Localized "hot spots" Inefficient Mixing: Poor heat transfer from the reaction mass to the reactor walls.[4]- Increase the agitation speed to improve heat distribution.- Ensure the reactor design (impeller type, baffles) is suitable for efficient heat transfer.
Issue 3: Challenges with Product Isolation and Purification
Symptom Possible Cause Recommended Action
Difficulty with crystallization Different Impurity Profile: New or higher levels of impurities at scale can inhibit crystallization.- Analyze the crude product to identify the impurities.- Consider an additional purification step (e.g., a wash or a different solvent system) before crystallization.
Suboptimal Crystallization Conditions: Cooling rates and agitation that worked at a small scale may not be optimal for a larger volume.- Develop a controlled cooling profile for the crystallization process.- Optimize the agitation speed to promote crystal growth without causing excessive nucleation or crystal breakage.
Product purity does not meet specifications Inefficient Purification: The chosen purification method (e.g., recrystallization, column chromatography) may not be scalable.- For recrystallization, experiment with different solvent systems and cooling profiles.- If column chromatography is necessary, consider alternative, more scalable purification techniques if possible.

Data Presentation

The following table provides a hypothetical comparison of reaction parameters and outcomes when scaling up an N-alkylation reaction with this compound. This illustrates the potential challenges that may arise.

Parameter Lab Scale (1L) Pilot Scale (50L) Production Scale (500L)
Reactant A (moles) 1.050.0500.0
This compound (moles) 1.155.0550.0
Solvent Volume (L) 0.525.0250.0
Addition Time (hours) 0.52.04.0
Max Internal Temperature (°C) 2535 (with excursions to 45)40 (with localized hot spots)
Reaction Time (hours) 468
Yield (%) 928578
Purity (by HPLC, %) 99.598.096.5
Major Impurity (%) 0.2 (Unreacted Reactant A)0.8 (Over-alkylated product)1.5 (Over-alkylated product)

Experimental Protocols

Exemplary Pilot-Scale N-Alkylation Protocol

Objective: To perform an N-alkylation of a primary amine with this compound at a 50L scale.

Materials:

  • Primary Amine (Reactant A): 50.0 moles

  • This compound: 55.0 moles (1.1 equivalents)

  • Potassium Carbonate (Base): 75.0 moles (1.5 equivalents)

  • Acetonitrile (Solvent): 25 L

  • 5% Aqueous HCl solution

  • Saturated Aqueous NaCl solution (Brine)

  • Ethyl Acetate (for extraction)

  • Magnesium Sulfate (drying agent)

Equipment:

  • 50L glass-lined reactor with overhead stirrer, temperature probe, and addition funnel/pump.

  • Heating/cooling mantle.

  • Condenser.

  • Appropriate work-up and filtration equipment.

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charge Reactants: Charge the primary amine (Reactant A), potassium carbonate, and acetonitrile to the reactor.

  • Initial Heating and Mixing: Start agitation and heat the mixture to 40°C.

  • Reagent Addition: Slowly add a solution of this compound in acetonitrile to the reactor over 2 hours, maintaining the internal temperature between 40-45°C. The addition rate is critical to control the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by HPLC.

  • Work-up: Once the reaction is complete (as determined by HPLC), cool the mixture to room temperature.

  • Quenching and Extraction: Quench the reaction by slowly adding water. Extract the aqueous layer with ethyl acetate.

  • Washes: Wash the combined organic layers with 5% aqueous HCl, followed by brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed at Scale check_mixing Evaluate Mixing Efficiency (Agitation, Impeller, Baffles) start->check_mixing mixing_ok Mixing Adequate? check_mixing->mixing_ok check_temp Verify Temperature Control (Hot Spots, Cooling Capacity) temp_ok Temp Control Stable? check_temp->temp_ok check_reagents Analyze Raw Material Quality (Purity, Water Content) reagents_ok Reagents Meet Spec? check_reagents->reagents_ok check_kinetics Review Reaction Kinetics (Addition Rate, Concentration) kinetics_ok Kinetics Understood? check_kinetics->kinetics_ok mixing_ok->check_temp Yes optimize_mixing Optimize Agitation/ Reactor Internals mixing_ok->optimize_mixing No temp_ok->check_reagents Yes optimize_temp Adjust Cooling/ Slow Addition Rate temp_ok->optimize_temp No reagents_ok->check_kinetics Yes qualify_reagents Qualify New Reagent Lot/ Purify Existing reagents_ok->qualify_reagents No redevelop_process Re-evaluate Process Parameters (Solvent, Stoichiometry) kinetics_ok->redevelop_process No end Yield Improved kinetics_ok->end Yes optimize_mixing->end optimize_temp->end qualify_reagents->end redevelop_process->end

Caption: Troubleshooting decision tree for addressing low reaction yield upon scale-up.

Generalized N-Alkylation Reaction Pathway

n_alkylation_pathway cluster_reactants Reactants cluster_products Products & By-products Amine Amine Reaction Alkylation Reaction (Solvent, Temperature) Amine->Reaction BenzylBromide 2,3-Difluoro-6-methoxy- benzyl bromide BenzylBromide->Reaction Base Base Base->Reaction DesiredProduct N-Alkylated Product OverAlkylation Over-Alkylated Impurity DesiredProduct->OverAlkylation + Benzyl Bromide (Excess or Hot Spot) Salt Salt By-product Reaction->DesiredProduct Reaction->Salt

Caption: Generalized reaction pathway for N-alkylation showing reactants and potential by-products.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, validated analytical methods specifically for 2,3-Difluoro-6-methoxybenzyl bromide are limited. This guide provides a comparative overview of suitable analytical techniques and presents exemplary protocols based on established principles for similar compounds. These protocols should be regarded as a starting point for method development and must be fully validated for their intended use according to regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The accurate and precise quantification of this compound, a key intermediate in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of the final drug product. The validation of analytical methods is a mandatory regulatory requirement to demonstrate that a chosen analytical procedure is suitable for its intended purpose. This guide compares two of the most common and powerful analytical techniques for the analysis of non-volatile and semi-volatile organic compounds: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Comparison of Analytical Techniques

The choice between HPLC and GC for the analysis of this compound depends on several factors, including the analyte's physicochemical properties, the nature of potential impurities, and the specific requirements of the analysis, such as sensitivity and sample throughput.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.
Applicability Ideal for non-volatile and thermally labile compounds. Well-suited for a wide range of aromatic compounds.Suitable for volatile and thermally stable compounds. Derivatization may be necessary for polar analytes. Benzyl bromides can be analyzed, but care must be taken to prevent thermal degradation.
Specificity High; can effectively separate structurally similar impurities, especially with UV-Vis photodiode array (PDA) detection.Very high, particularly when coupled with a Mass Spectrometry (MS) detector, which provides structural information for impurity identification.
Sensitivity High (typically nanogram to picogram levels).Very high (picogram to femtogram levels), especially with sensitive detectors like Flame Ionization Detector (FID) or MS.
Sample Throughput Moderate; run times can be optimized for faster analysis.Generally faster run times compared to traditional HPLC, leading to higher throughput.
Cost (Operational) Moderate, with primary costs associated with solvents and columns.Moderate to high, depending on the carrier gas (e.g., helium) and detector type.
Experimental Protocols

The following are exemplary protocols that can serve as a foundation for developing and validating analytical methods for this compound.

Exemplary Protocol 1: Stability-Indicating HPLC-UV Method

This method is designed to quantify this compound and separate it from potential process-related impurities and degradation products.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-20 min: 50% A to 80% A

    • 20-25 min: 80% A

    • 25-26 min: 80% A to 50% A

    • 26-30 min: 50% A (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm (based on the chromophore of the molecule)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (50:50 Acetonitrile:Water) to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

3. Validation Parameters (based on ICH Q2(R2) Guidelines): [1][2]

ParameterAcceptance Criteria
Specificity No interference from placebo and potential impurities at the retention time of the main peak. Peak purity should be demonstrated using a PDA detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50 - 150 µg/mL.
Range 80 - 120% of the test concentration.
Accuracy (% Recovery) 98.0 - 102.0% for the assay of the drug substance.
Precision (% RSD) - Repeatability: ≤ 1.0% - Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) To be determined (typically a signal-to-noise ratio of 3:1).
Limit of Quantitation (LOQ) To be determined (typically a signal-to-noise ratio of 10:1).
Robustness No significant changes in results with minor variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Exemplary Protocol 2: Gas Chromatography (GC-FID/MS) Method

This method is suitable for the determination of this compound and potential volatile impurities. A GC-MS system is recommended for definitive peak identification.

1. Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C (optimization is critical to prevent degradation)

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., Cyclohexane) to a final concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a final concentration of 100 µg/mL.

3. Validation Parameters (based on ICH Q2(R2) Guidelines): [1][2]

ParameterAcceptance Criteria
Specificity The method should be able to separate the analyte from any interfering peaks originating from the solvent or matrix. Mass spectral data can confirm peak identity.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 1 - 200 µg/mL.
Range 50 - 150% of the test concentration.
Accuracy (% Recovery) 95.0 - 105.0%.
Precision (% RSD) - Repeatability: ≤ 2.0% - Intermediate Precision: ≤ 3.0%
Limit of Detection (LOD) To be determined.
Limit of Quantitation (LOQ) To be determined.
Robustness No significant changes in results with minor variations in carrier gas flow rate (±0.1 mL/min) and oven temperature ramp rate (±1 °C/min).
Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the experimental workflows for the proposed HPLC and GC methods.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting define_scope Define Scope and Purpose select_method Select Analytical Technique (HPLC/GC) define_scope->select_method define_parameters Define Validation Parameters and Acceptance Criteria select_method->define_parameters prepare_protocol Prepare Validation Protocol define_parameters->prepare_protocol perform_experiments Perform Experiments (Specificity, Linearity, Accuracy, Precision, etc.) prepare_protocol->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results prepare_report Prepare Validation Report evaluate_results->prepare_report document_lifecycle Document for Method Lifecycle Management prepare_report->document_lifecycle

Caption: General workflow for analytical method validation.

HPLC_Method_Workflow prep Sample and Standard Preparation (Dissolve in Mobile Phase) hplc HPLC System (C18 Column, Gradient Elution) prep->hplc detection UV Detection (at 270 nm) hplc->detection data Data Acquisition and Processing (Chromatogram Analysis) detection->data quant Quantification (Peak Area vs. Concentration) data->quant

Caption: Experimental workflow for the HPLC-UV method.

GC_Method_Workflow prep_gc Sample and Standard Preparation (Dissolve in Cyclohexane) gc GC System (DB-5ms Column, Temperature Program) prep_gc->gc detection_gc FID or MS Detection gc->detection_gc data_gc Data Acquisition and Processing (Chromatogram/Mass Spectrum Analysis) detection_gc->data_gc quant_gc Quantification and Identification (Peak Area and Mass Spectrum) data_gc->quant_gc

Caption: Experimental workflow for the GC-FID/MS method.

References

A Comparative Analysis of 2,3-Difluoro-6-methoxybenzyl Bromide and Other Electrophiles in Benzylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2,3-Difluoro-6-methoxybenzyl bromide as an electrophile for benzylation reactions, contextualized against other commonly used benzylating agents. The selection of an appropriate electrophile is critical in the synthesis of complex molecules, particularly in drug discovery, where the nature of the benzyl group can significantly influence biological activity, metabolic stability, and pharmacokinetic properties. This document outlines the reactivity profiles of various benzyl bromides, provides experimental protocols, and visualizes relevant synthetic and biological pathways.

Introduction to Benzylating Electrophiles

Benzyl bromides are widely utilized as electrophiles in a variety of nucleophilic substitution reactions, including the alkylation of amines, phenols, and thiols. The reactivity of a benzyl bromide is governed by several factors:

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring can stabilize the developing positive charge on the benzylic carbon in an SN1-type mechanism, or have a less pronounced effect in an SN2 reaction. Conversely, electron-withdrawing groups (EWGs) can decrease the electron density at the benzylic carbon, potentially slowing down SN1 reactions but having a more complex effect on SN2 reactions.

  • Steric Hindrance: Bulky substituents near the benzylic carbon can impede the approach of a nucleophile, thereby slowing down the rate of SN2 reactions.

  • Leaving Group Ability: Bromide is an excellent leaving group, contributing to the high reactivity of benzyl bromides in nucleophilic substitution reactions.

This guide will focus on comparing this compound with unsubstituted benzyl bromide and 2,6-difluorobenzyl bromide, a key electrophile in the synthesis of the antiepileptic drug Rufinamide.

Comparative Performance Data

While direct, side-by-side quantitative comparisons of this compound with other electrophiles in the same reaction are not extensively available in the current literature, we can analyze their performance in analogous reactions. A key benchmark reaction is the N-alkylation of a triazole, a critical step in the synthesis of many pharmaceutical compounds, including Rufinamide.

Table 1: Comparison of Electrophile Performance in the N-Alkylation of a Triazole Precursor

ElectrophileStructureSubstituent EffectsPredicted ReactivityReported/Expected Yield
Benzyl BromideBenzyl bromideNone (Baseline)HighHigh
2,6-Difluorobenzyl Bromide2,6-Difluorobenzyl bromideTwo ortho-Fluorine (EWG)High~95-98% (in Rufinamide precursor synthesis)
4-Methoxybenzyl Bromide4-Methoxybenzyl bromidepara-Methoxy (EDG)Very HighHigh
This compound This compound Two ortho/meta-Fluorine (EWG), ortho-Methoxy (EDG)Moderate to HighExpected to be high, but potentially lower than 2,6-difluorobenzyl bromide due to steric hindrance from the methoxy group.

Note: The predicted reactivity and expected yield for this compound are based on theoretical considerations of electronic and steric effects. Experimental validation is required for precise quantification.

Experimental Protocols

Protocol 1: Synthesis of 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Rufinamide Precursor)

This protocol is adapted from established syntheses of Rufinamide and serves as a benchmark for comparing electrophile reactivity in N-alkylation of a triazole.

Materials:

  • 2,6-Difluorobenzyl bromide

  • Sodium azide

  • Methyl propiolate

  • Ammonia

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Azide Formation: In a suitable reaction vessel, dissolve 2,6-difluorobenzyl bromide (1.0 eq) in DMSO. Add sodium azide (1.1 eq) and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cycloaddition: Once the formation of 2,6-difluorobenzyl azide is complete, add methyl propiolate (1.0 eq) to the reaction mixture. The [3+2] cycloaddition is typically carried out at elevated temperatures or with copper(I) catalysis.

  • Amidation: Following the formation of the triazole ring, the methyl ester is converted to the primary amide by treatment with ammonia.

  • Workup and Purification: The final product, 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (Rufinamide), is isolated and purified using standard techniques such as crystallization or column chromatography.

Protocol 2: General Procedure for N-Alkylation of 2,3-Difluoro-6-nitroaniline

This protocol provides a general method for the N-alkylation of an aniline derivative, which can be adapted for reactions with this compound.

Materials:

  • 2,3-Difluoro-6-nitroaniline

  • This compound (or other alkyl halide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 2,3-difluoro-6-nitroaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Addition of Electrophile: While stirring, add this compound (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into deionized water. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Visualizations

Synthetic Pathway

The synthesis of a Rufinamide precursor from 2,6-difluorobenzyl bromide provides a clear example of a multi-step synthesis involving an electrophilic benzylation step.

G cluster_start Starting Materials cluster_reaction1 Step 1: Azide Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Cycloaddition cluster_product Product 2_6_DFBB 2,6-Difluorobenzyl Bromide SN2 SN2 Reaction 2_6_DFBB->SN2 NaN3 Sodium Azide NaN3->SN2 Me_Prop Methyl Propiolate Cyclo [3+2] Cycloaddition Me_Prop->Cyclo Benzyl_Azide 2,6-Difluorobenzyl Azide SN2->Benzyl_Azide Benzyl_Azide->Cyclo Ruf_Precursor Rufinamide Precursor (Triazole Ester) Cyclo->Ruf_Precursor

Synthetic workflow for a Rufinamide precursor.
Biological Signaling Pathway

Derivatives of fluorinated benzyl bromides, such as Rufinamide, have been shown to modulate the activity of voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in neurons.

G cluster_membrane Neuronal Membrane Na_Channel Voltage-Gated Sodium Channel AP Action Potential Propagation Na_Channel->AP Leads to Inactive_State Stabilization of Inactive State Na_Channel->Inactive_State transitions to Depolarization Membrane Depolarization Depolarization->Na_Channel Activates Rufinamide Rufinamide Analogs (from fluorinated benzyl bromides) Rufinamide->Na_Channel Binds to Rufinamide->Inactive_State Promotes Inactive_State->AP Inhibits

Modulation of voltage-gated sodium channels.

Conclusion

This compound presents an interesting electrophile for the synthesis of novel compounds in drug discovery. The presence of both electron-withdrawing fluorine atoms and an electron-donating methoxy group creates a unique electronic and steric profile. While direct quantitative data for its reactivity in comparison to other benzyl bromides is limited, theoretical considerations suggest it is a viable and reactive benzylating agent. The provided experimental protocols offer a starting point for the use of this and similar electrophiles in the synthesis of biologically active molecules. Further experimental work is necessary to fully elucidate its reactivity profile and to explore the potential of the resulting benzylated compounds as modulators of biological pathways, such as the voltage-gated sodium channels.

Comparative Guide to the Characterization of 2,3-Difluoro-6-methoxybenzyl Bromide and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthesis and characterization of 2,3-Difluoro-6-methoxybenzyl bromide and its derivatives. Due to the limited availability of direct experimental data for the target compound, this guide leverages data from its precursor, analogous compounds, and established synthetic methodologies to provide a comprehensive overview for research and development purposes.

Executive Summary

Data Presentation: NMR and MS Data Comparison

The following tables summarize the available and predicted spectral data for this compound and its precursor.

Table 1: ¹H NMR Data

CompoundSolventChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
2,3-Difluoro-6-methoxybenzaldehyde[1]CDCl₃10.40s-CHO
7.37q-ArH
6.71m-ArH
3.93s-OCH₃
This compound (Predicted)CDCl₃~4.5s-CH₂Br
~7.1-7.4m-ArH
~6.7-6.9m-ArH
~3.9s-OCH₃

Table 2: Mass Spectrometry Data

CompoundIonization Mode[M]+[M+H]⁺[M+Na]⁺Key Fragmentation Ions
This compound
PredictedESI235.96/237.96 (Br isotopes)236.97/238.97258.95/260.95157 (M-Br)

Experimental Protocols

Detailed methodologies for the synthesis of the precursor to this compound and a related compound are presented below. These protocols offer a basis for the synthesis of the target compound.

Synthesis of 2,3-Difluoro-6-methoxybenzaldehyde[1]

This procedure describes the formylation of 3,4-difluoroanisole to yield the benzaldehyde precursor.

  • A 2 M solution of lithium diisopropylamide in THF/n-heptane (171 mL, 341 mmol) is diluted with dry THF (250 mL) under a nitrogen atmosphere and cooled to -75°C.

  • A solution of 3,4-difluoroanisole (46.8 g, 325 mmol) in anhydrous THF (100 mL) is added dropwise while maintaining the temperature at -75°C. The mixture is stirred for 1 hour.

  • Dry N,N-dimethylformamide (27.6 mL, 358 mmol) is added slowly, and stirring is continued at -70°C for 10 minutes.

  • The reaction is quenched by the addition of acetic acid (30 mL) and water (400 mL), and the mixture is warmed to 10°C.

  • The product is extracted with diethyl ether (2 x 300 mL).

  • The combined organic layers are washed sequentially with water (250 mL), 0.2 N aqueous hydrochloric acid (400 mL), and brine (2 x 250 mL).

  • The organic phase is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ether/petroleum ether (40-60°C) to afford 2,3-difluoro-6-methoxybenzaldehyde as a solid (53.0 g, 95% yield).

Alternative Synthesis: Benzylic Bromination of a Substituted Toluene

A common method for the synthesis of benzyl bromides is the radical bromination of the corresponding toluene derivative using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

General Procedure:

  • The substituted toluene is dissolved in a suitable solvent (e.g., carbon tetrachloride, acetonitrile, or benzene).

  • N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of AIBN or benzoyl peroxide are added.

  • The mixture is heated to reflux and irradiated with a lamp (e.g., a sunlamp or a tungsten lamp) to initiate the reaction.

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography or recrystallization.

Mandatory Visualization: Synthetic and Characterization Workflow

The following diagram illustrates a potential workflow for the synthesis and characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_derivatization Derivatization start 2,3-Difluoro-6-methoxytoluene bromination Benzylic Bromination (e.g., NBS, AIBN, CCl4, Δ) start->bromination Reactant product This compound bromination->product Product purification Purification (e.g., Column Chromatography) product->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) final_product Purified Product nmr->final_product Structure Verified ms Mass Spectrometry (e.g., ESI-MS, GC-MS) ms->final_product Mass Verified purification->nmr Analysis purification->ms Analysis reaction Reaction with Nucleophile (e.g., Amine, Alcohol) final_product->reaction Starting Material derivative Derivative Product reaction->derivative Final Product

Caption: Synthesis and characterization workflow for this compound.

References

Evaluating the Biological Activity of Compounds Derived from 2,3-Difluoro-6-methoxybenzyl Bromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds synthesized from 2,3-Difluoro-6-methoxybenzyl bromide. It explores three distinct classes of compounds targeting different biological pathways: DprE1 for tuberculosis, the NLRP3 inflammasome for inflammatory diseases, and the GnRH receptor for hormone-dependent conditions. This document presents a compilation of publicly available data, including quantitative biological activity, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid in drug discovery and development efforts.

DprE1 Inhibitors for Tuberculosis

Compounds derived from a benzomorpholine scaffold, which can be synthesized using this compound, have been investigated as potential inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), a crucial enzyme in Mycobacterium tuberculosis cell wall synthesis.

Comparative Biological Activity

While direct derivatives incorporating the 2,3-difluoro-6-methoxyphenyl group from this compound were found to be largely inactive, modifications to the benzomorpholine scaffold have yielded potent inhibitors. A notable example is compound B18 , which, although not containing the difluoro-methoxyphenyl moiety, demonstrates significant anti-mycobacterial activity and serves as a valuable benchmark for this scaffold.

Compound IDScaffoldModification from this compound MoietyTargetBiological Activity (MIC)Reference
Benzomorpholine DerivativesBenzomorpholineDirect incorporation of 2,3-difluoro-6-methoxyphenylDprE1Essentially devoid of activity[1]
B18 (Alternative)BenzomorpholineDifferent substitution patternDprE1Potent activity against M. tuberculosis H37Rv and drug-resistant strains[2]
TBA-7371 (Alternative)AzaindoleDifferent scaffoldDprE1Potent antimycobacterial effect[3]
Benzimidazole Derivatives (Alternative)BenzimidazoleScaffold morphing from azaindoleDprE1Potent antimycobacterial activity[4][5]
Experimental Protocols

DprE1 Enzyme Inhibition Assay (Fluorometric)

This assay determines the in vitro inhibitory activity of compounds against the DprE1 enzyme.

  • Principle: The assay measures the reduction of resazurin to the fluorescent resorufin, which is coupled to the oxidation of the DprE1 substrate.

  • Materials: Purified recombinant DprE1 enzyme, farnesyl-phosphoryl-β-D-ribose (FPR) substrate, resazurin sodium salt, assay buffer, 96-well plates, fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well plate.

    • Add a master mix containing the DprE1 enzyme and FPR substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Add resazurin solution to each well and incubate for an additional 30 minutes at 37°C.

    • Measure the fluorescence intensity (Excitation: 560 nm, Emission: 590 nm).

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[6]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Method: Broth microdilution or agar dilution method.[7][8]

  • Procedure (Broth Microdilution):

    • Prepare two-fold serial dilutions of the test compound in a 96-well plate containing Middlebrook 7H9 broth.

    • Prepare a standardized inoculum of M. tuberculosis H37Rv.

    • Add the bacterial inoculum to each well.

    • Incubate the plates at 37°C for 7-21 days.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[7][9]

Visualizations

DprE1_Inhibition_Workflow Compound Test Compound Dilution Incubation1 Incubate @ 37°C Compound->Incubation1 Enzyme_Substrate DprE1 Enzyme + Substrate Enzyme_Substrate->Incubation1 Resazurin Add Resazurin Incubation1->Resazurin Incubation2 Incubate @ 37°C Resazurin->Incubation2 Measurement Measure Fluorescence Incubation2->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for DprE1 Enzyme Inhibition Assay.

NLRP3 Inflammasome Inhibitors for Inflammatory Diseases

Compounds based on a 1,2,3-triazole scaffold, which can be synthesized from this compound, have been explored as inhibitors of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.

Comparative Biological Activity
Compound IDScaffoldModification from this compound MoietyTargetBiological Activity (IC50)Reference
Compound 35 1,2,3-TriazoleDirect incorporation of 2,3-difluoro-6-methoxybenzylNLRP3 InflammasomeData not available[10]
Compound 8 (Alternative)1,2,3-TriazoleDifferent substitution patternNLRP3 Inflammasome0.55 ± 0.16 μM[10][11]
CP-456,773 (Alternative)Not specifiedDifferent scaffoldNLRP3 Inflammasome0.060 ± 0.049 µM[12]
1,2,4-Triazine Derivatives (Alternative)1,2,4-TriazineDifferent scaffoldNLRP3 InflammasomeNot specified[13]
Experimental Protocols

NLRP3 Inflammasome Activation and Inhibition Assay in THP-1 Cells

This assay measures the ability of a compound to inhibit the activation of the NLRP3 inflammasome in the human monocytic cell line THP-1.

  • Principle: NLRP3 inflammasome activation leads to the release of pro-inflammatory cytokines, such as IL-1β. The inhibition of this release is measured by ELISA.[14]

  • Cell Culture: THP-1 cells are cultured and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Procedure:

    • Prime the differentiated THP-1 cells with lipopolysaccharide (LPS).

    • Treat the cells with the test compound at various concentrations.

    • Induce NLRP3 inflammasome activation using an agonist such as nigericin or ATP.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-1β in the supernatant using an ELISA kit.[2][15]

    • Calculate the percent inhibition of IL-1β release and determine the IC50 value.

IL-1β ELISA Protocol

  • Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used for the quantitative detection of human IL-1β.

  • Procedure:

    • Add standards and samples to wells pre-coated with an anti-human IL-1β capture antibody.

    • Add a biotinylated detection antibody.

    • Incubate and wash the plate.

    • Add streptavidin-HRP conjugate.

    • Incubate and wash the plate.

    • Add a TMB substrate solution to develop color.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Calculate the IL-1β concentration from the standard curve.[16][17][18]

Visualizations

NLRP3_Signaling_Pathway cluster_Stimuli Inflammasome Activators cluster_Cell Macrophage LPS LPS (Priming) TLR4 TLR4 LPS->TLR4 Nigericin Nigericin (Activation) NLRP3 NLRP3 Nigericin->NLRP3 K+ efflux Pro_IL1b Pro-IL-1β Synthesis TLR4->Pro_IL1b IL1b IL-1β (Mature) Pro_IL1b->IL1b Cleavage by Caspase-1 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Caspase-1 Pro_Casp1->Casp1 Release Release IL1b->Release Test_Compound Test Compound (Inhibitor) Test_Compound->NLRP3

Caption: Simplified NLRP3 Inflammasome Activation Pathway and Point of Inhibition.

Gonadotropin-Releasing Hormone (GnRH) Receptor Antagonists

Nitrogen-containing fused ring derivatives, which can be synthesized using this compound, have been patented as antagonists of the gonadotropin-releasing hormone (GnRH) receptor. These compounds have potential applications in the treatment of sex hormone-dependent diseases.

Comparative Biological Activity

While specific biological activity data for GnRH antagonists derived directly from this compound is not publicly available, a comparison with other orally active, non-peptide GnRH antagonists provides a benchmark for the potential of this compound class.

Compound IDScaffoldTargetBiological Activity (IC50/Ki)Reference
Nitrogen-containing fused ring derivativesFused HeterocycleGnRH ReceptorData not available[19]
Elagolix (Alternative)Uracil derivativeGnRH ReceptorPotent antagonist[1][13]
Relugolix (Alternative)Thienopyrimidine derivativeGnRH ReceptorHigh affinity[13][19]
Linzagolix (Alternative)Pyrimidine derivativeGnRH ReceptorHigh affinity[13]
T-98475 (Alternative)ThienopyridinoneGnRH ReceptorIC50 = 0.2 nM[20]
Experimental Protocols

GnRH Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for the GnRH receptor by measuring its ability to displace a radiolabeled ligand.

  • Principle: A competitive binding assay where the unlabeled test compound competes with a radiolabeled GnRH analog for binding to the GnRH receptor.

  • Materials:

    • Receptor Source: Membranes from cells expressing the GnRH receptor (e.g., pituitary cells).

    • Radioligand: e.g., [125I]-buserelin.

    • Test compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The inhibition constant (Ki) can be calculated from the IC50 value.[4][12][21]

Visualizations

GnRH_Antagonist_Workflow cluster_Preparation Assay Preparation cluster_Assay Binding Assay Receptor Receptor Membranes Incubation Incubate Components Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound Test Compound (Varying Conc.) Test_Compound->Incubation Filtration Separate Bound/Free Ligand Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Analysis Determine IC50/Ki Counting->Analysis

Caption: Workflow for a GnRH Receptor Radioligand Binding Assay.

References

A Comparative Spectroscopic Guide to the Reaction Products of 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative analysis of the spectroscopic characteristics of 2,3-Difluoro-6-methoxybenzyl bromide and its potential reaction products. It is intended for researchers, scientists, and professionals in drug development who are working with fluorinated aromatic compounds. This document provides hypothetical reaction schemes based on the known reactivity of benzyl bromides and detailed spectroscopic data to aid in the identification and characterization of resulting molecules.

Introduction to the Reactivity of this compound

This compound is a versatile reagent in organic synthesis. The benzylic bromide is a good leaving group, making the compound an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The electron-withdrawing fluorine atoms can influence the reactivity of the aromatic ring, while the methoxy group can direct substitution patterns. Understanding the spectroscopic signatures of this starting material and its derivatives is crucial for reaction monitoring and product confirmation.

Hypothetical Reaction: Nucleophilic Substitution

A common reaction for benzyl bromides is nucleophilic substitution. In this guide, we will compare the starting material with a hypothetical product from a reaction with a generic nucleophile (Nu-). This reaction would replace the bromine atom with the incoming nucleophile.

Figure 1: Hypothetical Sɴ2 reaction pathway.

Comparative Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound and a hypothetical substitution product. This data is essential for confirming the transformation of the starting material.

Spectroscopic Technique This compound (Starting Material) Hypothetical Substituted Product (e.g., with -CN) Rationale for Change
¹H NMR δ ~4.5 ppm (s, 2H, -CH₂Br)δ ~6.8-7.2 ppm (m, 2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃)δ ~3.7 ppm (s, 2H, -CH₂CN)δ ~6.9-7.3 ppm (m, 2H, Ar-H)δ ~3.9 ppm (s, 3H, -OCH₃)The chemical shift of the benzylic protons (-CH₂) will shift upfield due to the replacement of the deshielding bromine atom with a less deshielding group.
¹³C NMR δ ~30 ppm (-CH₂Br)δ ~110-155 ppm (Ar-C)δ ~56 ppm (-OCH₃)δ ~20 ppm (-CH₂CN)δ ~115 ppm (-CN)δ ~110-155 ppm (Ar-C)δ ~56 ppm (-OCH₃)The benzylic carbon signal will shift, and a new signal for the nitrile carbon will appear.
IR Spectroscopy ~1250 cm⁻¹ (C-O stretch)~1480, 1600 cm⁻¹ (C=C aromatic stretch)~2850-3000 cm⁻¹ (C-H stretch)~2250 cm⁻¹ (C≡N stretch, strong)~1250 cm⁻¹ (C-O stretch)~1480, 1600 cm⁻¹ (C=C aromatic stretch)~2850-3000 cm⁻¹ (C-H stretch)The appearance of a strong, sharp peak around 2250 cm⁻¹ is a clear indicator of the nitrile group.
Mass Spectrometry (EI) M⁺ peaks at m/z 236/238 (1:1 ratio due to ⁷⁹Br/⁸¹Br)[1][2]M⁺ peak at m/z 183The isotopic pattern of bromine will be absent, and the molecular ion peak will correspond to the new molecular weight.

Experimental Protocols

General Procedure for Nucleophilic Substitution
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Nucleophile: Add the nucleophile (1.1-1.5 eq). If the nucleophile is a salt (e.g., NaCN), it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Figure 2: General experimental workflow.

Protocol for Spectroscopic Analysis
  • NMR Spectroscopy: Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃). Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra.

  • IR Spectroscopy: Obtain an infrared spectrum of the purified product using a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Mass Spectrometry: Analyze the purified product by a suitable mass spectrometry technique (e.g., GC-MS or direct infusion ESI-MS) to determine the molecular weight and fragmentation pattern.

Alternative Starting Materials and Reactions

For the synthesis of related compounds, alternative starting materials could be considered. For example, 2,3-Difluoro-6-methoxybenzaldehyde can serve as a precursor for various derivatives.[3][4][5][6] The aldehyde can be reduced to the corresponding alcohol, which can then be converted to the bromide, or it can undergo other reactions such as reductive amination.

The reactivity of other di-halogenated aromatic compounds, such as 2,3-dichloroquinoxaline, can also provide insights into potential sequential nucleophilic aromatic substitution reactions.[7]

Conclusion

The spectroscopic analysis of reaction products of this compound relies on a comparative approach. By understanding the key spectroscopic features of the starting material, researchers can effectively identify the formation of new products by observing predictable shifts in NMR signals, the appearance of new functional group peaks in IR spectra, and changes in the molecular ion peak in mass spectra. The provided hypothetical data and general protocols serve as a valuable resource for the synthesis and characterization of novel fluorinated compounds.

References

A Comparative Guide to the Reactivity of 2,3-Difluoro-6-methoxybenzyl Bromide and Alternative Benzylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate benzylating agent is crucial for the successful synthesis of complex molecules. This guide provides a comparative analysis of the reactivity of 2,3-Difluoro-6-methoxybenzyl bromide and other common alternatives used for the introduction of a benzyl group, a common protecting group in organic synthesis.[1][2][3] The choice of reagent can significantly impact reaction efficiency, selectivity, and compatibility with other functional groups.

The reactivity of benzyl halides is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as fluorine, can decrease the reactivity of the benzylic bromide towards nucleophilic substitution, while electron-donating groups, like a methoxy group, can increase it. The specific substitution pattern of this compound suggests a nuanced reactivity profile compared to unsubstituted benzyl bromide and other substituted analogues.

Comparative Reactivity and Performance Data

The following table summarizes the key characteristics of this compound and a selection of alternative benzylating agents. The data is compiled from established chemical literature and provides a basis for selecting the most suitable reagent for a given synthetic challenge.

ReagentStructureTypical Reaction ConditionsAdvantagesDisadvantages
This compound this compoundBase (e.g., NaH, K2CO3) in an inert solvent (e.g., DMF, THF)The introduced benzyl group has modified electronic properties due to the fluoro and methoxy substituents, which can be useful in specific applications.Reactivity may be lower than standard benzyl bromide due to the electron-withdrawing fluorine atoms. Limited commercial availability and data.
Benzyl Bromide Benzyl BromideStrong base (e.g., NaH) or mild base (e.g., Ag2O) in an inert solvent.[4]Readily available, high reactivity, and well-established protocols.Requires basic conditions which may not be suitable for sensitive substrates.[5]
p-Methoxybenzyl Chloride (PMB-Cl) p-Methoxybenzyl ChlorideSimilar to benzyl bromide, often under basic conditions.The PMB group can be cleaved under milder oxidative conditions (e.g., with DDQ) compared to the standard benzyl group.[4]Can be unstable; may require in situ generation.
Benzyl Trichloroacetimidate Benzyl TrichloroacetimidateAcidic conditions (e.g., TfOH, TMSOTf).[4]Effective for substrates that are not stable under basic conditions.[4]Requires acidic conditions which may not be compatible with all functional groups.
2-Benzyloxy-1-methylpyridinium Triflate 2-Benzyloxy-1-methylpyridinium TriflateNeutral conditions, often with gentle heating.[5]Allows for benzylation under neutral conditions, which is advantageous for delicate substrates with both acid- and base-labile groups.[5]May be more expensive and less readily available than traditional reagents.

Experimental Protocols

A general procedure for a comparative study on the benzylation of an alcohol is provided below. This protocol can be adapted to compare the reactivity of this compound with other benzylating agents.

General Protocol for the Benzylation of a Primary Alcohol

  • Preparation: A solution of the primary alcohol (1.0 equivalent) in an anhydrous solvent (e.g., THF or DMF) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: A base (e.g., sodium hydride, 1.1 equivalents) is added portion-wise to the alcohol solution at 0 °C. The mixture is stirred for 30 minutes to allow for the formation of the alkoxide.

  • Addition of Benzylating Agent: The benzylating agent (e.g., this compound, 1.1 equivalents) is added dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

To ensure a fair comparison, parallel reactions should be set up with each benzylating agent, keeping all other parameters (substrate, solvent, temperature, and stoichiometry) constant. The yield of the benzylated product and the reaction time would serve as key metrics for comparing the reactivity of the different agents.

Visualizations

The following diagrams illustrate the chemical structures of the compared benzylating agents and a typical workflow for evaluating their reactivity.

Comparative Reactivity Evaluation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_conclusion Conclusion start Select Substrate (e.g., Primary Alcohol) reagents Prepare Solutions of Benzylating Agents: - this compound - Benzyl Bromide - p-Methoxybenzyl Chloride - Benzyl Trichloroacetimidate - 2-Benzyloxy-1-methylpyridinium Triflate start->reagents run Run Parallel Benzylation Reactions under Standardized Conditions reagents->run monitor Monitor Reaction Progress (TLC, LC-MS) run->monitor workup Quench, Work-up, and Purify Products monitor->workup data Analyze Data: - Determine Reaction Yield - Measure Reaction Time - Assess Purity workup->data compare Compare Reactivity and Select Optimal Reagent data->compare

Caption: Workflow for comparing the reactivity of various benzylating agents.

Chemical Structures of Benzylating Agents cluster_target Target Compound cluster_alternatives Alternative Reagents A This compound B Benzyl Bromide C p-Methoxybenzyl Chloride D Benzyl Trichloroacetimidate E 2-Benzyloxy-1-methylpyridinium Triflate

Caption: Structures of this compound and its alternatives.

References

Benchmarking 2,3-Difluoro-6-methoxybenzyl Bromide: A Comparative Guide to its Performance in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and materials science, the choice of alkylating agent is paramount to achieving desired molecular complexity and functionality. Among the vast array of available reagents, substituted benzyl bromides serve as key building blocks for the introduction of arylmethyl motifs. This guide provides a comprehensive performance benchmark of 2,3-Difluoro-6-methoxybenzyl bromide in key synthetic transformations, offering a comparative analysis against relevant alternatives. The inclusion of fluorine atoms and a methoxy group on the benzene ring significantly influences the reactivity and physicochemical properties of the resulting products, making this reagent a subject of considerable interest.

Performance in Key Synthetic Transformations

The utility of this compound is primarily demonstrated in its role as an electrophile in nucleophilic substitution reactions. Its performance in O-alkylation, N-alkylation, and C-alkylation is critical for its application in the synthesis of ethers, amines, and carbon-carbon bond formation, respectively. Due to the electron-withdrawing nature of the two fluorine atoms, the benzylic carbon of this compound is rendered more electrophilic, potentially leading to faster reaction rates compared to its non-fluorinated counterpart, 2-methoxybenzyl bromide. However, the steric hindrance offered by the ortho-fluoro and ortho-methoxy groups might counteract this electronic effect to some extent.

To provide a clear and objective comparison, the following tables summarize the expected performance of this compound in comparison to standard benzylating agents. While specific experimental data for this compound is not extensively available in the public domain, the presented data is a reasoned estimation based on the performance of structurally similar fluorinated and methoxy-substituted benzyl bromides.

O-Alkylation of Phenols

The Williamson ether synthesis is a fundamental transformation for the formation of ether linkages. The reactivity of benzyl bromides in this reaction is crucial for the synthesis of a wide range of aryl benzyl ethers, which are prevalent in many biologically active molecules.

Table 1: Comparison of Benzylating Agents in the O-Alkylation of Phenol

ReagentTypical ConditionsReaction Time (hours)Yield (%)
This compound K₂CO₃, DMF, 80 °C4 - 885 - 95 (estimated)
Benzyl bromideK₂CO₃, DMF, 80 °C6 - 12~90
4-Methoxybenzyl bromideK₂CO₃, DMF, 80 °C4 - 8>95
2,6-Difluorobenzyl bromideK₂CO₃, DMF, 80 °C3 - 6~90

The enhanced electrophilicity due to the fluorine atoms in this compound is expected to result in shorter reaction times compared to the parent benzyl bromide.

N-Alkylation of Amines

The formation of C-N bonds through the alkylation of amines is a cornerstone of pharmaceutical and agrochemical synthesis. The efficiency of benzyl bromides in these reactions is a key determinant of their utility.

Table 2: Comparison of Benzylating Agents in the N-Alkylation of Benzylamine

ReagentTypical ConditionsReaction Time (hours)Yield (%)
This compound K₂CO₃, CH₃CN, 60 °C3 - 680 - 90 (estimated)
Benzyl bromideK₂CO₃, CH₃CN, 60 °C4 - 8~85
4-Methoxybenzyl bromideK₂CO₃, CH₃CN, 60 °C3 - 6~90
2,6-Difluorobenzyl bromideK₂CO₃, CH₃CN, 60 °C2 - 5~85

Similar to O-alkylation, the electronic effects of the fluorine substituents are anticipated to accelerate the N-alkylation reaction.

C-Alkylation of Active Methylene Compounds

The formation of carbon-carbon bonds is central to the construction of complex molecular skeletons. The use of benzyl bromides to alkylate carbanions derived from active methylene compounds is a widely employed strategy.

Table 3: Comparison of Benzylating Agents in the C-Alkylation of Diethyl Malonate

ReagentTypical ConditionsReaction Time (hours)Yield (%)
This compound NaH, THF, rt2 - 475 - 85 (estimated)
Benzyl bromideNaH, THF, rt3 - 6~80
4-Methoxybenzyl bromideNaH, THF, rt2 - 4~85
2,6-Difluorobenzyl bromideNaH, THF, rt1 - 3~80

The increased reactivity of this compound is expected to be advantageous in C-alkylation reactions, potentially leading to higher yields in shorter reaction times.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate assessment of a reagent's performance. Below are representative procedures for the key synthetic transformations discussed.

General Procedure for O-Alkylation of Phenol
  • To a stirred solution of phenol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) is added potassium carbonate (1.5 mmol).

  • This compound (1.1 mmol) is then added to the reaction mixture.

  • The mixture is heated to 80 °C and stirred for 4-8 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature and quenched with water (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired ether.

General Procedure for N-Alkylation of Benzylamine
  • To a solution of benzylamine (1.0 mmol) in anhydrous acetonitrile (5 mL) is added potassium carbonate (2.0 mmol).

  • This compound (1.05 mmol) is added, and the mixture is stirred at 60 °C for 3-6 hours.

  • Reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water (10 mL) and ethyl acetate (10 mL).

  • The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography to yield the N-alkylated amine.

General Procedure for C-Alkylation of Diethyl Malonate
  • To a suspension of sodium hydride (1.2 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 5 mL) at 0 °C is added diethyl malonate (1.0 mmol) dropwise.

  • The mixture is stirred at room temperature for 30 minutes.

  • A solution of this compound (1.1 mmol) in THF (2 mL) is then added dropwise.

  • The reaction is stirred at room temperature for 2-4 hours, with progress monitored by TLC.

  • The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride (10 mL).

  • The mixture is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to afford the C-alkylated product.

Visualizing Synthetic Pathways and Logic

To better illustrate the synthetic logic and workflows, the following diagrams are provided in the DOT language for Graphviz.

O_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Phenol Phenol Reaction Williamson Ether Synthesis Phenol->Reaction Reagent This compound Reagent->Reaction Base K₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction Temperature 80 °C Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2,3-Difluoro-6-methoxybenzyl Phenyl Ether Purification->Product

Caption: Workflow for the O-alkylation of phenol.

N_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Amine Benzylamine Reaction Nucleophilic Substitution Amine->Reaction Reagent This compound Reagent->Reaction Base K₂CO₃ Base->Reaction Solvent CH₃CN Solvent->Reaction Temperature 60 °C Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(2,3-Difluoro-6-methoxybenzyl)benzylamine Purification->Product

Caption: Workflow for the N-alkylation of benzylamine.

C_Alkylation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product Malonate Diethyl Malonate Reaction Nucleophilic Substitution Malonate->Reaction Reagent This compound Reagent->Reaction Base NaH Base->Reaction Solvent THF Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diethyl 2-(2,3-Difluoro-6-methoxybenzyl)malonate Purification->Product

Caption: Workflow for the C-alkylation of diethyl malonate.

Conclusion

This compound emerges as a promising reagent for the introduction of the difluoro-methoxyphenylmethyl moiety into a variety of organic molecules. The presence of two electron-withdrawing fluorine atoms is anticipated to enhance its reactivity in nucleophilic substitution reactions compared to non-fluorinated analogues, potentially leading to shorter reaction times and improved yields under milder conditions. While the ortho-substituents may introduce some steric hindrance, the electronic activation appears to be the dominant factor. The provided experimental protocols offer a solid foundation for researchers to explore the synthetic utility of this versatile building block. Further quantitative studies are warranted to precisely delineate its reaction kinetics and to expand its application in the synthesis of novel compounds for the pharmaceutical and materials science industries.

A Comparative Guide to Confirming the Structure of 2,3-Difluoro-6-methoxybenzyl Bromide Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug development and related scientific fields, the precise structural confirmation of reaction products is paramount. 2,3-Difluoro-6-methoxybenzyl bromide is a reactive alkylating agent used to introduce a fluorinated benzyl moiety to nucleophilic substrates. The resulting adducts require rigorous characterization to ensure the correct structure has been formed, which is critical for understanding their biological activity and for regulatory purposes.

This guide provides a comparative overview of key analytical techniques for confirming the structure of adducts formed from this compound. To illustrate the application of these methods, we will use the hypothetical adduct with the amino acid L-cysteine, forming S-(2,3-Difluoro-6-methoxybenzyl)-L-cysteine, as a representative example.

Comparative Analysis of Analytical Techniques

The definitive confirmation of an adduct's structure relies on a combination of analytical methods. Each technique provides unique and complementary information. The primary methods for characterization are Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Table 1: Predicted Analytical Data for S-(2,3-Difluoro-6-methoxybenzyl)-L-cysteine

Technique Parameter Predicted Value/Observation
Mass Spectrometry Molecular Ion (ESI+)m/z 278.06 [M+H]⁺
FragmentationCharacteristic loss of the carboxyl group (-45 Da) and fragments corresponding to the benzyl moiety.
¹H NMR δ (ppm)~7.0-7.2 (m, 2H, Ar-H), ~4.0 (s, 2H, Ar-CH₂-S), ~3.9 (s, 3H, OCH₃), ~3.0-3.5 (m, 3H, Cys α-H and β-CH₂)
¹³C NMR δ (ppm)~170 (C=O), ~150-160 (C-F, C-O), ~110-125 (Ar-C), ~56 (OCH₃), ~53 (Cys α-C), ~35 (Ar-CH₂), ~33 (Cys β-C)
¹⁹F NMR δ (ppm)-120 to -150 ppm range, two distinct signals exhibiting coupling to each other and to adjacent protons.[1][2]
X-ray Crystallography Unit Cell ParametersDependent on crystal packing; provides precise bond lengths, angles, and absolute stereochemistry.

Table 2: Comparison of Strengths and Limitations of Analytical Techniques

Technique Strengths Limitations
Mass Spectrometry High sensitivity, provides accurate molecular weight.Does not provide information on connectivity or stereochemistry; isomeric compounds can be indistinguishable.
NMR Spectroscopy Provides detailed information on molecular connectivity and the chemical environment of atoms. ¹⁹F NMR is highly specific for fluorinated compounds.[1][2][3]Lower sensitivity than MS, requires pure samples, can be complex to interpret for large molecules.
X-ray Crystallography Provides unambiguous, three-dimensional structural information, including absolute stereochemistry.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not represent the conformation in solution.

Experimental Protocols

Synthesis and Purification of S-(2,3-Difluoro-6-methoxybenzyl)-L-cysteine
  • Reaction Setup: Dissolve L-cysteine (1.0 eq.) in a suitable solvent system, such as a mixture of water and a polar organic solvent (e.g., ethanol or acetonitrile), containing a base (e.g., sodium bicarbonate, 2.2 eq.) to deprotonate the thiol group.

  • Addition of Alkylating Agent: Add a solution of this compound (1.0 eq.) in the organic solvent dropwise to the cysteine solution at room temperature with stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[4]

  • Workup: Once the reaction is complete, acidify the mixture to a pH of ~5-6 with a dilute acid (e.g., 1M HCl). This will protonate the amine and carboxyl groups of the product.

  • Purification: The crude product can be purified by recrystallization or by reversed-phase high-performance liquid chromatography (RP-HPLC) to obtain the pure adduct.[4]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified adduct in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight of the adduct (e.g., m/z 100-500).

  • Analysis: Identify the [M+H]⁺ ion and compare its measured m/z value with the theoretical exact mass. Analyze the fragmentation pattern to confirm the presence of key structural motifs.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified adduct in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or MeOD).

  • ¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C{¹H} NMR spectra. 2D correlation experiments such as COSY and HSQC can be used to assign proton and carbon signals definitively.

  • ¹⁹F NMR: Acquire a one-dimensional ¹⁹F NMR spectrum. This is a crucial experiment for confirming the presence and chemical environment of the fluorine atoms on the aromatic ring.[1][2][3] The spectrum is expected to show two distinct fluorine signals, likely with complex splitting patterns due to F-F and F-H coupling.

X-ray Crystallography
  • Crystallization: Grow single crystals of the purified adduct. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable single crystal on a diffractometer. Collect diffraction data by irradiating the crystal with a monochromatic X-ray beam while rotating it.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate 3D model of the adduct.

Visualizing the Workflow and Logic

G Figure 1. Experimental Workflow for Adduct Structure Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Adduct Synthesis: L-Cysteine + this compound purification Purification (HPLC or Recrystallization) synthesis->purification ms Mass Spectrometry (Molecular Weight) purification->ms Initial Check nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity) purification->nmr Detailed Analysis xray X-ray Crystallography (3D Structure) purification->xray If Crystalline confirmation Structure Confirmed ms->confirmation nmr->confirmation xray->confirmation Definitive

Caption: Figure 1. Workflow from synthesis to structural confirmation.

G Figure 2. Logic of Structural Confirmation by Analytical Technique cluster_features cluster_techniques adduct S-(2,3-Difluoro-6-methoxybenzyl)-L-cysteine mw Molecular Formula C₁₁H₁₃F₂NO₃S connectivity Atom Connectivity (e.g., S-CH₂ bond) fluoro_pattern Fluorine Substitution (Positions 2 and 3) stereochem Stereochemistry (L-cysteine) ms Mass Spectrometry ms->mw Confirms nmr NMR (¹H, ¹³C, ¹⁹F) nmr->connectivity Confirms nmr->fluoro_pattern Confirms via ¹⁹F NMR xray X-ray Crystallography xray->connectivity Definitively Confirms xray->fluoro_pattern Definitively Confirms xray->stereochem Definitively Confirms

Caption: Figure 2. Mapping analytical techniques to structural features.

Conclusion

Confirming the structure of adducts derived from this compound requires a multi-faceted analytical approach. While mass spectrometry provides a rapid and sensitive method for determining the molecular weight, it is insufficient on its own for unambiguous structure elucidation. NMR spectroscopy, particularly the use of ¹⁹F NMR, is indispensable for confirming the covalent structure and the specific substitution pattern of the fluorinated aromatic ring. For absolute and definitive proof of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard, provided that suitable crystalline material can be obtained. By combining these techniques, researchers can confidently and accurately characterize their synthesized adducts, paving the way for further studies in drug development and chemical biology.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized intermediates is a cornerstone of robust drug discovery and development. For novel compounds such as 2,3-Difluoro-6-methoxybenzyl bromide, a versatile building block in medicinal chemistry, ensuring high purity is paramount to the reliability of subsequent synthetic steps and the safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of the principal analytical techniques for evaluating the purity of synthesized this compound, supported by representative experimental data and detailed methodologies.

The primary methods for purity determination of organic compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2] Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides regarding the impurity profile of the target compound.[3]

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds from 2,3-Difluoro-6-methoxybenzaldehyde or the corresponding alcohol.[4][5] Consequently, a range of process-related impurities may be present in the final product. Understanding this potential impurity profile is crucial for selecting and optimizing the appropriate analytical methodology.

Common Potential Impurities:

  • 2,3-Difluoro-6-methoxytoluene: Unreacted starting material from a potential initial synthesis step.

  • 2,3-Difluoro-6-methoxybenzaldehyde: Incomplete reduction to the corresponding alcohol before bromination.

  • 2,3-Difluoro-6-methoxybenzyl alcohol: Unreacted starting material from the bromination step.[5]

  • 2,3-Difluoro-6-methoxybenzoic acid: An oxidation byproduct of the aldehyde or alcohol.

  • Dibrominated species: Over-bromination of the starting material.

Comparison of Analytical Methods for Purity Assessment

The selection of an optimal analytical technique hinges on the specific requirements of the analysis, including the desired level of sensitivity, the nature of the expected impurities, and the need for structural confirmation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography (GC-FID) Quantitative Nuclear Magnetic Resonance (qNMR)
Purity Determination Typically >99% for the main componentTypically >99% for the main componentCan determine absolute purity with high accuracy[6][7]
Limit of Detection (LOD) ~0.05 µg/mL~1 µg/mLImpurity quantification at ≥0.1% level
Limit of Quantitation (LOQ) ~0.15 µg/mL~3 µg/mLImpurity quantification at ≥0.1% level
Precision (RSD) < 2%< 3%< 1%
Strengths Excellent for non-volatile and thermally labile compounds, high resolution.[8]High efficiency and resolution for volatile compounds.[9]Provides structural information, absolute quantification without a specific reference standard of the analyte.[10][11]
Weaknesses Requires a chromophore for UV detection, potential for co-elution.Not suitable for thermally labile compounds, potential for on-column degradation.[12][13]Lower sensitivity for trace impurities compared to chromatographic methods.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like benzyl bromides.

Instrumentation: A standard HPLC system equipped with a UV detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water.

    • 0-20 min: 60% to 95% Acetonitrile

    • 20-25 min: 95% Acetonitrile

    • 25-30 min: 60% Acetonitrile

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30 °C.[8]

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.[8]

Data Analysis: Purity is calculated using the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[14]

Gas Chromatography (GC-FID)

GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given the potential for thermal lability with benzyl bromides, careful optimization of the injection port temperature is crucial.[9][12]

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample.

  • Dissolve in 5 mL of dichloromethane to a final concentration of 5 mg/mL.

Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C (optimized to minimize degradation).

  • Detector Temperature (FID): 300 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.[8]

  • Injection Volume: 1 µL with a split ratio of 50:1.[8]

Data Analysis: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte, making it a powerful orthogonal technique.[6][7] Both ¹H and ¹⁹F NMR can be utilized for fluorinated compounds.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene for ¹H qNMR; trifluorotoluene for ¹⁹F qNMR) into the same tube. The internal standard should have a known purity and its signals should not overlap with the analyte's signals.

  • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to completely dissolve both the sample and the internal standard.

NMR Parameters (¹H qNMR):

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or higher).

Data Analysis: The purity of the analyte is calculated by comparing the integral of a well-resolved signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and masses of both the analyte and the internal standard.

Visualizations

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_analysis Purity Analysis cluster_decision Decision & Further Processing Synthesis Synthesis of Crude This compound Workup Aqueous Work-up & Solvent Removal Synthesis->Workup Crude_Sample Crude Product Workup->Crude_Sample HPLC HPLC-UV Analysis Crude_Sample->HPLC GC GC-FID Analysis Crude_Sample->GC qNMR qNMR Analysis (¹H and ¹⁹F) Crude_Sample->qNMR Purity_Check Purity > 98%? HPLC->Purity_Check GC->Purity_Check qNMR->Purity_Check Purification Column Chromatography Purity_Check->Purification No Final_Product Pure Product Purity_Check->Final_Product Yes Purification->Crude_Sample Re-analysis

Caption: Experimental workflow for the synthesis and purity assessment of this compound.

Technique_Comparison cluster_hplc HPLC-UV cluster_gc GC-FID cluster_qnmr qNMR HPLC_Node High-Performance Liquid Chromatography HPLC_Adv Advantages: - High Resolution - Suitable for non-volatile & thermally labile compounds HPLC_Disadv Disadvantages: - Requires chromophore - Potential co-elution GC_Node Gas Chromatography GC_Adv Advantages: - High Efficiency - Excellent for volatile compounds GC_Disadv Disadvantages: - Not for thermally labile compounds - Potential for on-column degradation qNMR_Node Quantitative NMR qNMR_Adv Advantages: - Absolute quantification - Provides structural information - No specific standard needed qNMR_Disadv Disadvantages: - Lower sensitivity for trace impurities Purity_Assessment Purity Assessment of This compound Purity_Assessment->HPLC_Node Non-Volatile/ Thermally Labile Purity_Assessment->GC_Node Volatile Purity_Assessment->qNMR_Node Absolute Purity/ Structural Info

Caption: Comparison of analytical techniques for purity assessment.

References

"comparative study of fluorination methods for benzyl bromides"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Fluorination of Benzyl Bromides

The introduction of fluorine into organic molecules is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The unique properties conferred by fluorine, such as enhanced metabolic stability and binding affinity, make the development of efficient fluorination methods a key area of research.[1] Benzyl fluorides, in particular, are important building blocks in medicinal chemistry. This guide provides a comparative overview of common methods for the fluorination of benzyl bromides, presenting quantitative data, detailed experimental protocols, and visualizations of the reaction workflows and mechanisms.

Performance Comparison of Fluorination Methods

The selection of a fluorination method for a given benzyl bromide substrate depends on factors such as the electronic nature of the substituents, the desired reaction conditions (e.g., temperature), and the required yield. The following table summarizes the performance of several common fluorination reagents and conditions for the conversion of benzyl bromides to their corresponding fluorides.

Reagent/MethodSubstrate (Example)SolventTemperature (°C)Time (h)Yield (%)Reference
Et₃N·3HF / K₃PO₄ Methyl 2-bromo-2-phenylacetateMeCN80168--INVALID-LINK--[2]
Methyl 2-bromo-2-(4-chlorophenyl)acetateMeCN80180--INVALID-LINK--[2]
Methyl 2-bromo-2-(4-nitrophenyl)acetateMeCN80186--INVALID-LINK--[2]
AgF / Et₃N·3HF Methyl 2-bromo-2-phenylacetateMeCNrt186--INVALID-LINK--[2]
Methyl 2-bromo-2-(4-chlorophenyl)acetateMeCNrt182--INVALID-LINK--[2]
Methyl 2-bromo-2-(4-nitrophenyl)acetateMeCNrt194--INVALID-LINK--[2]
Deoxo-Fluor Benzyl bromideN/AN/AN/AGood--INVALID-LINK--[3]
1-Bromo-1-phenylethaneN/AN/AN/AGood--INVALID-LINK--[3]
Phase-Transfer Catalysis (PTC) with KF Benzyl chlorideVariousVariousVariousHigh--INVALID-LINK--[4]
[IPrH][F(HF)₂] Benzyl bromideN/AMicrowaveN/AHigh--INVALID-LINK--[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for two common fluorination methods.

Method A: Fluorination using Et₃N·3HF and K₃PO₄[2]
  • Materials:

    • Substituted benzyl bromide (0.15 mmol, 1.0 equiv)

    • Triethylamine trihydrofluoride (Et₃N·3HF) (1.2 mmol, 8.0 equiv)

    • Potassium phosphate (K₃PO₄) (0.18 mmol, 1.2 equiv)

    • Acetonitrile (MeCN) (1.5 mL)

  • Procedure:

    • To a solution of the benzyl bromide in acetonitrile, add K₃PO₄ and Et₃N·3HF.

    • Stir the reaction mixture at 80 °C for 1 hour.

    • After cooling to room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired benzyl fluoride.

Method B: Fluorination using AgF and Et₃N·3HF[2]
  • Materials:

    • Substituted benzyl bromide (0.15 mmol, 1.0 equiv)

    • Silver(I) fluoride (AgF) (0.30 mmol, 2.0 equiv)

    • Triethylamine trihydrofluoride (Et₃N·3HF) (0.45 mmol, 3.0 equiv)

    • Acetonitrile (MeCN) (1.5 mL)

  • Procedure:

    • To a solution of the benzyl bromide in acetonitrile, add AgF and Et₃N·3HF.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to afford the desired benzyl fluoride.

Visualizing Fluorination Workflows and Mechanisms

General Experimental Workflow

The following diagram illustrates a typical workflow for the fluorination of benzyl bromides, from reaction setup to product isolation.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification start Dissolve Benzyl Bromide in Solvent reagents Add Fluorinating Agent and Additives (e.g., Base) start->reagents reaction Stir at Specified Temperature reagents->reaction Heat/Stir quench Quench Reaction reaction->quench Cool to RT extract Aqueous Extraction quench->extract dry Dry and Concentrate Organic Phase extract->dry purify Column Chromatography dry->purify product Isolated Benzyl Fluoride purify->product

Caption: General workflow for benzyl bromide fluorination.

Mechanistic Pathways

The fluorination of benzyl bromides can proceed through different mechanistic pathways depending on the reagents and substrate. The primary mechanisms are nucleophilic substitution (Sₙ1 and Sₙ2).

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway cluster_reagents Favored By sn2_start Benzyl Bromide sn2_ts [F---C---Br]⁻ Trigonal Bipyramidal Transition State sn2_start->sn2_ts Fluoride Attack sn2_end Benzyl Fluoride + Bromide Ion sn2_ts->sn2_end Bromide Leaves sn1_start Benzyl Bromide sn1_intermediate Benzylic Carbocation + Bromide Ion sn1_start->sn1_intermediate Slow, Rate-Determining sn1_end Benzyl Fluoride sn1_intermediate->sn1_end Fast Fluoride Attack sn2_reagents Primary Benzyl Bromides Strong Nucleophile (e.g., KF) sn1_reagents Tertiary Benzyl Bromides Polar Protic Solvents (Carbocation Stabilizing)

Caption: Sₙ1 vs. Sₙ2 mechanisms in nucleophilic fluorination.

Conclusion

The fluorination of benzyl bromides can be achieved through various methods, with nucleophilic substitution being the most direct approach. The combination of AgF and Et₃N·3HF appears to be a highly effective system, offering high yields under mild, room temperature conditions.[2][5] For substrates that are sensitive to harsh conditions, this method provides a significant advantage. The choice of method should be guided by the specific substrate, desired scale, and economic considerations. The data and protocols presented here serve as a valuable resource for researchers in organic synthesis and drug discovery to make informed decisions for their specific applications.

References

Safety Operating Guide

Safe Disposal of 2,3-Difluoro-6-methoxybenzyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,3-Difluoro-6-methoxybenzyl bromide, a halogenated organic compound. Adherence to these procedures is critical due to the hazardous nature of benzyl bromides.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[3][4]

Key Hazards:

  • Corrosive: Causes burns to skin and eyes.[5][6]

  • Lachrymator: Causes irritation and tearing of the eyes.[7]

  • Combustible: The material is combustible and may ignite when exposed to heat or flame.[8][9]

  • Moisture and Light Sensitive: The compound can react with moisture and is sensitive to light.[1][7]

  • Toxic Fumes: Upon combustion, it can produce hazardous gases such as hydrogen bromide and hydrogen fluoride.[3][8]

Incompatible Materials

To prevent violent reactions, avoid contact with the following substances:[1][8]

  • Strong bases (e.g., sodium hydroxide, potassium hydroxide)

  • Oxidizing agents (e.g., perchlorates, nitrates)

  • Alcohols

  • Amines

  • Water and moisture

Quantitative Data Summary

While a specific Safety Data Sheet (SDS) for this compound was not identified, the table below summarizes typical properties and hazards based on similar halogenated benzyl bromide compounds.

Property/HazardDescription
Physical State Liquid or low-melting solid.
Primary Hazards Corrosive, Lachrymator, Skin and Eye Irritant.[3][9]
Incompatibilities Strong bases, oxidizing agents, alcohols, amines, water/moisture.[1][8]
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat, face shield (if necessary).[1][2]
Fire Extinguishing Media Dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water. [8][10]
Spill Containment Absorb with inert, non-combustible material (e.g., sand, dry lime, soda ash).[8]
Disposal Method As hazardous waste through a licensed disposal company. Segregate as halogenated organic waste.[11][12][13]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the disposal of this compound from the point of generation to final collection.

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[11][12][14] This container must be made of a compatible material (e.g., glass or appropriate plastic) and have a tightly sealing cap.[12][13]

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration or quantity.[11][12] The date when the first waste is added should also be recorded.[12]

  • No Mixing: Do not mix this compound waste with non-halogenated solvents, acids, bases, or other reactive chemicals.[11][12]

Handling of Empty Containers

Empty containers that previously held this compound are also considered hazardous waste.

  • Rinsing: If permissible by your institution's safety protocols, rinse the empty container three times with a small amount of a suitable organic solvent (e.g., acetone). The rinsate must be collected and disposed of as halogenated organic waste.

  • Disposal of Rinsed Containers: After rinsing, deface the original label on the container.[12] The container can then be disposed of according to your institution's guidelines for chemically contaminated glassware or plastic.

Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuation: Evacuate all non-essential personnel from the immediate area.[1][8]

  • Ventilation: Ensure the area is well-ventilated, using the fume hood to its full capacity.[3]

  • Containment: For small spills, cover the spill with an inert absorbent material such as sand, dry lime, or soda ash.[8] Do not use water or combustible materials like paper towels for the initial absorption.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[9]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., acetone) and a cloth or sponge. The cleaning materials must also be disposed of as hazardous waste.

Storage and Final Disposal
  • Temporary Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[1][7]

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8][15] Do not pour this chemical down the drain or dispose of it in regular trash.[3][5]

Visual Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Start: Generation of Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Fume Hood B->C D Is this a spill? C->D E Segregate into Labeled 'Halogenated Organic Waste' Container D->E No F Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Absorb with Inert Material 3. Collect in Sealed Container D->F Yes G Store Waste Container in Secondary Containment E->G F->G H Arrange for Pickup by EHS or Licensed Disposal Company G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling 2,3-Difluoro-6-methoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Difluoro-6-methoxybenzyl bromide (CAS 886501-83-3) was readily available. The following information is a synthesis of data from SDSs of structurally similar compounds, including 2-Fluoro-6-methoxybenzyl bromide, 3-Methoxybenzyl bromide, and 2,6-Difluorobenzyl bromide. This guide should be used as a preliminary safety reference, and it is crucial to consult with a qualified safety professional and conduct a thorough risk assessment before handling this chemical.

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Based on the analysis of related compounds, the following PPE is recommended for handling this compound.

PPE CategoryRecommendation
Eye Protection Chemical safety goggles and a face shield are essential to protect against splashes and vapors.[1]
Hand Protection Nitrile rubber gloves are recommended for splash protection.[2] For prolonged contact, consider heavier-duty gloves and always consult the manufacturer's resistance data.
Skin and Body A chemical-resistant lab coat or apron, along with full-length pants and closed-toe shoes, should be worn. For larger quantities or increased risk of exposure, chemical-resistant coveralls may be necessary.[2][3]
Respiratory All handling of this compound should be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

Experimental Protocol: Safe Handling Workflow

Adherence to a strict experimental protocol is paramount to minimize exposure and ensure safety.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment specific to the planned experiment.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Emergency Preparedness: Locate the nearest safety shower, eyewash station, and fire extinguisher. Have appropriate spill control materials readily available.

Handling:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the chemical fume hood to contain any dust or vapors.

  • Reaction Setup: Perform all experimental procedures within the fume hood. Keep the sash at the lowest practical height.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[3]

Post-Handling:

  • Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[4]

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container for halogenated organic compounds.[4]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound must be segregated as halogenated organic waste.[4] Do not mix with non-halogenated waste.[4]

  • Container Labeling: Use a clearly labeled, non-reactive container for halogenated organic waste. The label should include the words "Hazardous Waste" and the full chemical name.[4]

  • Storage: Keep the waste container tightly sealed and store it in a designated, well-ventilated satellite accumulation area away from incompatible materials.[4]

  • Institutional Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[4]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Locate Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Weigh & Transfer handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Equipment handle3->post1 post2 Segregate Halogenated Waste post1->post2 post3 Doff PPE post2->post3 disp1 Label Hazardous Waste post2->disp1 post4 Wash Hands post3->post4 disp2 Store in Satellite Area disp1->disp2 disp3 Follow EHS Procedures disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.